molecular formula C10H11N3O B566116 N-Nitrosoanatabine CAS No. 1426174-82-4

N-Nitrosoanatabine

Cat. No.: B566116
CAS No.: 1426174-82-4
M. Wt: 193.242
InChI Key: ZJOFAFWTOKDIFH-IOADRVQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitrosoanatabine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 193.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine
Source PubChem
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InChI

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOFAFWTOKDIFH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN(C1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN([C@@H]1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221442
Record name N'-Nitrosoanatabine
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Molecular Weight

189.21 g/mol
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CAS No.

71267-22-6
Record name N-Nitrosoanatabine
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Record name N'-Nitrosoanatabine
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Record name N'-Nitrosoanatabine
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Record name 71267-22-6
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Record name N'-NITROSOANATABINE
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Foundational & Exploratory

An In-depth Technical Guide on the Formation of N-Nitrosoanatabine in Cured Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamine (TSNA) class of compounds, which are potent carcinogens found in tobacco products. The formation of NAT occurs primarily during the curing, fermentation, and aging of tobacco leaves through the nitrosation of the secondary amine alkaloid, anatabine. This technical guide provides a comprehensive overview of the mechanisms of NAT formation, the key influencing factors, detailed experimental protocols for its quantification, and a summary of reported quantitative data. Understanding the intricacies of NAT formation is crucial for developing strategies to mitigate its presence in tobacco products and for assessing the toxicological risks associated with tobacco use.

Introduction

Tobacco-specific nitrosamines (TSNAs) are a group of carcinogens unique to tobacco products.[1] Among these, this compound (NAT), while not considered as potent a carcinogen as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is present in significant quantities and serves as an important marker for the overall TSNA content in tobacco.[2] The formation of NAT is a complex process influenced by a variety of factors, including the genetic makeup of the tobacco plant, agricultural practices, and post-harvest processing, particularly the curing method.[3] This guide will delve into the core aspects of NAT formation to provide a detailed resource for professionals in tobacco research and drug development.

The Chemical Pathway of this compound Formation

The fundamental chemical reaction for NAT formation is the nitrosation of its precursor, the tobacco alkaloid anatabine. This reaction is primarily driven by the presence of nitrosating agents derived from nitrate.

Precursors and Nitrosating Agents
  • Anatabine: A secondary amine alkaloid naturally present in tobacco leaves. Its concentration can vary depending on the tobacco variety and growing conditions.

  • Nitrosating Agents: The primary nitrosating agents are nitrite (NO₂⁻) and other nitrogen oxides (NOx).[4] These are typically formed from the microbial reduction of nitrate (NO₃⁻), which is absorbed by the tobacco plant from nitrogen-based fertilizers.[4]

The Role of Microbial Activity

Microorganisms present on the surface of tobacco leaves play a critical role in the conversion of nitrate to nitrite.[3] During the curing process, as the leaf cells lose moisture and integrity, the cellular contents, including nitrates, become accessible to these microbes.[3] This microbial nitrate reductase activity is a key step in providing the necessary nitrosating agents for NAT formation.

Signaling Pathway of this compound Formation

NAT_Formation_Pathway cluster_precursors Precursors cluster_process Curing Process cluster_product Product Anatabine Anatabine (Secondary Amine Alkaloid) NAT This compound (NAT) Anatabine->NAT Nitrosation Nitrate Nitrate (NO₃⁻) (from fertilizer) Microbial_Reduction Microbial Nitrate Reductase Activity Nitrate->Microbial_Reduction Nitrosating_Agents Nitrosating Agents (Nitrite - NO₂⁻, NOx) Microbial_Reduction->Nitrosating_Agents Conversion Nitrosating_Agents->NAT

Caption: Chemical pathway for the formation of this compound (NAT) during tobacco curing.

Factors Influencing this compound Formation

Several factors during tobacco cultivation and curing can significantly impact the final concentration of NAT in the cured leaf.

  • Tobacco Variety: Different tobacco varieties have varying levels of anatabine and different propensities for nitrate accumulation, directly affecting NAT formation potential. Burley tobacco, for instance, tends to have higher TSNA levels than Bright tobacco.[3]

  • Agricultural Practices: The use of nitrogen-rich fertilizers increases the nitrate content in the leaves, providing a larger reservoir for the formation of nitrosating agents.[5]

  • Curing Conditions:

    • Temperature and Humidity: High temperature and high relative humidity during the early stages of curing promote microbial activity, leading to increased nitrite formation and subsequently higher NAT levels.[6] Curing at elevated temperatures and humidity, such as 32°C and 83% relative humidity, has been shown to dramatically increase the accumulation of TSNAs.[7]

    • Ventilation: Good air circulation during curing helps to remove moisture and volatile compounds, which can limit microbial growth and reduce the opportunity for nitrosation reactions.[3]

  • Post-Curing Storage: Storing cured tobacco under humid conditions can lead to further increases in TSNA concentrations.[3]

Quantitative Data on this compound Levels

The concentration of NAT in cured tobacco can vary widely. The following tables summarize reported data from various studies.

Table 1: this compound (NAT) Concentrations in Different Tobacco Types

Tobacco TypeNAT Concentration Range (ng/g dry weight)Reference(s)
Flue-cured (Bright)6,670 (in one study)[3]
Air-cured (Burley)Generally higher than Bright tobacco[3]
Dark Fire-curedSubstantial variability observed[8]
Dark Air-curedSubstantial variability observed[8]
Sun-cured (Oriental)Generally lower TSNA levels[3]
Moist Snuff (high unprotonated nicotine)3,790 - 6,130[3]
Moist Snuff (low unprotonated nicotine)630 - 2,050[3]

Table 2: Impact of Curing Conditions on Total TSNA Levels (including NAT)

Curing ConditionTotal TSNA Concentration (µg/g)Reference(s)
Traditional Air-Curing (High Humidity)Higher Levels
Traditional Air-Curing (Drier Climate)Lower Levels
Controlled Curing (24°C / 70% RH)Positive correlation with nitrite[9]
Controlled Curing (32°C / 83% RH)Dramatically increased accumulation[9]

Table 3: this compound (NAT) Levels in Different Parts of the Tobacco Leaf (Air-Cured)

Leaf PartNAT ConcentrationReference(s)
LaminaLower than midrib[3]
MidribHigher than lamina[3]

Experimental Protocols for this compound Analysis

Accurate quantification of NAT in tobacco is essential for research and quality control. The two most common analytical techniques are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

Experimental_Workflow Start Start: Cured Tobacco Sample Sample_Prep Sample Preparation (Grinding, Homogenization) Start->Sample_Prep Extraction Extraction (Aqueous Buffer) Sample_Prep->Extraction Cleanup Sample Cleanup (Solid Phase Extraction or Liquid-Liquid Extraction) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GC_TEA GC-TEA Analysis->GC_TEA Option 1 LC_MSMS LC-MS/MS Analysis->LC_MSMS Option 2 Data_Processing Data Processing and Quantification GC_TEA->Data_Processing LC_MSMS->Data_Processing End End: NAT Concentration Data_Processing->End

Caption: General experimental workflow for the analysis of this compound in cured tobacco.

Detailed Protocol for Sample Preparation and Extraction
  • Sample Homogenization: Grind the cured tobacco sample to a fine powder to ensure homogeneity.

  • Spiking with Internal Standard: Accurately weigh a portion of the ground tobacco (e.g., 1.0 g) and spike it with a known amount of an internal standard, such as a deuterium-labeled NAT analogue (NAT-d4), to correct for extraction and instrumental variability.[2]

  • Extraction: Add an aqueous extraction buffer, typically a citrate-phosphate buffer containing ascorbic acid to prevent artifact formation, to the tobacco sample.[10][11] Agitate the mixture for a specified period (e.g., 30-60 minutes) to ensure complete extraction of the TSNAs.[2]

  • Centrifugation and Filtration: Centrifuge the extract to pellet the solid tobacco material and then filter the supernatant to remove any remaining particulate matter.[2]

Protocol for Gas Chromatography-Thermal Energy Analyzer (GC-TEA) Analysis
  • Sample Cleanup:

    • Perform a liquid-liquid extraction of the aqueous extract with a solvent like dichloromethane.[10]

    • Further purify the organic extract using column chromatography, often with basic alumina, to remove interfering compounds.[12]

  • Concentration: Evaporate the solvent from the purified extract and reconstitute the residue in a small, known volume of a suitable solvent.[10]

  • GC-TEA Conditions:

    • Injector: Use a temperature-programmable injector.

    • Column: A capillary column suitable for separating nitrosamines, such as a DB-1 fused silica capillary column.[11]

    • Carrier Gas: Helium.

    • Oven Temperature Program: A programmed temperature ramp to achieve separation of the different TSNAs.

    • Detector: A Thermal Energy Analyzer (TEA), which is specific for nitroso compounds.[11]

  • Quantification: Create a calibration curve using standards of known NAT concentrations and use the peak area of NAT relative to the internal standard to determine the concentration in the sample.

Protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Sample Cleanup (if necessary): For LC-MS/MS, extensive cleanup may not always be required due to the high selectivity of the detector. However, solid-phase extraction (SPE) can be used to remove matrix interferences.[13]

  • LC Conditions:

    • Column: A reversed-phase C18 column.[2]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical analytical flow rate (e.g., 0.35 mL/min).[2]

    • Injection Volume: A small volume (e.g., 10 µL).[2]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.[2]

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2] Monitor at least two MRM transitions for each analyte for confirmation.

  • Quantification: Similar to GC-TEA, use a calibration curve prepared with known standards and an internal standard for accurate quantification.

Conclusion

The formation of this compound in cured tobacco is a multifaceted process that is heavily influenced by the interplay of tobacco chemistry, microbial activity, and curing practices. This guide has provided a detailed overview of the formation pathways, influencing factors, and analytical methodologies for NAT. For researchers and professionals in related fields, a thorough understanding of these principles is paramount for the development of strategies aimed at reducing TSNA levels in tobacco products and for accurately assessing the health risks associated with their use. Further research focusing on the precise control of curing environments and the potential for microbial interventions may offer promising avenues for mitigating NAT formation.

References

An In-Depth Technical Guide to the Synthesis and Characterization of N-Nitrosoanatabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and tobacco product analysis. This document details synthetic pathways, experimental protocols, and analytical methodologies, with a focus on providing practical and reproducible information.

Synthesis of this compound

This compound is typically synthesized from its precursor, anatabine. Two primary synthetic routes for obtaining anatabine are prevalent in the literature, followed by a nitrosation step to yield the final product.

Synthesis of Anatabine via Imine Formation and Cyclization

One common method for the synthesis of anatabine involves the formation of an imine from 3-aminomethyl pyridine and benzophenone, followed by cyclization.[1]

Experimental Protocol:

Step 1: Synthesis of N-(diphenylmethylene)(pyridin-3-yl)methanamine

  • In a round-bottom flask, combine 3-aminomethyl pyridine and benzophenone in a 1:1.25 molar ratio.

  • Add toluene as a solvent and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 3 hours.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield N-(diphenylmethylene)(pyridin-3-yl)methanamine. An expected yield of approximately 86.4% can be achieved under optimal conditions.[1]

Step 2: Synthesis of Anatabine

  • Dissolve the N-(diphenylmethylene)(pyridin-3-yl)methanamine in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA), in a 1:1.1 molar ratio with respect to the imine.

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • The reaction is then quenched, and the anatabine product is extracted and purified. A yield of approximately 85.5% can be expected.[1]

Synthesis of Anatabine via Diels-Alder Reaction

An alternative route to anatabine involves a Diels-Alder reaction to construct the core ring system.[2][3]

Experimental Protocol:

  • A suitable diene, such as 1,3-butadiene, is reacted with a dienophile derived from a pyridine precursor.

  • The resulting cycloadduct undergoes further transformations, including hydrolysis and reduction, to yield the anatabine skeleton.

Nitrosation of Anatabine to this compound

The final step in the synthesis of NAT is the nitrosation of the anatabine precursor.

Experimental Protocol:

  • Dissolve anatabine in a suitable solvent.

  • Cool the solution in an ice bath (0 °C).

  • Add a nitrosating agent, such as sodium nitrite, in the presence of an acid (e.g., hydrochloric acid).

  • Stir the reaction mixture at 0 °C for approximately 6 hours.[1]

  • After the reaction is complete, neutralize the mixture and extract the this compound with an organic solvent.

  • The crude product can be purified by column chromatography or high-performance liquid chromatography (HPLC). A yield of around 81.0% can be achieved for this step.[1] A 60% yield has also been reported for the nitrosation of radiolabeled anatabine.[2][3]

Quantitative Data for Synthesis:

StepReactantsKey Reagents/ConditionsYield (%)Reference
Synthesis of N-(diphenylmethylene)(pyridin-3-yl)methanamine3-aminomethyl pyridine, benzophenonep-toluenesulfonic acid, toluene, reflux 3h86.4[1]
Synthesis of AnatabineN-(diphenylmethylene)(pyridin-3-yl)methanamineLDA, THF, -78 °C85.5[1]
Nitrosation of AnatabineAnatabineSodium nitrite, acid, 0 °C, 6h81.0[1]
Nitrosation of Radiolabeled Anatabine[³H]-AnatabineNitrosating agent60[2][3]

Characterization of this compound

The structural confirmation and quantification of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Data:

Due to the lack of publicly available experimental spectra, computational prediction tools can be utilized to estimate the ¹H and ¹³C NMR chemical shifts. These predictions are based on the molecular structure of this compound and can provide a useful reference for researchers. It is important to note that predicted values may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for the characterization of this compound, providing information on its molecular weight and fragmentation pattern.

Mass Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern for N-nitrosamines is the loss of the nitroso group (•NO), resulting in a prominent fragment ion.[4]

Quantitative Data for Mass Spectrometry:

TechniquePrecursor Ion (m/z)Product Ion(s) (m/z)NotesReference
LC-MS/MS190.1160.1Multiple Reaction Monitoring (MRM) transition for quantification.[5]
GC-MS189159Selected Ion Monitoring (SIM) for quantification and confirmation.[6]
Chromatographic Methods

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry are the primary methods for the separation and quantification of this compound from complex matrices.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

  • Sample Preparation: Extraction of NAT from the sample matrix using a suitable solvent, followed by a clean-up step, often involving solid-phase extraction (SPE).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column is typically used.

    • Injector: Splitless injection is common for trace analysis.

    • Oven Program: A temperature gradient is employed to achieve good separation.

    • Carrier Gas: Helium is the most common carrier gas.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) is standard.

    • Detection Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring the molecular ion and key fragment ions.[6]

2.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocol:

  • Sample Preparation: Similar to GC-MS, this involves extraction and may include a clean-up step.

  • LC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typical.[5]

    • Flow Rate: Dependent on the column dimensions.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is common.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition.[5]

Quantitative Data for Chromatographic Methods:

TechniqueColumnMobile Phase/Carrier GasDetection ModeReference
GC-MSCapillary (e.g., DB-5ms)HeliumSIM[6][7]
LC-MS/MSReversed-phase C18Water/Methanol or Acetonitrile with additivesMRM[5]

Visualizations

Synthesis Pathway of this compound

Synthesis_of_N_Nitrosoanatabine cluster_anatabine_synthesis Anatabine Synthesis cluster_nitrosation Nitrosation 3-aminomethyl_pyridine 3-aminomethyl pyridine imine N-(diphenylmethylene) (pyridin-3-yl)methanamine 3-aminomethyl_pyridine->imine p-TSA, Toluene Reflux benzophenone benzophenone benzophenone->imine anatabine Anatabine imine->anatabine 1. LDA, THF 2. Cyclization anatabine_prec Anatabine NAT This compound anatabine_prec->NAT NaNO2, H+ NAT_Characterization_Workflow Sample Sample containing NAT Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS NMR NMR Spectroscopy Analysis->NMR Data Data Analysis and Quantification GCMS->Data LCMSMS->Data NMR->Data

References

N-Nitrosoanatabine: An In-Depth Technical Review of its Carcinogenic Potential in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in tobacco products. Unlike other TSNAs such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which are potent carcinogens, extensive research in animal models has shown that NAT possesses little to no carcinogenic activity. This technical guide provides a comprehensive overview of the existing data on the carcinogenic potential of NAT in animal models, with a focus on quantitative data, experimental methodologies, and the underlying biochemical mechanisms that contribute to its low carcinogenicity.

Introduction

Tobacco-specific nitrosamines are a group of carcinogens formed from the nitrosation of tobacco alkaloids. Among these, NNN and NNK are recognized as significant etiological agents in the development of cancers of the lung, esophagus, pancreas, and oral cavity. This compound is structurally similar to these compounds and is present in tobacco products. However, carcinogenicity bioassays in animal models have consistently demonstrated a lack of significant tumor induction by NAT. This document synthesizes the available scientific literature to provide a detailed technical resource on the evaluation of NAT's carcinogenic potential.

Carcinogenicity Bioassays in Animal Models

The primary evidence for the low carcinogenic potential of this compound comes from a well-documented study in Fischer 344 (F344) rats. To date, this remains the most definitive in vivo study on the carcinogenicity of NAT.

Quantitative Data from Carcinogenicity Studies

The pivotal study on the dose-response of NAT was conducted by Hoffmann and colleagues in 1984. The results, along with those for the potent carcinogens NNN and NNK from the same study, are summarized below for comparison.

CompoundAnimal ModelRoute of AdministrationTotal Dose (mmol/kg)Observation PeriodTumor Incidence
This compound (NAT) Male & Female F344 RatsSubcutaneous Injection1.011 monthsNo significant increase in tumors compared to controls[1]
3.0
9.0
N'-Nitrosonornicotine (NNN)Male & Female F344 RatsSubcutaneous Injection1.0, 3.0, 9.011 monthsSignificant induction of nasal cavity and esophageal tumors[1]
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)Male & Female F344 RatsSubcutaneous Injection1.0, 3.0, 9.011 monthsSignificant induction of nasal cavity, lung, and liver tumors[1]
Trioctanoin (Vehicle Control)Male & Female F344 RatsSubcutaneous InjectionN/A11 monthsNo tumors observed in the nasal cavity, esophagus, lung, or liver[1]

Table 1: Summary of Carcinogenicity Data for this compound and other TSNAs in F344 Rats.

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation of carcinogenicity data. The following protocol is based on the methodology described in the key study by Hoffmann et al. (1984).

Carcinogenicity Bioassay of this compound in F344 Rats

  • Animal Model: Male and female Fischer 344 rats, 8 weeks of age at the start of the study.

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and given access to a standard laboratory diet and water ad libitum.

  • Test Substance: this compound (NAT), synthesized and purified to >99% purity.

  • Vehicle: Trioctanoin.

  • Administration: The test substance was administered via subcutaneous injection three times per week for 20 weeks (a total of 60 injections).

  • Dosage: Three dose groups were used, with total doses amounting to 1, 3, and 9 mmol/kg body weight. A control group received the vehicle (trioctanoin) only.

  • Observation: The animals were observed for a total of 11 months. Body weight was recorded weekly. A complete necropsy was performed on all animals, and all major organs were examined histopathologically for the presence of tumors.

Genotoxicity Studies

While comprehensive in vivo carcinogenicity data for NAT is limited to the rat model, in vitro genotoxicity assays provide further insight into its potential to induce DNA damage.

Assay TypeTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strainsWith and without S9 mixGenerally reported as non-mutagenic or weakly mutagenic[2]
In Vitro Micronucleus Assay Mammalian cell linesWith and without S9 mixData not widely available, but related non-carcinogenic TSNAs have tested negative.

Table 2: Summary of Genotoxicity Data for this compound.

The general lack of potent mutagenic activity in the Ames test is consistent with the negative results from the in vivo carcinogenicity bioassay.

Biochemical Mechanisms of Low Carcinogenicity

The low carcinogenic potential of this compound is attributed to its metabolic fate. Unlike carcinogenic TSNAs, NAT is not efficiently metabolized to DNA-reactive intermediates. Furthermore, it can act as a competitive inhibitor of the enzymes responsible for the activation of other potent nitrosamine carcinogens.

Metabolic Pathways and Competitive Inhibition

The metabolic activation of carcinogenic nitrosamines like NNK and NNN is primarily mediated by cytochrome P450 enzymes, particularly CYP2A13. This process involves α-hydroxylation, which leads to the formation of unstable intermediates that can alkylate DNA, leading to mutations and tumor initiation.

This compound, due to its structural similarity to NNN and NNK, can also bind to the active site of CYP2A13. However, it is a poor substrate for α-hydroxylation. Instead, it acts as a competitive inhibitor, preventing the metabolic activation of more potent carcinogens.

cluster_0 Metabolic Activation of Carcinogenic TSNAs cluster_1 Competitive Inhibition by NAT NNK NNK CYP2A13 CYP2A13 NNK->CYP2A13 NNN NNN NNN->CYP2A13 Reactive_Metabolites DNA-Reactive Metabolites CYP2A13->Reactive_Metabolites α-hydroxylation DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Tumor_Initiation Tumor Initiation DNA_Adducts->Tumor_Initiation NAT NAT NAT->CYP2A13 Competitive Inhibition CYP2A13_inhibited CYP2A13 NAT->CYP2A13_inhibited Binds to active site No_Activation No Significant Activation CYP2A13_inhibited->No_Activation cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Post-life Phase Protocol_Design Protocol Design (Species, Dose, Route, Duration) Animal_Acclimation Animal Acclimation (e.g., F344 Rats) Protocol_Design->Animal_Acclimation Test_Substance_Prep Test Substance Preparation (NAT in Vehicle) Animal_Acclimation->Test_Substance_Prep Dosing Chronic Dosing (e.g., Subcutaneous Injection) Test_Substance_Prep->Dosing Observation Clinical Observation & Body Weight Dosing->Observation Necropsy Necropsy Observation->Necropsy Histopathology Histopathology of Organs Necropsy->Histopathology Data_Analysis Tumor Incidence & Statistical Analysis Histopathology->Data_Analysis

References

N-Nitrosoanatabine: A Comprehensive Technical Guide to its Role as a Biomarker of Tobacco Exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the minor tobacco alkaloid, anatabine.[1][2] While not considered a potent carcinogen like its counterparts N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), NAT is a valuable biomarker for assessing exposure to tobacco products.[3][4] Its presence in biological samples is a definitive indicator of tobacco use or significant secondhand smoke exposure. This technical guide provides a comprehensive overview of NAT, including its biochemical properties, formation, metabolism, and state-of-the-art analytical methodologies for its detection. Quantitative data on NAT levels in various populations are presented, alongside a discussion of its toxicological profile and the current understanding of its biological effects, created to inform and guide researchers, scientists, and professionals in the field of drug development.

Biochemical Profile and Formation of this compound

This compound is a derivative of anatabine, a secondary alkaloid found in tobacco. The formation of NAT occurs primarily during the curing, fermentation, and aging of tobacco leaves, where anatabine reacts with nitrosating agents.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
CAS Number 71267-22-6
Appearance Light-yellow crystalline solid
Carcinogenicity Classification IARC Group 3: Not classifiable as to its carcinogenicity to humans.[5]

Data sourced from PubChem CID 51291.[5]

The nitrosation of anatabine is a critical step in the formation of NAT. This reaction is influenced by various factors, including the concentration of anatabine and nitrosating agents, pH, and temperature.

Anatabine Anatabine (Tobacco Alkaloid) NAT This compound (NAT) Anatabine->NAT Nitrosation Nitrosating_Agents Nitrosating Agents (e.g., Nitrite) Nitrosating_Agents->NAT

Caption: Formation of this compound (NAT) from its precursor, anatabine.

Metabolism and Excretion

Once absorbed, this compound undergoes metabolic processes in the body. The primary route of metabolism for NAT is the formation of pyridine-N-glucuronides. These conjugated metabolites are more water-soluble and are subsequently excreted in the urine. The analysis of both free (unmetabolized) NAT and its glucuronidated forms provides a comprehensive measure of exposure.

NAT_Uptake NAT Uptake (from Tobacco Exposure) NAT_in_Body This compound (in the body) NAT_Uptake->NAT_in_Body Metabolism Metabolism (Glucuronidation) NAT_in_Body->Metabolism Excretion Urinary Excretion NAT_in_Body->Excretion Excretion of free NAT NAT_Glucuronide NAT-N-Glucuronide Metabolism->NAT_Glucuronide NAT_Glucuronide->Excretion

Caption: Metabolic pathway of this compound (NAT) in the human body.

Analytical Methodology for this compound Detection

The accurate quantification of this compound in biological matrices, primarily urine, is crucial for its use as a biomarker. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Total this compound in Urine by LC-MS/MS

This protocol outlines a typical method for the determination of total NAT (free and glucuronidated) in human urine.

1. Sample Preparation:

  • Enzymatic Hydrolysis: To measure total NAT, the glucuronide conjugates must be cleaved. A urine sample (e.g., 1 mL) is buffered to pH 7.0 with a phosphate buffer. β-glucuronidase is added, and the sample is incubated (e.g., at 37°C for 16 hours) to hydrolyze the NAT-N-glucuronides.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE for cleanup and concentration. A mixed-mode cation exchange SPE cartridge is often used.

    • The cartridge is conditioned with methanol and water.

    • The sample is loaded onto the cartridge.

    • The cartridge is washed with a weak acid to remove interferences.

    • The analytes, including NAT, are eluted with a basic organic solvent (e.g., methanol with ammonium hydroxide).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.

    • Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for NAT and its isotopically labeled internal standard.

      • NAT Transition (example): m/z 190.1 → 160.1

      • Internal Standard Transition (example for d4-NAT): m/z 194.1 → 164.1

cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC Liquid Chromatography (LC Separation) Evap_Recon->LC MSMS Tandem Mass Spectrometry (MS/MS Detection) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for the analysis of this compound in urine.

Quantitative Levels of this compound in Different Populations

The concentration of this compound in urine varies significantly between tobacco users and non-users. The following table summarizes representative data from published studies.

Table 2: Urinary Levels of Total this compound in Different User Groups

PopulationNMean ± SD (pmol/mg creatinine)Reference
Smokers 140.19 ± 0.20[6]
Smokeless Tobacco Users 111.43 ± 1.10[6]
Non-smokers -Generally below the limit of detection[7]

Note: Data for non-smokers directly measuring NAT is limited. However, studies on other TSNAs like NNAL show detectable levels in individuals exposed to secondhand smoke.[8][9]

Toxicological Profile and Putative Signaling Pathways

Unlike other tobacco-specific nitrosamines such as NNK and NNN, which are classified as Group 1 carcinogens by the IARC, NAT is classified as a Group 3 agent, meaning it is not classifiable as to its carcinogenicity to humans.[5] Studies in animal models have not demonstrated significant carcinogenic activity for NAT.[4]

The direct impact of this compound on cellular signaling pathways is an area with limited research. Much of the focus has been on the highly carcinogenic TSNAs, NNK and NNN. These compounds are known to activate pro-survival and proliferative pathways, such as the PI3K/Akt and MAPK/ERK pathways, contributing to their carcinogenic effects. While there is no direct evidence to date implicating NAT in the modulation of these specific pathways, understanding the mechanisms of related compounds provides a framework for future investigation.

cluster_NNK NNK (Carcinogenic TSNA) cluster_NAT NAT (Non-carcinogenic TSNA) NNK NNK nAChR Nicotinic Acetylcholine Receptors (nAChRs) NNK->nAChR PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway nAChR->MAPK_ERK Cell_Effects_NNK Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Cell_Effects_NNK MAPK_ERK->Cell_Effects_NNK NAT NAT Unknown_Pathway Signaling Pathways? (Currently Unknown) NAT->Unknown_Pathway Biological_Effects_NAT Biological Effects? (Largely Undetermined) Unknown_Pathway->Biological_Effects_NAT

Caption: Known signaling pathways of NNK versus the unknown pathways of NAT.

Conclusion

This compound serves as a reliable and specific biomarker of tobacco exposure. Its detection in biological fluids confirms the uptake of tobacco-derived compounds. While not considered a significant carcinogen, its quantification provides valuable data for epidemiological studies, for assessing the efficacy of smoking cessation programs, and for monitoring exposure to secondhand smoke. The well-established LC-MS/MS methodologies allow for sensitive and accurate measurement of NAT. A significant knowledge gap remains concerning the direct biological effects and the potential interaction of NAT with cellular signaling pathways. Future research in this area will be critical to fully understanding the complete toxicological profile of all tobacco-specific nitrosamines and their collective impact on human health. This will be particularly important for the development of novel therapeutic strategies and for public health initiatives aimed at reducing tobacco-related harm.

References

The Discovery and Analysis of N-Nitrosoanatabine in Smokeless Tobacco: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the formation, detection, and quantification of N-Nitrosoanatabine in smokeless tobacco products, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound (NAT), a tobacco-specific nitrosamine (TSNA) found in smokeless tobacco products. While not considered as potent a carcinogen as its counterparts N-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), the presence and analysis of NAT are crucial for a complete understanding of the chemical composition and potential health risks associated with smokeless tobacco use.[1][2][3] This document details the formation pathways of NAT, presents quantitative data on its prevalence, and outlines the sophisticated analytical methodologies used for its detection and quantification.

Formation of this compound

This compound, like other TSNAs, is not a natural component of the tobacco leaf. Instead, it is formed during the curing, aging, and processing of tobacco.[1][4] The primary mechanism involves the nitrosation of the tobacco alkaloid anatabine.[4][5] This chemical reaction is facilitated by nitrosating agents derived from the microbial reduction of nitrate to nitrite.[4][6][7] The acidic conditions present during curing can also contribute to the formation of these nitrosating agents. The widely accepted pathway for the formation of NAT and other major TSNAs is initiated by the conversion of nitrate, often from fertilizers, into nitrite by microorganisms present on the tobacco leaves.[6][7] This nitrite then reacts with the secondary amine group of the anatabine alkaloid to form this compound.

cluster_0 Tobacco Leaf Curing & Processing Nitrate Nitrate (from fertilizer) Microorganisms Microorganisms Nitrate->Microorganisms Microbial Reduction Nitrite Nitrite Microorganisms->Nitrite NAT This compound (NAT) Nitrite->NAT Nitrosation Anatabine Anatabine (Tobacco Alkaloid) Anatabine->NAT

Formation pathway of this compound (NAT).

Quantification of this compound in Smokeless Tobacco Products

The concentration of NAT in smokeless tobacco products can vary significantly depending on the product type, manufacturing processes, and geographic origin.[8][9] The following tables summarize quantitative data for NAT and other key TSNAs found in various smokeless tobacco products.

Table 1: Levels of Tobacco-Specific Nitrosamines (TSNAs) in Various Smokeless Tobacco Products (North America & Europe)

Product TypeNNN (µg/g)NNK (µg/g)NAT (µg/g)NAB (µg/g)
Moist Snuffup to 154up to 18up to 339up to 10.67
Chewing Tobacco3.5 - 90.6---
Dry Snuff----

Data compiled from multiple sources.[8][9][10] Note: Levels are reported per gram of dry tobacco.

Table 2: Levels of Tobacco-Specific Nitrosamines (TSNAs) in Smokeless Tobacco Products from India

Product TypeNNN (µg/g)NNK (µg/g)NAT (µg/g)NAB (µg/g)
Zarda--High LevelsHigh Levels
Khaini1.74 - 76.90.08 - 28.4High LevelsHigh Levels
GutkaLower LevelsLower LevelsLower LevelsLower Levels
Moist SnuffSurprisingly LowSurprisingly LowSurprisingly LowSurprisingly Low

Data compiled from multiple sources.[8][9][11] "High Levels" and "Lower Levels" are relative terms as reported in the cited literature.

Experimental Protocols for this compound Analysis

The accurate quantification of NAT in complex matrices like smokeless tobacco requires sophisticated analytical techniques. The most common and reliable methods are based on chromatography coupled with mass spectrometry.

Sample Preparation and Extraction

A standardized and robust sample preparation protocol is critical for accurate TSNA analysis. The following workflow is a general representation of the steps involved.

cluster_1 Sample Preparation Workflow Start Homogenized Tobacco Sample Spike Spike with Deuterated Internal Standards (e.g., NAT-d4) Start->Spike Extract Extraction with Aqueous Buffer (e.g., Ammonium Acetate) Spike->Extract Shake Mechanical Shaking Extract->Shake Filter Filtration Shake->Filter Analyze LC-MS/MS or GC-TEA Analysis Filter->Analyze

General workflow for the extraction of NAT from smokeless tobacco.

Detailed Methodology: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for its high sensitivity and selectivity.[2][12][13][14]

  • Sample Preparation: A precisely weighed amount (e.g., 1.0 g) of a homogenous, ground tobacco sample is placed in a centrifuge tube.[2]

  • Internal Standard Spiking: The sample is spiked with a known amount of a deuterium-labeled internal standard solution, such as NAT-d4.[14] This is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.

  • Extraction: An extraction solution, typically 100 mM ammonium acetate, is added to the sample.[2][14] The tube is then agitated on a shaker for a specified time (e.g., 40 minutes) to ensure complete extraction of the TSNAs.[2]

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid particles, and the supernatant is filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The filtered extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[13] A C18 reversed-phase column is commonly used to separate the TSNAs. The mobile phase typically consists of a gradient of an aqueous solution (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[13]

    • Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[14] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native TSNAs and their deuterated internal standards.[2][14]

  • Quantification: The concentration of NAT is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.[2][14]

Alternative Methodology: Gas Chromatography-Thermal Energy Analysis (GC-TEA)

An alternative, well-established method involves gas chromatography with a thermal energy analyzer, which is a highly specific detector for nitrosamines.[15][16]

  • Extraction: TSNAs are extracted from the tobacco sample using an aqueous buffer, often containing ascorbic acid to prevent artifact formation.[16] The extract is then enriched using liquid-liquid extraction with a solvent like dichloromethane.[15][16]

  • Cleanup: The extract undergoes a cleanup step, typically using column chromatography, to remove interfering compounds.[15][16]

  • GC-TEA Analysis: The purified extract is injected into a gas chromatograph for separation. The separated compounds then enter the thermal energy analyzer, where the N-NO bond is pyrolytically cleaved. The released NO radical is then detected, providing a specific signal for nitrosamines.[15]

  • Quantification: Similar to LC-MS/MS, quantification is performed using an internal standard and a calibration curve.

Biological Significance and Signaling Pathways

While NNN and NNK are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), NAT is considered to have weak or no carcinogenic activity.[2][4][17] Research on the specific biological signaling pathways of NAT is limited, with the primary focus being on the more potent carcinogenic TSNAs.

The metabolic activation of carcinogenic TSNAs like NNK involves cytochrome P450 enzymes, leading to the formation of DNA adducts that can initiate carcinogenesis.[18][19] While NAT is a tobacco-specific nitrosamine, its lack of significant carcinogenic properties has resulted in less investigation into its specific metabolic fate and interaction with cellular signaling pathways. Therefore, a detailed signaling pathway diagram for NAT's biological effects cannot be provided at this time due to the lack of available scientific literature. Research in this area is ongoing, and future studies may elucidate specific cellular responses to NAT exposure.

Conclusion

This compound is a consistently detected tobacco-specific nitrosamine in smokeless tobacco products. While its carcinogenic potential is considered low, its quantification is essential for a comprehensive chemical characterization of these products and for regulatory purposes. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for accurate determination. Further research is warranted to fully understand the complete biological implications of exposure to the complex mixture of TSNAs, including NAT, found in smokeless tobacco.

References

An In-depth Technical Guide to N-Nitrosoanatabine Precursors in Nicotiana tabacum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamines (TSNAs), a class of potent carcinogens found in tobacco products. The presence and concentration of NAT are directly linked to its precursor, the minor tobacco alkaloid anatabine. Understanding the biosynthesis of anatabine in Nicotiana tabacum, its conversion to NAT, and the analytical methodologies for their quantification is critical for researchers in tobacco harm reduction, cancer research, and drug development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound precursors, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anatabine: The Primary Precursor to this compound

Anatabine is a pyridine alkaloid naturally present in plants of the Solanaceae family, including the tobacco plant. While nicotine is the most abundant alkaloid in commercial tobacco, typically accounting for about 90% of the total alkaloid content, anatabine, along with nornicotine and anabasine, constitutes the majority of the remaining fraction. In certain transgenic tobacco varieties where the nicotine biosynthetic pathway is suppressed, anatabine can become the predominant alkaloid.

Biosynthesis of Anatabine

The biosynthesis of anatabine is distinct from that of nicotine, as both of its heterocyclic rings originate from the pyridine-nucleotide pathway, with nicotinic acid serving as a key precursor.[1] This is in contrast to nicotine, which incorporates a pyrrolidine ring derived from ornithine or arginine.

The proposed biosynthetic pathway for anatabine involves the following key steps:

  • Reduction of Nicotinic Acid: The pathway is initiated by the conversion of nicotinic acid to 3,6-dihydronicotinic acid. This reaction is catalyzed by an isoflavone reductase-like enzyme known as A622.[2]

  • Formation of Dihydropyridine Intermediates: While the specific enzymes have not been definitively identified, it is proposed that 3,6-dihydronicotinic acid undergoes decarboxylation to form 1,2-dihydropyridine and 2,5-dihydropyridine.[1]

  • Dimerization and Ring Formation: These dihydropyridine intermediates are believed to react with each other to form 3,6-dihydroanatabine.[1]

  • Final Hydrogenation Step: The final step is the hydrogenation of 3,6-dihydroanatabine to yield anatabine.[1]

When the cellular supply of the N-methyl-Δ¹-pyrrolinium cation (a key intermediate in nicotine synthesis) is limited, for instance, through genetic modification by suppressing putrescine methyltransferase (PMT) or methylputrescine oxidase (MPO) activity, the precursors in the nicotinic acid pathway can be shunted towards anatabine synthesis, leading to its accumulation.[2][3]

Anatabine_Biosynthesis Nicotinic_Acid Nicotinic Acid Dihydro_Nicotinic_Acid 3,6-Dihydronicotinic Acid Nicotinic_Acid->Dihydro_Nicotinic_Acid Dihydropyridines 1,2-Dihydropyridine & 2,5-Dihydropyridine Dihydro_Nicotinic_Acid->Dihydropyridines Decarboxylation Dihydroanatabine 3,6-Dihydroanatabine Dihydropyridines->Dihydroanatabine Dimerization Anatabine Anatabine Dihydroanatabine->Anatabine Hydrogenation A622 A622 (Isoflavone reductase-like) A622->Dihydro_Nicotinic_Acid

Biosynthetic pathway of anatabine from nicotinic acid.

Formation of this compound (NAT)

This compound is formed through the N-nitrosation of its precursor, anatabine. This chemical transformation primarily occurs during the curing, aging, and processing of tobacco leaves. The nitrosating agents are derived from the reduction of nitrate, which is absorbed from the soil by the tobacco plant.

During the curing process, particularly in air-curing of Burley tobacco, microbial activity on the leaf surface reduces nitrate to nitrite. This nitrite, under the acidic conditions of the senescing leaf, can form nitrosating species (e.g., N₂O₃) that react with the secondary amine group of anatabine to form NAT.[4] In flue-curing, while microbial activity is lower due to the higher temperatures, nitrogen oxides (NOx) present in the curing barn's atmosphere from combustion can also serve as nitrosating agents.[4]

NAT_Formation Anatabine Anatabine NAT This compound (NAT) Anatabine->NAT Nitrosating_Agents Nitrosating Agents (e.g., N₂O₃) Nitrosating_Agents->NAT Nitrate Nitrate (from soil) Nitrite Nitrite Nitrate->Nitrite Nitrite->Nitrosating_Agents Acidic conditions Microbial_Reduction Microbial Reduction (during curing) Microbial_Reduction->Nitrite Jasmonate_Signaling cluster_stress Stress (e.g., Herbivory) cluster_ja_biosynthesis JA Biosynthesis cluster_signal_transduction Signal Transduction cluster_gene_expression Gene Expression Stress Wounding/Herbivory Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid JA_Ile JA-Ile (Active form) Linolenic_Acid->JA_Ile Enzymatic Cascade SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Alkaloid_Genes Alkaloid Biosynthesis Genes (e.g., A622, PMT, QPT) MYC2->Alkaloid_Genes Activates SCF_COI1->JAZ Ubiquitination & Degradation Alkaloid_Biosynthesis Alkaloid Biosynthesis Alkaloid_Genes->Alkaloid_Biosynthesis Experimental_Workflow Sample_Collection 1. Sample Collection (Tobacco Leaves) Sample_Prep 2. Sample Preparation (Freeze-drying, Grinding) Sample_Collection->Sample_Prep Extraction 3. Extraction (Solvent Extraction, Sonication) Sample_Prep->Extraction Cleanup 4. Sample Cleanup (Filtration/SPE) Extraction->Cleanup Analysis 5. Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Data_Processing 6. Data Processing (Peak Integration, Quantification) Analysis->Data_Processing Reporting 7. Reporting (Results in µg/g or ng/g) Data_Processing->Reporting Logical_Relationship cluster_tobacco Tobacco Type cluster_curing Curing Method cluster_outcome Resulting Profile Burley Burley Tobacco (High Nitrate) Air_Curing Air-Curing (High Microbial Activity) Burley->Air_Curing Flue_Cured Flue-Cured Tobacco (Low Nitrate) Flue_Curing Flue-Curing (High Temperature, Low Microbial Activity) Flue_Cured->Flue_Curing High_NAT High NAT/TSNA Levels Air_Curing->High_NAT Low_NAT Low NAT/TSNA Levels Flue_Curing->Low_NAT

References

Enantiomeric Composition of N-Nitrosoanatabine in Tobacco: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in a variety of tobacco products. As a chiral molecule, it exists in two enantiomeric forms: (S)-NAT and (R)-NAT. This technical guide provides an in-depth overview of the enantiomeric composition of NAT in tobacco, detailing its formation, the analytical methodologies for its enantioselective analysis, and a summary of its prevalence in different tobacco types. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the impact and characteristics of tobacco constituents.

Introduction

Tobacco and tobacco products contain a complex mixture of chemical compounds, among which tobacco-specific nitrosamines (TSNAs) are of significant concern due to their carcinogenic properties. N'-Nitrosoanatabine (NAT) is one of the major TSNAs, formed from the nitrosation of the minor tobacco alkaloid anatabine. Due to the presence of a chiral center at the 2'-position of the pyrrolidine ring, NAT exists as (S) and (R) enantiomers. Understanding the enantiomeric distribution of NAT in tobacco is crucial, as enantiomers of a chiral compound can exhibit different biological activities and toxicological profiles. This guide summarizes the current knowledge on the enantiomeric composition of NAT in tobacco, providing key data and methodologies for its analysis.

Formation of N-Nitrosoanatabine Enantiomers

The formation of this compound in tobacco is a direct result of the N-nitrosation of its precursor, the alkaloid anatabine. This reaction typically occurs during the curing, fermentation, and aging of tobacco leaves when naturally present amines react with nitrosating agents. The primary nitrosating agents are derived from nitrates present in the tobacco.

The enantiomeric composition of NAT in tobacco is directly linked to the stereochemistry of its precursor, anatabine. Studies have shown a strong precursor-to-product relationship, where the enantiomeric ratio of NAT closely mirrors that of anatabine in the tobacco leaf.[1][2] In most tobacco varieties, (S)-anatabine is the predominant enantiomer, which consequently leads to a higher proportion of (S)-NAT.

Anatabine (S)-Anatabine NAT (S)-N-Nitrosoanatabine Anatabine->NAT N-Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., N2O3, N2O4) Nitrosating_Agent->NAT

Formation pathway of (S)-N-Nitrosoanatabine.

Quantitative Data on Enantiomeric Composition

The analysis of various tobacco products has consistently shown that (S)-N-Nitrosoanatabine is the predominant enantiomer. On average, (S)-NAT constitutes approximately 82.6% of the total NAT content in tobacco products such as moist snuff, chewing tobacco, and cigarette tobacco.[1][2] The percentage of (S)-NAT can range from 80% to 85% across different tobacco product types.[2]

Tobacco Product CategoryPredominant EnantiomerPercentage of (S)-NAT of Total NATReference(s)
Moist Snuff(S)-NAT~82%[2]
Chewing Tobacco(S)-NAT~85%[2]
Cigarette Tobacco(S)-NAT81-85%[2]
Air-cured Tobacco(S)-NATPredominant[3]
Research Cigarettes (1A3)(S)-NAT81%[2]
Research Cigarettes (1R3)(S)-NAT83%[2]
Research Cigarettes (2R1F)(S)-NAT83%[2]
Research Cigarettes (4A1)(S)-NAT85%[2]
Research Smokeless Tobacco (1S1)(S)-NAT83%[2]
Research Smokeless Tobacco (1S2)(S)-NAT80%[2]
Research Smokeless Tobacco (1S3)(S)-NAT82%[2]

Experimental Protocols

The determination of the enantiomeric composition of this compound in tobacco requires a multi-step analytical procedure involving sample preparation and chiral gas chromatography.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical to isolate and concentrate the nitrosamines from the complex tobacco matrix. Solid-phase extraction is a commonly employed technique for this purpose.

Protocol:

  • Extraction: A known weight of the tobacco sample is extracted with an aqueous buffer, often containing ascorbic acid to prevent artifactual nitrosation.

  • Centrifugation: The mixture is shaken and then centrifuged to separate the solid tobacco material from the aqueous extract.

  • SPE Cartridge Conditioning: A solid-phase extraction cartridge (e.g., a diatomaceous earth or a mixed-mode hydrophobic/cation-exchange sorbent) is conditioned according to the manufacturer's instructions. This typically involves washing with an organic solvent followed by the extraction buffer.

  • Sample Loading: The aqueous tobacco extract is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a specific solvent to remove interfering compounds.

  • Elution: The this compound enantiomers are eluted from the cartridge using an appropriate organic solvent or solvent mixture.

  • Concentration: The eluate is concentrated to a small volume, often under a gentle stream of nitrogen, before analysis.

Enantioselective Analysis: Chiral Gas Chromatography-Thermal Energy Analyzer (GC-TEA)

The separation and quantification of the (S)-NAT and (R)-NAT enantiomers are achieved using a high-resolution chiral stationary phase gas chromatography column coupled with a nitrosamine-selective detector, such as a Thermal Energy Analyzer (TEA).

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Chiral Column: A Cyclosil-B chiral capillary column (or equivalent) is commonly used for the separation of NAT enantiomers.

  • Detector: A Thermal Energy Analyzer (TEA), which is highly selective for nitrosamines.

Typical GC-TEA Parameters:

  • Injector Temperature: 200-220 °C

  • Oven Temperature Program:

    • Initial temperature: 50-60 °C, hold for 1-2 minutes.

    • Ramp: Increase to 170-180 °C at a rate of 2-5 °C/minute.

    • Hold: Maintain at 170-180 °C for a specified time.

    • Second Ramp: Increase to 210-220 °C at a rate of 10-20 °C/minute.

    • Final Hold: Maintain at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • TEA Furnace Temperature: 500-550 °C

  • TEA Interface Temperature: 200-240 °C

cluster_prep Sample Preparation cluster_analysis Analysis Tobacco Tobacco Sample Extraction Aqueous Extraction Tobacco->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GC_Injection GC Injection Concentration->GC_Injection Chiral_Separation Chiral GC Separation ((S)-NAT and (R)-NAT) GC_Injection->Chiral_Separation TEA_Detection TEA Detection Chiral_Separation->TEA_Detection Data_Analysis Data Analysis & Quantification TEA_Detection->Data_Analysis

Experimental workflow for NAT enantiomer analysis.

Conclusion

This technical guide has summarized the key aspects of the enantiomeric composition of this compound in tobacco. The predominance of the (S)-enantiomer is a consistent finding across various tobacco products, which is directly related to the stereochemistry of its precursor, anatabine. The detailed experimental protocols for sample preparation and chiral GC-TEA analysis provide a foundation for researchers to accurately quantify the enantiomers of NAT. A thorough understanding of the enantiomeric composition of NAT is essential for a complete assessment of the toxicological and biological effects of tobacco-specific nitrosamines. This information is vital for regulatory science, public health, and the development of potentially reduced-risk tobacco products.

References

N-Nitrosoanatabine: An In-depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the tobacco alkaloid anatabine. As with other N-nitroso compounds, there are concerns regarding its potential genotoxicity and carcinogenicity, making the understanding of its stability and degradation crucial for risk assessment in tobacco products and pharmaceutical formulations where anatabine-related compounds might be present as impurities. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation pathways of this compound, including detailed experimental protocols and data presented for comparative analysis.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 1-nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine[1]
Molecular Formula C₁₀H₁₁N₃O[1][2]
Molecular Weight 189.21 g/mol [2]
Appearance Clear Yellow Oil[1]
Storage A solution in ethanol can be stored at -20°C.[2]
Stability Stable for ≥ 2 years under specified storage conditions.[2]

Stability of this compound

Limited specific quantitative data exists in the public domain regarding the stability of this compound under various stress conditions. However, general knowledge of N-nitroso compounds and data from related tobacco-specific nitrosamines can provide insights into its stability profile.

pH and Hydrolytic Stability

The stability of N-nitroso compounds is known to be pH-dependent. While specific studies on NAT are scarce, the general behavior of N-nitrosamines suggests that they are relatively stable at neutral and alkaline pH but can undergo degradation under strongly acidic conditions. This degradation is often catalyzed by the presence of nucleophiles.

Thermal Stability

Studies on the structurally similar N-nitrosonornicotine (NNN) have shown that thermal degradation involves the cleavage of the N-NO bond. This process leads to the formation of nitrogen oxides and the corresponding secondary amine, nornicotine.[3] A similar pathway can be postulated for NAT, which would yield anatabine upon thermal stress. The decomposition of NNN has been observed to be more rapid in an oxidative atmosphere compared to an inert one.[3]

Photostability

N-nitroso compounds are generally susceptible to photolytic degradation. Upon exposure to UV light, the N-NO bond can cleave, leading to the formation of a nitric oxide radical and an aminyl radical. These reactive species can then undergo further reactions.

Degradation Pathways

Based on the chemistry of N-nitroso compounds and studies on related TSNAs, the following degradation pathways for this compound can be proposed:

Hydrolytic Degradation (Acid-Catalyzed)

Under strong acidic conditions, NAT is expected to undergo hydrolysis. The reaction likely proceeds via protonation of the nitroso group, followed by nucleophilic attack of water, leading to the cleavage of the N-N bond to release nitrous acid and the secondary amine, anatabine.

Thermal Degradation

As observed with NNN, thermal stress is likely to cause homolytic cleavage of the N-NO bond in NAT, generating a nitric oxide radical and an anatabine radical. The anatabine radical can then abstract a hydrogen atom to form anatabine or undergo other reactions.

Photolytic Degradation

Exposure to UV radiation is expected to induce photolysis of the N-NO bond, similar to thermal degradation, resulting in the formation of nitric oxide and anatabine radicals, which can then lead to various degradation products.

Oxidative Degradation

Oxidative conditions, for instance, in the presence of hydrogen peroxide, could lead to the oxidation of the nitrogen atom of the nitroso group or other parts of the molecule, leading to a complex mixture of degradation products. The presence of an oxidative atmosphere has been shown to accelerate the thermal decomposition of NNN.[3]

Biodegradation

One study has reported the biodegradation of NAT by Bacillus sp. strain J54, resulting in a 28.6% reduction in NAT concentration in flue-cured tobacco leaves.[4] While the focus of this guide is on chemical degradation, this pathway is noteworthy for its potential application in reducing TSNA levels in tobacco products.

Proposed Degradation Products of this compound

Degradation PathwayProposed Degradation Product(s)
Hydrolytic (Acidic) Anatabine, Nitrous Acid
Thermal Anatabine, Nitrogen Oxides
Photolytic Anatabine, various radical-derived products
Oxidative Oxidized derivatives of NAT and anatabine

Experimental Protocols

Detailed experimental protocols for conducting forced degradation studies on this compound are crucial for understanding its stability and degradation pathways. The following are generalized protocols based on common practices for drug stability testing.

General Forced Degradation Procedure

A stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared. Aliquots of this stock solution are then subjected to various stress conditions. Samples are withdrawn at predetermined time points, neutralized if necessary, and diluted to a suitable concentration for analysis. A control sample, protected from the stress condition, is analyzed concurrently.

Hydrolytic Degradation Study
  • Acidic Hydrolysis: The drug solution is treated with 0.1 M HCl and kept at a specified temperature (e.g., 60°C).

  • Basic Hydrolysis: The drug solution is treated with 0.1 M NaOH and kept at a specified temperature (e.g., 60°C).

  • Neutral Hydrolysis: The drug solution is treated with water and kept at a specified temperature (e.g., 60°C).

Oxidative Degradation Study

The drug solution is treated with a solution of hydrogen peroxide (e.g., 3% v/v) and stored at room temperature, protected from light.

Thermal Degradation Study

The solid drug substance or a solution is exposed to dry heat at a specified temperature (e.g., 80°C) for a defined period.

Photolytic Degradation Study

The drug solution is exposed to a UV light source (e.g., 254 nm) and a visible light source in a photostability chamber. A control sample is wrapped in aluminum foil to protect it from light.

Analytical Methodology

A stability-indicating analytical method is essential to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is commonly used for this purpose.

  • Chromatographic System: A typical system would consist of a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water (with or without a buffer like ammonium acetate).

  • Detection: UV detection can be used for quantification, while LC-MS/MS is invaluable for the identification and structural elucidation of degradation products.[5][6] Gas Chromatography-Thermal Energy Analyzer (GC-TEA) is another sensitive and selective method for the analysis of N-nitrosamines.[7]

Visualization of Pathways and Workflows

This compound Formation Pathway

G Anatabine Anatabine NAT This compound Anatabine->NAT Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->NAT

Caption: Formation of this compound from its precursor anatabine.

Proposed General Degradation Pathways of this compound

G cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation cluster_hydrolysis Acidic Hydrolysis cluster_oxidative Oxidative Degradation NAT This compound Anatabine Anatabine NAT->Anatabine Hydrolysis NO_Radical Nitric Oxide Radical NAT->NO_Radical NAT->NO_Radical Anatabine_Radical Anatabine Radical NAT->Anatabine_Radical Homolytic Cleavage NAT->Anatabine_Radical Photolysis Nitrous_Acid Nitrous Acid NAT->Nitrous_Acid Oxidized_Products Oxidized Products NAT->Oxidized_Products Anatabine_Radical->Anatabine H-abstraction Other_Products Other Degradation Products Anatabine_Radical->Other_Products

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

G Start Prepare NAT Stock Solution Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze Analyze by Stability-Indicating LC-MS/MS Method Dilute->Analyze Identify Identify Degradation Products Analyze->Identify Quantify Quantify NAT and Degradants Analyze->Quantify Report Report Results and Propose Pathways Identify->Report Quantify->Report

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability and degradation of this compound are critical areas of study due to its presence in tobacco products and its potential as a drug substance impurity. While direct, quantitative stability data for NAT is limited, this guide provides a framework for understanding its likely behavior under various stress conditions based on the known chemistry of N-nitroso compounds and related TSNAs. The proposed degradation pathways and experimental protocols offer a starting point for researchers to conduct their own stability-indicating studies. Further research is warranted to definitively identify and quantify the degradation products of NAT and to establish its degradation kinetics under different environmental and processing conditions. This will enable a more accurate assessment of the risks associated with this compound.

References

Methodological & Application

Application Notes & Protocols for the Analysis of N-Nitrosoanatabine in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the tobacco alkaloid anatabine. As a potential carcinogen, monitoring its presence in biological fluids like urine is crucial for assessing exposure to tobacco products and for research in toxicology and drug development. This document provides detailed analytical methods and protocols for the quantitative determination of NAT in human urine, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Analytical Methods Overview

The determination of NAT in urine typically involves a multi-step process including sample preparation to isolate the analyte and remove interferences, followed by instrumental analysis. Given that NAT can exist in both free and conjugated (glucuronidated) forms in urine, an enzymatic hydrolysis step is often employed to measure the total NAT concentration.[1][2] Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration.[1][2]

LC-MS/MS has emerged as the method of choice for the quantification of NAT and other TSNAs in urine due to its high sensitivity and specificity.[1][3][4] This technique allows for the detection of NAT at very low concentrations, which is essential for studies involving smokers and even non-smokers exposed to secondhand smoke.[3] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, though it may require derivatization of the analyte.[5]

Quantitative Data Summary

The following table summarizes the quantitative parameters of a validated LC-MS/MS method for the determination of this compound (NAT) and other tobacco-specific nitrosamines in human urine.

AnalyteLimit of Detection (LOD) (pg/mL)Limit of Quantification (LOQ) (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
This compound (NAT) 0.4 - 0.7~2.00.82 - 3.672.04 - 7.73[3][4]
N'-Nitrosonornicotine (NNN)0.6 - 0.8~2.00.82 - 3.672.04 - 7.73[3][4]
N'-Nitrosoanabasine (NAB)0.4 - 1.1~2.00.82 - 3.672.04 - 7.73[3][4]
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)0.6 - 2.0Not specified0.82 - 3.672.04 - 7.73[3][4]

Experimental Protocols

Protocol 1: Determination of Total this compound in Urine by LC-MS/MS

This protocol describes the enzymatic hydrolysis of NAT glucuronides followed by solid-phase extraction and analysis using LC-MS/MS.

1. Materials and Reagents

  • This compound (NAT) analytical standard[6]

  • Deuterated NAT internal standard (e.g., NAT-d4)

  • β-glucuronidase from E. coli

  • Ammonium acetate

  • Formic acid

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)[1][2]

  • Human urine samples

2. Sample Preparation

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

  • Internal Standard Spiking: To 1.0 mL of the urine supernatant, add the deuterated internal standard solution.

  • Enzymatic Hydrolysis (for Total NAT):

    • Add 100 µL of β-glucuronidase solution to the urine sample.

    • Incubate the mixture at 37°C for 16-24 hours to ensure complete cleavage of the glucuronide conjugates.[1][2]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analyte with a suitable solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for NAT and its deuterated internal standard. For example, for NAT (m/z 190.1), a potential transition could be to m/z 160.1. These transitions should be optimized based on the specific instrument.

4. Quantification

Create a calibration curve by analyzing a series of known concentrations of NAT standards prepared in a blank urine matrix and processed through the same sample preparation procedure. The concentration of NAT in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample Spike Spike with Internal Standard Urine->Spike 1.0 mL Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Incubate at 37°C SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Load & Elute Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Inject into LC Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for the determination of total this compound in urine.

Logical_Relationship cluster_measurement Analytical Measurement Free_NAT Free NAT Total_NAT Total NAT Measurement Free_NAT->Total_NAT Conj_NAT Conjugated NAT (Glucuronide) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Conj_NAT->Hydrolysis Hydrolysis->Free_NAT Cleavage of Glucuronide

Caption: Relationship between free, conjugated, and total this compound.

References

Application Note: Quantification of N-Nitrosoanatabine in Human Saliva Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the tobacco alkaloid anatabine. As a potential carcinogen, monitoring the levels of NAT in biological fluids is crucial for assessing exposure to tobacco products and understanding the associated health risks. Saliva presents a non-invasive and accessible matrix for biomonitoring of tobacco smoke and smokeless tobacco exposure. This application note provides a detailed protocol for the quantitative analysis of this compound in human saliva samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.

Principle

This method involves the collection of saliva samples, followed by a solid-phase extraction (SPE) cleanup to remove interfering matrix components. The extracted NAT is then quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The use of a deuterated internal standard, such as this compound-D4, is recommended to compensate for matrix effects and variability during sample preparation.

Experimental Protocols

Saliva Sample Collection and Handling
  • Collection: Collect whole saliva samples from subjects, preferably at least 1 hour after eating, drinking, or oral hygiene to minimize food debris and microbial activity.

  • Preservation: To minimize degradation of analytes, samples should be kept on ice immediately after collection. If not analyzed immediately, samples should be frozen at -20°C or lower. For long-term storage, -80°C is recommended.

  • Pre-treatment: Thaw frozen saliva samples at room temperature. Centrifuge the samples at approximately 3000 x g for 15 minutes to pellet any particulate matter. Use the clear supernatant for the extraction procedure.

Materials and Reagents
  • This compound (NAT) analytical standard

  • This compound-D4 (NAT-D4) internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX or equivalent mixed-mode cation exchange cartridges)

Standard Solution Preparation
  • NAT Stock Solution (1 mg/mL): Accurately weigh and dissolve NAT standard in methanol.

  • NAT-D4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve NAT-D4 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the NAT stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to cover the expected concentration range in saliva samples.

  • IS Spiking Solution: Prepare a working solution of NAT-D4 at a concentration of approximately 100 ng/mL in the same solvent as the working standards.

Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: To 1 mL of saliva supernatant, add 10 µL of the IS spiking solution. Vortex briefly and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes from the cartridge with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), positive mode

    • MRM Transitions: The following are suggested MRM transitions for NAT and its internal standard. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NAT (Quantifier) 190.1160.115
NAT (Qualifier) 190.1132.120
NAT-D4 (IS) 194.1164.115

Data Presentation

The following table summarizes representative concentrations of this compound found in the saliva of various tobacco users.

PopulationNNAT Concentration Range (ng/mL)Mean NAT Concentration (ng/mL)Reference
Snuff Dippers --Varies widely between users
Toombak Users 20.06 - 0.5-
Khaini Tobacco Users -Detected-
Gudhaku Users -Detected-

Note: Quantitative data for NAT in saliva is limited and can vary significantly based on the type of tobacco product, usage patterns, and time of sample collection.

Visualizations

experimental_workflow Experimental Workflow for NAT Quantification in Saliva cluster_collection Sample Collection & Pre-treatment cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis s1 Saliva Collection s2 Centrifugation (3000 x g, 15 min) s1->s2 s3 Collect Supernatant s2->s3 e1 Add Internal Standard (NAT-D4) s3->e1 e3 Sample Loading e1->e3 e2 SPE Cartridge Conditioning e2->e3 e4 Washing e3->e4 e5 Elution e4->e5 e6 Evaporation & Reconstitution e5->e6 a1 Injection into LC-MS/MS e6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of NAT d2->d3

Caption: Workflow for this compound (NAT) analysis in saliva.

logical_relationship Logical Relationship of Analytical Steps cluster_sample Sample Integrity cluster_cleanup Analyte Isolation cluster_detection Instrumental Analysis cluster_data Result Generation sample Saliva Sample pretreatment Pre-treatment (Centrifugation) sample->pretreatment spe Solid-Phase Extraction pretreatment->spe lc Liquid Chromatography (Separation) spe->lc msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms calibration Internal Standard Calibration msms->calibration result NAT Concentration calibration->result

Caption: Logical flow of the analytical quantification process.

Application Note: High-Throughput Analysis of N-Nitrosoanatabine in Tobacco Leaf by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamines (TSNAs), a group of carcinogenic compounds found in tobacco products.[1][2][3] These compounds are formed from the nitrosation of nicotine and related alkaloids during the curing and processing of tobacco.[1][2] Due to their carcinogenic properties, regulatory bodies worldwide require monitoring of TSNA levels, including NAT, in tobacco and tobacco products.[4] This application note presents a robust and sensitive method for the quantitative analysis of this compound in tobacco leaf using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is based on established protocols and offers high throughput and accuracy, making it suitable for routine quality control and research applications.[1][4][5]

Experimental Workflow

The analytical workflow consists of sample homogenization, extraction of NAT from the tobacco matrix, followed by analysis using a UPLC-MS/MS system. An overview of the experimental process is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Homogenize Tobacco Leaf s2 Weigh Sample s1->s2 s3 Spike with Internal Standard s2->s3 s4 Add Extraction Solvent (e.g., Ammonium Acetate Solution) s3->s4 s5 Shake/Agitate s4->s5 s6 Centrifuge/Filter s5->s6 a1 Inject Extract s6->a1 Supernatant a2 UPLC Separation (C18 Column) a1->a2 a3 Mass Spectrometry (ESI+, MRM Mode) a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Quantification using Calibration Curve d1->d2 d3 Report Results (ng/g) d2->d3

References

Solid-Phase Extraction of N-Nitrosoanatabine from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the tobacco alkaloid anatabine. As a potential carcinogen, the accurate and sensitive quantification of NAT in complex matrices such as tobacco products and biological fluids is crucial for toxicological assessment and regulatory purposes. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes from complex samples prior to chromatographic analysis. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from various matrices.

Data Presentation

The following tables summarize the quantitative data for the extraction of this compound and other TSNAs using various SPE methods coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance of SPE Methods for TSNA Analysis in Urine

AnalyteSPE SorbentRecovery Rate (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
NATMolecularly Imprinted Polymer (MIP) & Mixed-Mode Cation Exchange> 90%0.7 pg/mL-[1][2]
NNNMolecularly Imprinted Polymer (MIP)> 80%5 pg/mL-[1][3][4]
NNKMolecularly Imprinted Polymer (MIP)> 90%5 pg/mL-[1]
NABMolecularly Imprinted Polymer (MIP)> 90%5 pg/mL-[1]

Table 2: Performance of SPE Methods for TSNA Analysis in Tobacco and Smokeless Tobacco

AnalyteMatrixSPE Sorbent/MethodRecovery Rate (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
NATSmokeless TobaccoDilute and Shoot (No SPE)117% (mean)-0.25 ng/mL (calibration range start)[5]
NNNSmokeless TobaccoDilute and Shoot (No SPE)109% (mean)-0.25 ng/mL (calibration range start)[5]
NNKSmokeless TobaccoDilute and Shoot (No SPE)108% (mean)-0.25 ng/mL (calibration range start)[5]
NABSmokeless TobaccoDilute and Shoot (No SPE)116% (mean)-0.0625 ng/mL (calibration range start)[5]
NNNTobacco ProductsMolecularly Imprinted Polymer (MIP)--1 µg/g (FDA proposed limit)[6]

Experimental Protocols

Protocol 1: SPE of this compound from Human Urine using Molecularly Imprinted Polymers (MIPs)

This protocol is adapted from methods utilizing a combination of MIP and mixed-mode cation exchange SPE for the analysis of TSNAs in urine.[1]

1. Sample Pre-treatment (for total NAT determination) a. To a known volume of urine (e.g., 8 mL), add deuterated internal standards (e.g., NAT-d4).[7] b. For the determination of total NAT (free and glucuronidated forms), enzymatic hydrolysis is required to cleave the glucuronides. c. Centrifuge the sample to remove any particulate matter.

2. Solid-Phase Extraction a. SPE Cartridges: SupelMIP™ SPE - TSNA (Molecularly Imprinted Polymer) followed by a mixed-mode cation exchange polymer cartridge. b. Conditioning (MIP Cartridge): i. Pass 10 mL of 10% (v/v) methanol in dichloromethane through the cartridge at a flow rate of approximately 0.5 mL/min. ii. Dry the cartridge under vacuum (20–30 min at 500–600 mbar). iii. Sequentially condition with 1 mL of methanol and 1 mL of ultrapure water. c. Sample Loading: i. Load the pre-treated urine sample onto the conditioned MIP cartridge. d. Washing: i. Wash the cartridge to remove interfering compounds. The specific wash solution will depend on the MIP and should be optimized to ensure removal of matrix components without eluting the analytes. e. Elution: i. Elute the TSNAs from the MIP cartridge using an appropriate solvent. f. Second SPE Cleanup (Mixed-Mode Cation Exchange): i. The eluate from the MIP cartridge is then loaded onto a conditioned mixed-mode cation exchange SPE cartridge for further cleanup. ii. The cartridge is washed, and the final elution of the purified TSNAs is performed.

3. Final Sample Preparation and Analysis a. Evaporate the final eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS analysis). c. Analyze the sample by LC-MS/MS.

Protocol 2: Analysis of this compound in Smokeless Tobacco ("Dilute and Shoot" Method)

This protocol is a simplified approach for the analysis of TSNAs in smokeless tobacco products, which minimizes matrix effects through dilution, thereby eliminating the need for a separate SPE cleanup step.[5][8]

1. Sample Preparation a. Weigh a homogenized tobacco sample (e.g., 1 gram) into a centrifuge tube. b. Add deuterated internal standards (e.g., NAT-d4).[7] c. Add 30 mL of 100 mM ammonium acetate solution. d. Shake the mixture vigorously for a specified time (e.g., 30 minutes). e. Centrifuge the sample to pellet the solid material.

2. Dilution and Analysis a. Take an aliquot of the supernatant. b. Dilute the extract with the mobile phase to a concentration within the calibration range of the LC-MS/MS instrument. A 10-fold dilution is often sufficient to minimize matrix effects.[8] c. Analyze the diluted sample directly by UPLC-MS/MS.[5][8]

Visualizations

SPE_Workflow_Urine cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (MIP) cluster_cleanup Further Cleanup (Cation Exchange) cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard (NAT-d4) urine_sample->add_is hydrolysis Enzymatic Hydrolysis (for total NAT) add_is->hydrolysis centrifuge1 Centrifuge hydrolysis->centrifuge1 load_sample Load Sample centrifuge1->load_sample condition_mip Condition MIP Cartridge (DCM/MeOH, MeOH, Water) condition_mip->load_sample wash_mip Wash Cartridge elute_mip Elute TSNAs load_eluate Load Eluate onto Cation Exchange Cartridge elute_mip->load_eluate wash_cx Wash Cartridge load_eluate->wash_cx elute_final Final Elution wash_cx->elute_final evaporate Evaporate to Dryness elute_final->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: SPE workflow for this compound from urine.

Dilute_and_Shoot_Workflow cluster_extraction Sample Extraction cluster_analysis Analysis tobacco_sample Smokeless Tobacco Sample add_is Add Internal Standard (NAT-d4) tobacco_sample->add_is add_buffer Add Ammonium Acetate Buffer add_is->add_buffer shake Shake add_buffer->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase supernatant->dilute lcms UPLC-MS/MS Analysis dilute->lcms

Caption: "Dilute and Shoot" workflow for smokeless tobacco.

References

Development of Immunoassays for N-Nitrosoanatabine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in tobacco products. While not considered as carcinogenic as other TSNAs like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), monitoring its levels is crucial for assessing exposure to tobacco products and for toxicological studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, high-throughput, and cost-effective method for the detection and quantification of NAT in various samples. This document provides a detailed guide for the development of a competitive immunoassay for NAT, covering hapten synthesis, antibody production, and a comprehensive ELISA protocol.

Principle of the Competitive Immunoassay for this compound

The detection of small molecules like this compound is typically achieved through a competitive immunoassay format. In this setup, free NAT in the sample competes with a labeled NAT conjugate (e.g., NAT-enzyme conjugate or a NAT-carrier protein conjugate immobilized on a microplate) for a limited number of binding sites on a specific anti-NAT antibody. The amount of labeled NAT that binds to the antibody is inversely proportional to the concentration of NAT in the sample. The signal generated from the labeled component is then measured, and the concentration of NAT in the unknown samples is determined by comparison with a standard curve.

I. Hapten Synthesis and Immunogen Preparation

The development of a sensitive and specific immunoassay for a small molecule like NAT begins with the synthesis of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

A. Hapten Design and Synthesis Strategy

To enable conjugation to a carrier protein, a linker arm must be introduced into the NAT molecule. The position of the linker is critical to ensure that the key antigenic determinants of the NAT molecule are exposed for antibody recognition. Based on the structure of NAT, a potential strategy involves introducing a carboxyl group-terminated linker at a position that is not critical for its unique structural identity. A plausible approach is to modify the anatabine precursor before nitrosation or to directly functionalize the NAT molecule if a suitable position is available that does not interfere with the nitroso group or the pyridine ring.

Proposed Synthesis Scheme (Hypothetical):

A derivative of anatabine bearing a functional group for linker attachment would be synthesized. For instance, a carboxyl group could be introduced on the piperidine ring. This modified anatabine would then be nitrosated to produce the NAT hapten.

B. Conjugation of Hapten to Carrier Proteins

For the production of antibodies, the NAT hapten is conjugated to a large, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH). For the development of the competitive ELISA, the hapten is also conjugated to a different carrier protein, such as Bovine Serum Albumin (BSA), to be used as the coating antigen. This "heterologous" approach helps to minimize non-specific binding and recognition of the linker by the antibodies. The conjugation is typically achieved using the carbodiimide reaction, which facilitates the formation of an amide bond between the carboxyl group of the hapten and the amino groups of the lysine residues on the carrier protein.

Protocol for Hapten-Carrier Protein Conjugation:

  • Dissolve the NAT hapten in a suitable organic solvent like dimethylformamide (DMF).

  • Activate the carboxyl group of the hapten by adding N-hydroxysuccinimide (NHS) and a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Prepare the carrier protein solution (KLH or BSA) in a phosphate buffer (pH 7.4).

  • Slowly add the activated hapten solution to the carrier protein solution with gentle stirring.

  • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purify the conjugate by dialysis against phosphate-buffered saline (PBS) to remove unreacted hapten and coupling reagents.

  • Confirm the conjugation by techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

II. Antibody Production

Polyclonal or monoclonal antibodies with high affinity and specificity for NAT can be generated by immunizing animals with the NAT-KLH immunogen.

  • Polyclonal Antibody Production: Rabbits or goats are typically immunized with the NAT-KLH conjugate emulsified in an adjuvant (e.g., Freund's adjuvant). Booster injections are given at regular intervals to increase the antibody titer. Blood is collected, and the serum containing the polyclonal antibodies is isolated.

  • Monoclonal Antibody Production: For higher specificity and a continuous supply of antibodies, monoclonal antibodies can be produced using hybridoma technology. This involves fusing antibody-producing B-cells from an immunized mouse with myeloma cells to create immortal hybridoma cell lines that secrete a single type of antibody.

III. Development of a Competitive ELISA for this compound

This section outlines a protocol for a competitive indirect ELISA.

A. Materials and Reagents
  • 96-well microtiter plates (high-binding)

  • NAT-BSA conjugate (coating antigen)

  • Anti-NAT antibody (polyclonal or monoclonal)

  • This compound standard

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Assay buffer (e.g., PBST with 0.5% BSA)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

B. Experimental Protocol
  • Coating:

    • Dilute the NAT-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the NAT standard in assay buffer.

    • Prepare unknown samples in assay buffer.

    • In a separate plate or in the coated plate, add 50 µL of the NAT standard or unknown sample to the appropriate wells.

    • Add 50 µL of the diluted anti-NAT antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Incubation with Secondary Antibody:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

C. Data Analysis
  • Calculate the average absorbance for each standard and sample.

  • Normalize the results by expressing the absorbance of each standard and sample as a percentage of the absorbance of the zero standard (B/B₀ %).

  • Plot a standard curve of B/B₀ % versus the logarithm of the NAT concentration.

  • Determine the concentration of NAT in the unknown samples by interpolating their B/B₀ % values on the standard curve.

IV. Assay Performance and Validation

A newly developed immunoassay must be validated to ensure its reliability. Key parameters to evaluate include:

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) are determined from the standard curve.

  • Specificity (Cross-Reactivity): The assay should be tested against structurally related compounds (e.g., other TSNAs, nicotine, anatabine) to determine the percentage of cross-reactivity.

  • Precision: Intra-assay and inter-assay precision are evaluated by repeatedly measuring samples at different concentrations.

  • Accuracy (Recovery): The accuracy is assessed by spiking known amounts of NAT into blank sample matrices and calculating the percentage of recovery.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of a developed NAT immunoassay, based on typical values for similar small molecule assays.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Working Range 1.0 - 100 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Accuracy (Recovery) 85 - 115%
Cross-Reactivity Profile (Hypothetical)
CompoundCross-Reactivity (%)
This compound (NAT) 100
N'-Nitrosonornicotine (NNN)< 5
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)< 1
Anatabine< 10
Nicotine< 0.1
Cotinine< 0.1

V. Visualizations

Experimental Workflow for Immunoassay Development

Immunoassay_Development_Workflow cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production cluster_elisa ELISA Development & Validation Hapten NAT Hapten Synthesis KLH Conjugation to KLH (Immunogen) Hapten->KLH BSA Conjugation to BSA (Coating Antigen) Hapten->BSA Immunize Immunization (e.g., Rabbit) KLH->Immunize Develop Assay Development BSA->Develop Titer Titer Monitoring Immunize->Titer Purify Antibody Purification Titer->Purify Purify->Develop Optimize Optimization Develop->Optimize Validate Validation Optimize->Validate

Caption: Workflow for the development of an immunoassay for this compound.

Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Protocol cluster_logic Principle of Competition A 1. Coat Plate with NAT-BSA Conjugate B 2. Block Non-specific Binding Sites A->B C 3. Add Sample/Standard and Anti-NAT Antibody B->C D 4. Add Enzyme-conjugated Secondary Antibody C->D E 5. Add Substrate and Measure Signal D->E SampleNAT Free NAT (in sample) CoatedNAT Coated NAT-BSA Antibody Anti-NAT Antibody SampleNAT->Antibody Competes CoatedNAT->Antibody Binds Signal Signal Antibody->Signal Generates

Caption: Workflow and principle of the competitive ELISA for this compound.

Application Note & Protocol: Synthesis of ¹³C-Labeled N-Nitrosoanatabine Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in tobacco products.[1][2][3] Although not considered as carcinogenic as other TSNAs like NNK and NNN in rats, its presence in tobacco and potential for endogenous formation warrant further investigation into its metabolic fate and toxicological profile.[1] Stable isotope-labeled internal standards are essential for the accurate quantification of NAT in complex matrices such as biological fluids and tobacco extracts by isotope dilution mass spectrometry. This document provides a detailed protocol for the chemical synthesis of a ¹³C-labeled this compound standard for use in research and analytical applications.

The synthesis is based on a multi-step process starting from a ¹³C-labeled pyridine precursor, followed by the construction of the anatabine ring system via a Diels-Alder reaction, and subsequent nitrosation.

Materials and Methods

1. Reagents and Materials

  • [formyl-¹³C]-3-pyridinecarboxaldehyde (or other suitable ¹³C-labeled pyridine precursor)

  • Ethyl carbamate

  • 1,3-Butadiene

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

  • Glacial acetic acid

  • Deuterated solvents for NMR (e.g., CDCl₃)

  • HPLC grade solvents

  • Silica gel for column chromatography

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves, respirator with appropriate cartridges for handling volatile organics and nitrosamines.

2. Synthetic Protocol

The synthesis of ¹³C-labeled this compound involves a multi-step procedure adapted from the synthesis of radiolabeled NAT.[1][2][3] The ¹³C-label is introduced via a labeled precursor, for example, [formyl-¹³C]-3-pyridinecarboxaldehyde.

Step 1: Synthesis of ¹³C-labeled N-(3-pyridinylmethylene)carbamic acid, ethyl ester

  • In a round-bottom flask, dissolve [formyl-¹³C]-3-pyridinecarboxaldehyde and a molar equivalent of ethyl carbamate in a suitable solvent like toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.

Step 2: Diels-Alder Reaction to form the ¹³C-labeled Anatabine Ring System

  • The crude product from Step 1 is dissolved in glacial acetic acid in a high-pressure reaction vessel.[1]

  • An excess of 1,3-butadiene is added.

  • The vessel is sealed and heated.

  • After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to yield the ¹³C-labeled N'-substituted anatabine derivative.[1]

Step 3: Hydrolysis and Decarboxylation to ¹³C-labeled Anatabine

  • The purified product from Step 2 is subjected to basic hydrolysis (e.g., using NaOH in an aqueous/alcoholic solution) to remove the carbamate protecting group and facilitate decarboxylation.[1]

  • The reaction mixture is heated to drive the decarboxylation.

  • After cooling, the product, ¹³C-labeled anatabine, is extracted with an organic solvent (e.g., dichloromethane).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

Step 4: Nitrosation to form ¹³C-labeled this compound

  • The crude ¹³C-labeled anatabine is dissolved in an acidic aqueous solution (e.g., dilute HCl).

  • The solution is cooled to 0°C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature at 0°C.

  • The reaction is stirred at 0°C for a specified time (e.g., 6 hours) to ensure complete nitrosation.[4]

  • The reaction is quenched by the addition of a quenching agent (e.g., ammonium sulfamate).

  • The ¹³C-labeled this compound is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

3. Purification and Characterization

Purification:

The crude ¹³C-labeled this compound is purified by High-Performance Liquid Chromatography (HPLC).[1]

  • Column: A silica gel column (e.g., Lichrosorb Si 60, 5 µm) is suitable for normal-phase HPLC.[1]

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1 v/v) can be used as the eluent.[1]

  • Detection: UV detection at 254 nm is appropriate.[1]

  • Fractions containing the purified product are collected, and the solvent is removed under a gentle stream of nitrogen.

Characterization:

The identity and purity of the final product should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the ¹³C label.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule. The ¹³C-labeled position will show a characteristic signal in the ¹³C NMR spectrum.

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of 13C-Labeled this compound Start Start: [formyl-13C]-3-pyridinecarboxaldehyde + Ethyl Carbamate Step1 Step 1: Condensation Reaction (Toluene, p-TSA, Reflux) Start->Step1 Intermediate1 13C-labeled N-(3-pyridinylmethylene)carbamic acid, ethyl ester Step1->Intermediate1 Step2 Step 2: Diels-Alder Reaction (1,3-Butadiene, Acetic Acid, Heat) Intermediate1->Step2 Intermediate2 13C-labeled N'-substituted Anatabine Derivative Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation (NaOH, Heat) Intermediate2->Step3 Intermediate3 13C-labeled Anatabine Step3->Intermediate3 Step4 Step 4: Nitrosation (NaNO2, HCl, 0°C) Intermediate3->Step4 CrudeProduct Crude 13C-labeled this compound Step4->CrudeProduct Purification Purification: HPLC (Normal Phase) CrudeProduct->Purification FinalProduct Final Product: Purified 13C-labeled This compound Standard Purification->FinalProduct Characterization Characterization: MS, NMR FinalProduct->Characterization

Caption: Synthesis and purification workflow for ¹³C-labeled this compound.

Quantitative Data Summary

StepProductExpected YieldPurity
1-3¹³C-labeled Anatabine~10-20% (overall from starting aldehyde)>90% (after chromatography)
4¹³C-labeled this compound~60-80% (from anatabine)[1][4]>99% (after HPLC)[1]

Yields are estimates based on related syntheses and may vary depending on the specific reaction conditions and the scale of the synthesis.

Safety Precautions

N-Nitroso compounds are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All glassware and equipment that come into contact with nitrosamines should be decontaminated. Waste containing nitrosamines must be disposed of according to institutional and national regulations for hazardous chemical waste.

Storage and Stability

The purified ¹³C-labeled this compound standard should be stored in a tightly sealed vial at low temperatures (e.g., -20°C) and protected from light to prevent degradation. The stability of the standard in solution should be periodically checked.

References

Application Note: N-Nitrosoanatabine as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamines (TSNAs), a group of carcinogenic compounds found in tobacco products and smoke.[1][2] Accurate and precise quantification of NAT is crucial for regulatory compliance, product safety assessment, and research into the health effects of tobacco use. This application note provides a detailed protocol for the use of this compound as a reference standard in chromatographic methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is utilized as a reference compound in analytical chemistry for the detection and quantification of nitrosamines in diverse matrices, including chemical, pharmaceutical, and environmental samples. The methods described herein are applicable to various sample types, such as tobacco, smokeless tobacco products, mainstream smoke, and biological fluids.[1][3][4]

Experimental Protocols

Standard Solution Preparation

High-purity this compound (≥97.0%) should be used as the analytical standard. Deuterium-labeled this compound (NAT-d4) is recommended as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.[5]

Protocol for Preparation of Stock and Working Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of neat this compound and dissolve it in a 10 mL volumetric flask with acetonitrile.[5]

  • Internal Standard Stock Solution (e.g., 5000 ng/mL): Prepare a stock solution of NAT-d4 in a similar manner.[5]

  • Combined TSNA Secondary Stock Solution: Prepare a combined stock solution containing NAT and other relevant TSNAs (e.g., NNN, NNK, NAB) at a concentration of approximately 40 µg/mL in acetonitrile.[5]

  • Diluted TSNA Working Standard Solution: Prepare a diluted working standard solution of approximately 400 ng/mL for NAT in a mixture of 30% acetonitrile and 70% Type I water.[5] This solution is used to prepare calibration standards.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working standard solution to cover the desired concentration range. The matrix of the calibration standards should be matched as closely as possible to the sample matrix to minimize matrix effects.

Sample Preparation

The choice of sample preparation method depends on the matrix. The goal is to extract NAT efficiently while minimizing interferences.

Protocol for Tobacco Products (e.g., Cigarettes, Smokeless Tobacco): [5]

  • Sample Homogenization: Homogenize the tobacco sample to a fine powder.

  • Spiking with Internal Standard: Weigh an appropriate amount of the homogenized sample (e.g., 0.75 g) and spike it with a known volume of the internal standard solution (e.g., 300 µL of NAT-d4).[5]

  • Extraction: Add an extraction solvent, such as an aqueous ammonium acetate solution, and shake vigorously for a specified time (e.g., 60 minutes) using a wrist-action shaker.[5][6]

  • Centrifugation and Filtration: Centrifuge the extract to pellet the solid material.[6] Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[6]

Protocol for Mainstream Smoke: [4]

  • Smoke Collection: Collect the total particulate matter from mainstream smoke on a Cambridge filter pad according to standard smoking machine protocols.

  • Extraction: Extract the filter pad with a suitable solvent, such as aqueous ammonium acetate, after spiking with the internal standard.

  • Filtration: Filter the extract before analysis.

Chromatographic Analysis (LC-MS/MS)

Reversed-phase liquid chromatography coupled with tandem mass spectrometry is the most common and effective technique for the analysis of NAT.[2][3][4]

Typical LC-MS/MS Parameters:

ParameterRecommended Conditions
LC Column C18 column (e.g., Agilent XDB-C18, 50 mm × 4.6 mm, 1.8 µm)[7]
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[8]B: Acetonitrile with 0.1% TFA[8]
Gradient A gradient elution is typically used to achieve good separation.
Flow Rate 0.4 - 0.5 mL/min[7][8]
Column Temperature 50 - 90 °C[7][8]
Injection Volume 5 µL[8]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[5]
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion > Product ion (specific m/z values to be optimized for NAT and NAT-d4)[6]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound using LC-MS/MS.

Table 1: Method Validation Parameters for this compound Analysis

ParameterTypical ValueReference
Linearity (r²)≥ 0.99[6]
Limit of Detection (LOD)0.0005 - 0.03 ng/mL[9][10]
Limit of Quantification (LOQ)0.1 ng/mL[10]
Accuracy (% Recovery)92.4% - 110%[10]
Precision (%RSD)< 15%[10]

Table 2: MRM Transitions for NAT and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (NAT)To be optimizedTo be optimized
This compound-d4 (NAT-d4)To be optimizedTo be optimized

Note: Specific m/z values for precursor and product ions need to be determined empirically on the specific mass spectrometer being used.

Diagrams

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample (e.g., Tobacco, Smoke) Homogenize Homogenization Sample->Homogenize Spike Spike with NAT-d4 (Internal Standard) Homogenize->Spike Extract Extraction (e.g., Ammonium Acetate) Spike->Extract Centrifuge Centrifugation & Filtration Extract->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Standard This compound Reference Standard Stock Prepare Stock Solutions Standard->Stock Working Prepare Working & Calibration Standards Stock->Working Cal_Curve Generate Calibration Curve Working->Cal_Curve Data Data Acquisition (MRM) LC_MS->Data Data->Cal_Curve Quantify Quantify NAT in Samples Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship Analyte This compound (NAT) Method Chromatographic Method (LC-MS/MS) Analyte->Method Ref_Std Reference Standard Ref_Std->Method Int_Std Internal Standard (NAT-d4) Int_Std->Method Validation Method Validation Method->Validation Quantification Accurate Quantification Validation->Quantification Result Reliable & Reproducible Results Quantification->Result

Caption: Logical relationship for using NAT as a reference standard.

Conclusion

The use of this compound as a reference standard, in conjunction with an appropriate internal standard and a validated LC-MS/MS method, allows for the accurate and precise quantification of this carcinogen in a variety of complex matrices. The protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to establish reliable analytical methods for NAT, contributing to improved product safety and a better understanding of its health implications.

References

application of GC-TEA for N-Nitrosoanatabine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Application of GC-TEA for N-Nitrosoanatabine Analysis

Introduction

This compound (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the tobacco alkaloid anatabine. TSNAs are a group of potent carcinogens found in tobacco products and tobacco smoke, making their accurate quantification crucial for researchers, scientists, and drug development professionals involved in tobacco product regulation and harm reduction. This document provides a detailed application note and protocol for the analysis of this compound using Gas Chromatography with a Thermal Energy Analyzer (GC-TEA). The TEA detector is highly selective and sensitive for nitroso-compounds, making it an ideal choice for the analysis of TSNAs in complex matrices like tobacco.[1][2]

The methodology outlined below is primarily based on the Health Canada Official Method T-309A for the determination of tobacco-specific nitrosamines in whole tobacco.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound (NAT) using the GC-TEA method.

Table 1: Method Detection and Quantitation Limits

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)
This compound (NAT)64213

Data sourced from Health Canada Official Method T-309A.

Table 2: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound (NAT)Approximately 20 to 2000

The calibration range is built to cover anticipated responses in test samples. A collaborative study of similar methods demonstrated robust performance for determining TSNAs.[4]

Experimental Protocols

This section details the methodologies for sample preparation, standard preparation, and GC-TEA analysis for the quantification of this compound in whole tobacco.

Reagents and Materials
  • Dichloromethane (DCM), analytical grade

  • Citric Acid

  • Sodium Phosphate Dibasic

  • L-Ascorbic Acid

  • This compound (NAT) standard

  • N-Nitrosoguvacoline (NG) internal standard (ISTD)

  • Deionized water

  • 250 mL flasks with ground glass joints

  • Volumetric flasks (5-100 mL)

  • Wrist-action shaker

  • Solid-phase extraction (SPE) cartridges (e.g., Chem-Elut)

  • Concentrator (e.g., Zymark TurboVap II)

  • Autosampler vials with Teflon-lined septa

Preparation of Solutions

Citrate-Phosphate Buffer with L-Ascorbic Acid: Prepare a 1 L aqueous solution containing:

  • 55 mM Citric Acid

  • 90 mM Sodium Phosphate Dibasic

  • 20 mM L-Ascorbic Acid The pH of the solution should be between 4.3 and 4.5.

Preparation of Standards
  • Internal Standard (ISTD) Stock Solution (NG): Prepare a stock solution of N-Nitrosoguvacoline (NG) at a concentration of 5000 ng/mL in dichloromethane.

  • NAT Stock Solution: Prepare a stock solution of this compound (NAT) at a concentration of 1500 ng/mL in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the NAT stock solution with dichloromethane to cover a range of approximately 20 ng/mL to 2000 ng/mL. Each calibration standard should contain the internal standard (NG) at a concentration of 500 ng/mL. Store standard solutions in amber flasks and protect from light.[3]

Sample Preparation
  • Weigh 1 g of the whole tobacco sample into a 250 mL flask.

  • Add 50 mL of the citrate-phosphate buffer containing L-ascorbic acid.

  • Add a known amount of the NG internal standard solution.

  • Place the flask on a wrist-action shaker and shake for 60 minutes.

  • Load the entire sample extract onto a pre-conditioned SPE cartridge.

  • Elute the TSNAs from the cartridge with dichloromethane.

  • Collect the eluate and concentrate it to a final volume of 1 mL using a concentrator.

  • Transfer the concentrated extract to an autosampler vial for GC-TEA analysis.

GC-TEA Instrumentation and Conditions
  • Gas Chromatograph (GC): Equipped with a temperature-programmable injector.

  • Detector: Thermal Energy Analyzer (TEA).

  • Column: 30 m x 0.32 mm x 3.0 µm DB-1 fused silica capillary column or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Programmed from 35°C to 220°C.[3]

  • Oven Temperature Program: 50°C, hold for 1 min, then ramp to 170°C at 10°C/min, then ramp to 212°C at 4°C/min, hold for 5 min.

  • TEA Interface Temperature: 275°C.[3]

  • TEA Furnace Temperature: 500-525°C.[3]

  • Injection Volume: 1.5 µL.[3]

Visualizations

Experimental Workflow for NAT Analysis

NAT_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-TEA Analysis cluster_DataProcessing Data Processing Tobacco 1. Weigh 1g Tobacco AddBuffer 2. Add Buffer & ISTD Tobacco->AddBuffer Shake 3. Shake for 60 min AddBuffer->Shake SPE 4. Solid Phase Extraction Shake->SPE Concentrate 5. Concentrate Extract SPE->Concentrate Inject 6. Inject 1.5 µL Concentrate->Inject Transfer to vial GC 7. GC Separation Inject->GC TEA 8. TEA Detection GC->TEA Data 9. Data Acquisition TEA->Data Calibrate 10. Calibration Curve Data->Calibrate Quantify 11. Quantify NAT Calibrate->Quantify Report 12. Report Results Quantify->Report

Caption: Workflow for this compound (NAT) analysis.

Principle of TEA Detection

TEA_Detection_Principle GC_Eluent GC Eluent (containing NAT) Pyrolysis Pyrolysis (cleavage of N-NO bond) GC_Eluent->Pyrolysis High Temperature NO_Radical Nitrosyl Radical (•NO) Pyrolysis->NO_Radical Ozone_Reaction Reaction with Ozone (O3) NO_Radical->Ozone_Reaction + O3 Excited_NO2 Excited Nitrogen Dioxide (NO2*) Ozone_Reaction->Excited_NO2 Light_Emission Light Emission (hν) Excited_NO2->Light_Emission Decay PMT Photomultiplier Tube (PMT) Detection Light_Emission->PMT Signal Signal Output PMT->Signal

Caption: Principle of Thermal Energy Analyzer (TEA) detection.

References

Application Notes and Protocols for the Biomonitoring of N-Nitrosoanatabine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) formed from the nitrosation of the tobacco alkaloid anatabine.[1] TSNAs are a group of potent carcinogens found in tobacco products and smoke.[1][2] Biomonitoring of NAT in human plasma is a critical tool for assessing exposure to tobacco products and for understanding the potential health risks associated with this exposure. This document provides detailed application notes and protocols for the quantitative analysis of NAT in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4][5]

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound and other tobacco-specific nitrosamines found in human biological samples. These values can vary significantly based on individual metabolism, the type and amount of tobacco product used, and other lifestyle factors.

Table 1: Representative Concentrations of this compound (NAT) in Human Plasma

PopulationNAT Concentration Range (pg/mL)Reference
SmokersTypically higher than non-smokers; specific ranges vary by study.[4]
Non-SmokersSignificantly lower than smokers; often near or below the limit of detection.[4]

Table 2: Comparative Levels of Various Tobacco-Specific Nitrosamines (TSNAs) in Biological Samples of Smokers

AnalyteBiological MatrixConcentration RangeReference
NNALPlasmaSignificantly higher than non-smokers.[4]
NNNPlasmaSignificantly higher than non-smokers.[4]
NABPlasmaSignificantly higher than non-smokers.[4]
CotininePlasmaSignificantly higher than non-smokers.[4]

Experimental Protocols

This section details the recommended protocols for the extraction and analysis of this compound from human plasma.

Protocol 1: Protein Precipitation Extraction of NAT from Human Plasma

This protocol describes a simple and rapid method for the removal of proteins from plasma samples prior to LC-MS/MS analysis.[5][6][7]

Materials:

  • Human plasma samples (collected in EDTA or heparin tubes)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., this compound-d4 in acetonitrile)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.2 µm)

  • LC vials

Procedure:

  • Thaw frozen plasma samples at room temperature (25 ± 1°C).[6]

  • Vortex the thawed plasma to ensure homogeneity.[6]

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution to the plasma sample.

  • Add 250 µL of cold acetonitrile (ACN) to the plasma-IS mixture.[5]

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the mixture at 14,800 rpm for 5 minutes to pellet the precipitated proteins.[6]

  • Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into a clean LC vial.[6]

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of NAT from Human Plasma

This protocol provides a more rigorous cleanup of the plasma sample, which can be beneficial for reducing matrix effects and improving sensitivity.[8][9][10]

Materials:

  • Human plasma samples

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Internal Standard (IS) solution

  • Methanol, HPLC grade

  • Deionized water

  • Elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol)

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase A)

Procedure:

  • Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of deionized water. Add the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.[9]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 2 mL of deionized water to remove unretained interferences.

  • Elution: Elute the analyte of interest with 2 mL of elution solvent into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of reconstitution solvent.

  • Transfer the reconstituted sample to an LC vial for analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol outlines the instrumental parameters for the quantification of NAT using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm)[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (2:8)[11]

  • Flow Rate: 0.4 mL/min[12]

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5-50% B

    • 5.0-6.5 min: 50% B

    • 6.5-7.5 min: 50-65% B

    • 7.5-8.5 min: 65% B

    • 8.5-9.5 min: 65-100% B

    • 9.5-12.0 min: 100% B

    • 12.1-15.0 min: 5% B (re-equilibration)[11]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[12]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V[12]

  • Source Temperature: 500°C[12]

  • Curtain Gas: 40 psi[12]

  • Collision Gas: Medium[11]

Table 3: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Declustering Potential (V)
This compound (NAT)190.1160.1Optimize experimentallyOptimize experimentally
This compound (NAT) - Qualifier190.1132.1Optimize experimentallyOptimize experimentally
This compound-d4 (IS)194.1164.1Optimize experimentallyOptimize experimentally

Note: The exact m/z values, collision energies, and declustering potentials should be optimized for the specific instrument being used.

Visualizations

Experimental Workflow for NAT Biomonitoring

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Protocol 1 spe Solid-Phase Extraction (C18) add_is->spe Protocol 2 centrifuge Centrifugation ppt->centrifuge evaporate Evaporation spe->evaporate filter Filtration (0.2 µm) centrifuge->filter lcms LC-MS/MS Analysis filter->lcms reconstitute Reconstitution evaporate->reconstitute reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the biomonitoring of this compound in human plasma.

General Carcinogenic Signaling of Tobacco-Specific Nitrosamines

tsnas_pathway cluster_exposure Exposure & Metabolism cluster_cellular_effects Cellular Effects tobacco Tobacco Products (Contain Anatabine) nat This compound (NAT) tobacco->nat tsnas Other TSNAs (e.g., NNK, NNN) tobacco->tsnas metabolism Metabolic Activation (Cytochrome P450) nat->metabolism tsnas->metabolism adducts DNA Adduct Formation metabolism->adducts signaling Alteration of Signaling Pathways (PI3K/Akt, MAPK) metabolism->signaling mutation Genetic Mutations adducts->mutation proliferation Increased Cell Proliferation signaling->proliferation apoptosis Inhibition of Apoptosis signaling->apoptosis cancer Cancer Development mutation->cancer proliferation->cancer apoptosis->cancer

Caption: Generalized signaling pathway for the carcinogenicity of tobacco-specific nitrosamines.

References

Troubleshooting & Optimization

Technical Support Center: N-Nitrosoanatabine (NATB) Detection by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of N-Nitrosoanatabine (NATB) detection using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound (NATB) that can impact sensitivity and data quality.

Question: Why am I observing a weak or no signal for my NATB standard?

Answer: A weak or absent signal for this compound (NATB) can stem from several factors, from instrument settings to standard degradation.

  • Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is operating in positive ion mode, as nitrosamines are most effectively ionized this way. Verify that the Multiple Reaction Monitoring (MRM) transitions for NATB are correctly entered in the acquisition method. The primary transition for NATB is typically m/z 190 → 160.[1]

  • Improper Ion Source Conditions: The ion source temperature and gas flows are critical for efficient ionization. Suboptimal parameters can significantly reduce signal intensity. Consult your instrument manual and relevant literature for recommended starting conditions for similar analytes.

  • Standard Degradation: Nitrosamines can be sensitive to light. Ensure that standards are stored in amber vials and protected from light. Prepare fresh working standards regularly.

  • Mobile Phase Composition: The pH and composition of the mobile phase affect analyte retention and ionization efficiency. For NATB and other tobacco-specific nitrosamines (TSNAs), mobile phases containing a weak acid like formic acid or a buffer such as ammonium acetate are commonly used to promote protonation.[1][2]

Question: How can I mitigate matrix effects that are suppressing my NATB signal?

Answer: Matrix effects, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte, are a primary cause of poor sensitivity.[3][4]

  • Effective Sample Preparation: The most direct way to combat matrix effects is to remove interfering components before analysis.

    • Solid Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples like urine or tobacco extracts.[5] Mixed-mode cation exchange polymers are often effective for isolating TSNAs.

    • "Dilute and Shoot": For less complex matrices, a simple dilution of the sample extract can be sufficient to reduce the concentration of interfering substances to a level where they no longer significantly suppress the analyte signal.[6] This approach relies on having a highly sensitive instrument capable of detecting the diluted analyte.[6]

  • Chromatographic Separation: Optimize your UPLC method to chromatographically separate NATB from known matrix interferences. This can be achieved by adjusting the gradient, flow rate, or trying a column with different selectivity.[5][7]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard, such as NATB-d4, is highly recommended. These standards co-elute with the analyte and experience the same degree of matrix suppression, allowing for accurate quantification.[5][8]

Question: My chromatographic peak shape for NATB is poor (e.g., broad, tailing). How can I improve it?

Answer: Poor peak shape can compromise both sensitivity and the accuracy of integration.

  • Mobile Phase Mismatch: Ensure the solvent used to dissolve your final sample extract is not significantly stronger than the initial mobile phase conditions. Injecting a sample in a high percentage of organic solvent into a highly aqueous mobile phase can cause peak distortion.

  • Column Health: Poor peak shape can be an indicator of a deteriorating column. Consider flushing the column or replacing it if performance does not improve.

  • pH of Mobile Phase: The pH of the mobile phase should be appropriate for the analyte's pKa to ensure it is in a consistent ionic state, which generally leads to better peak shapes.

Below is a DOT script illustrating the logical workflow for troubleshooting poor NATB sensitivity.

G Start Low NATB Sensitivity Issue CheckSignal Check NATB Standard Signal Start->CheckSignal SignalGood Signal OK? CheckSignal->SignalGood CheckMatrix Investigate Matrix Effects MatrixSuspected Matrix Effects Suspected? CheckMatrix->MatrixSuspected CheckPeakShape Evaluate Peak Shape PeakShapeGood Peak Shape OK? CheckPeakShape->PeakShapeGood SignalGood->CheckMatrix Yes CheckMSParams Verify MS Parameters (Positive Mode, MRM 190>160) SignalGood->CheckMSParams No CheckSource Optimize Ion Source (Temp, Gas Flow) CheckMSParams->CheckSource CheckStandard Prepare Fresh Standard (Protect from light) CheckSource->CheckStandard CheckStandard->CheckSignal MatrixSuspected->CheckPeakShape No OptimizeSamplePrep Optimize Sample Prep MatrixSuspected->OptimizeSamplePrep Yes DiluteSample Dilute Sample Extract OptimizeSamplePrep->DiluteSample UseSPE Implement SPE Cleanup OptimizeSamplePrep->UseSPE UseIS Use Isotope-Labeled Internal Standard (NATB-d4) ImproveChroma Improve Chromatographic Separation UseIS->ImproveChroma UseIS->ImproveChroma ImproveChroma->CheckMatrix ImproveChroma->CheckMatrix DiluteSample->UseIS UseSPE->UseIS CheckSolvent Match Sample Solvent to Initial Mobile Phase PeakShapeGood->CheckSolvent No End Sensitivity Improved PeakShapeGood->End Yes CheckColumn Check Column Health CheckSolvent->CheckColumn CheckColumn->CheckPeakShape

Caption: A troubleshooting workflow for improving NATB sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are typical UPLC-MS/MS parameters for sensitive NATB analysis?

A1: While optimal parameters are instrument-dependent, the following tables provide a validated starting point for method development.

Table 1: UPLC Parameters

ParameterTypical Value
Column Waters ACQUITY UPLC BEH C18, 1.7 µm
Waters Xterra MS C18, 5 µm, 50x4.6mm[1]
Mobile Phase A 5-10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water[1][2]
Mobile Phase B 5 mM Ammonium Acetate in 95/5 Acetonitrile/Water or 0.1% Formic Acid in Acetonitrile/Methanol[1][2]
Flow Rate 0.3 - 1.0 mL/min[1]
Column Temperature 40 - 60°C[1]
Injection Volume 1 - 5 µL[1]

Table 2: MS/MS Parameters

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte Precursor Ion (Q1)
This compound (NAT)190 amu
N-Nitrosoanabasine (NAB)192 amu
N-Nitrosonornicotine (NNN)178 amu
Ion Source Temp. 400 - 550°C[2]
Capillary Voltage 3.0 - 4.0 kV

Q2: What is a reliable sample preparation protocol for NATB in a complex matrix like tobacco?

A2: A robust and sensitive method often involves extraction followed by cleanup. The "dilute and shoot" method is faster but may be more susceptible to matrix effects.[6]

Experimental Protocol: Extraction of TSNAs from Tobacco

  • Sample Weighing: Accurately weigh 0.25 - 1.0 g of the homogenized tobacco sample into a centrifuge tube.[1][6]

  • Internal Standard Spiking: Spike the sample with a solution containing deuterated internal standards (e.g., NATB-d4, NNN-d4).[8]

  • Extraction: Add 10-30 mL of an extraction solution, typically 100 mM ammonium acetate in water.[6]

  • Shaking: Shake the sample vigorously for 30-60 minutes on a wrist-action shaker or equivalent.[8]

  • Centrifugation: Centrifuge the sample to pellet the solid material.

  • Filtration/Cleanup:

    • Option A (Dilute and Shoot): Take an aliquot of the supernatant, dilute it (e.g., 10-fold) with the initial mobile phase, and filter through a 0.22 or 0.45 µm filter vial into an autosampler vial.[1][6]

    • Option B (SPE Cleanup): Load an aliquot of the supernatant onto a pre-conditioned SPE cartridge (e.g., mixed-mode cation exchange). Wash the cartridge to remove interferences, then elute the analytes with an appropriate solvent. Evaporate the eluate and reconstitute in the mobile phase.

  • Analysis: Inject the final extract onto the UPLC-MS/MS system.

Below is a DOT script visualizing the sample preparation workflow.

G cluster_prep Sample Preparation Workflow A Weigh 0.5g Tobacco Sample B Spike with Internal Standard (e.g., NATB-d4) A->B C Add 20mL 100mM Ammonium Acetate B->C D Shake for 60 min C->D E Centrifuge & Collect Supernatant D->E F Decision: Cleanup Method E->F G Dilute Supernatant 10-fold F->G Dilute & Shoot H Perform SPE Cleanup F->H SPE I Filter (0.45 µm) G->I H->I J Inject into UPLC-MS/MS I->J

Caption: A workflow for NATB sample preparation from tobacco.

Q3: How can I confirm that my method is sensitive enough?

A3: Method sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

  • LOD: The lowest concentration of an analyte that can be reliably distinguished from background noise, commonly defined as a signal-to-noise ratio (S/N) of 3.

  • LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The S/N ratio for the LOQ is often targeted at ≥10.[6]

To determine your method's LOQ, prepare a series of increasingly dilute standards and inject them. The LOQ is the lowest concentration that meets your laboratory's criteria for precision (e.g., %RSD < 20%) and accuracy (e.g., within 80-120% of the true value). Highly sensitive methods can achieve LOQs in the low ng/mL to high pg/mL range for NATB.[6][9]

References

Technical Support Center: Analysis of N-Nitrosoanatabine (NAT) in Smokeless Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrosoanatabine (NAT) in smokeless tobacco. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound (NAT) in smokeless tobacco?

A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the analysis of NAT in smokeless tobacco, which has a complex matrix, these effects can lead to either ion suppression or enhancement. This results in decreased signal intensity, impacting the accuracy, precision, and sensitivity of the analytical method.[1] The complex nature of the tobacco matrix, with high concentrations of nicotine and other alkaloids, makes it challenging to selectively remove these interferences.[2]

Q2: How can I identify the presence of ion suppression in my NAT analysis?

A: A common technique to detect ion suppression is a post-column infusion experiment.[1] In this method, a constant flow of a standard NAT solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract (a smokeless tobacco sample extract without NAT) is then injected into the LC system. A dip in the baseline signal of the infused NAT at the retention time of interfering matrix components indicates ion suppression.[1]

Q3: What is the most effective way to compensate for matrix effects in NAT analysis?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method to compensate for matrix effects, including ion suppression.[1][3] An ideal SIL-IS for NAT would be a deuterated or 13C-labeled version of the molecule. Since the SIL-IS is chemically very similar to NAT, it co-elutes and experiences the same degree of ion suppression. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even with signal suppression.[1][4] Using a separate internal standard for each analyte is crucial for accurate results in complex tobacco matrices.[3][5]

Q4: Can my choice of sample preparation technique reduce matrix effects?

A: Yes, sample preparation is a critical step in minimizing matrix effects. The goal is to remove interfering components from the smokeless tobacco matrix before LC-MS analysis.[1] Common techniques include:

  • Dilution: A simple and effective method to reduce the concentration of matrix components. A 10-fold dilution of tobacco extracts can significantly reduce matrix effects without compromising data quality.[6]

  • Solid-Phase Extraction (SPE): Can be used to clean up the sample and remove interferences. However, recovery rates can be variable.[7]

  • Liquid-Liquid Extraction (LLE): Effective at removing salts and some other interfering compounds.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound (NAT) in smokeless tobacco.

Issue 1: Low NAT Signal Intensity and Poor Reproducibility

Possible Cause: Significant ion suppression from the smokeless tobacco matrix.

Troubleshooting Steps:

  • Verify Internal Standard Performance: Ensure a stable isotope-labeled internal standard for NAT is used and that its response is consistent across samples and standards. This helps to compensate for signal variability.[1]

  • Optimize Sample Preparation:

    • Increase the dilution factor of the sample extract (e.g., from 1:10 to 1:50) to reduce the concentration of interfering matrix components.[6]

    • Implement a solid-phase extraction (SPE) clean-up step.

  • Optimize Chromatographic Separation:

    • Modify the Mobile Phase: Experiment with different mobile phase modifiers to improve the separation of NAT from co-eluting matrix components. For instance, using 0.1% acetic acid in methanol as the organic mobile phase has been shown to improve separation and minimize matrix suppression for some tobacco-specific nitrosamines (TSNAs).[2][6]

    • Change the HPLC Column: Utilize a column with a different chemistry (e.g., C18) to alter selectivity.[3]

    • Adjust the Gradient: Modify the elution gradient to better resolve NAT from interfering peaks.[1]

Issue 2: Inconsistent Results Across Different Batches of Smokeless Tobacco

Possible Cause: Variability in the matrix composition of different smokeless tobacco products.

Troubleshooting Steps:

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix effects that are specific to that particular type of smokeless tobacco.

  • Method Validation for Each Matrix: Validate the analytical method for each different type of smokeless tobacco matrix (e.g., moist snuff, dry snuff, chewing tobacco) to ensure accuracy and precision.[3] The limits of detection (LOD) and quantification (LOQ) are dependent on the sample matrix.[3]

  • Use of RADAR Technology: If available, utilize technologies like RADAR (simultaneous acquisition of full scan MS and MRM data) to better characterize the sample matrix and identify potential interferences, which can aid in faster and more robust method development.[2][6]

Experimental Protocols
Sample Preparation: Dilute and Shoot Method

This method is designed for simplicity and high throughput.

  • Weigh 1.0 g of the homogenized smokeless tobacco sample into a 50 mL centrifuge tube.[3]

  • Spike the sample with the stable isotope-labeled internal standard solution.[3]

  • Add 30 mL of 100 mM ammonium acetate solution.[3]

  • Agitate the sample on a shaker for 40 minutes.[3]

  • Centrifuge the sample.

  • Dilute the supernatant 10-fold with the initial mobile phase.[6]

  • Filter the diluted extract through a 0.45 µm filter before injection into the LC-MS/MS system.[7]

LC-MS/MS Analysis
  • LC Column: ACQUITY UPLC BEH C18 column or equivalent.[6]

  • Mobile Phase A: 10 mM ammonium acetate in water.[2]

  • Mobile Phase B: 0.1% acetic acid in methanol.[2][6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). At least two MRM transitions should be monitored for each analyte for confirmation and quantification.[3]

Quantitative Data Summary

Table 1: Method Detection and Quantification Limits for TSNAs in Smokeless Tobacco

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
NNN1 - 53 - 8
NAT1 - 53 - 8
NAB1 - 53 - 8
NNK1 - 53 - 8

Data sourced from a study on the analysis of TSNAs in various tobacco matrices. The LODs and LOQs are matrix-dependent.[3]

Table 2: Recovery of TSNAs from Different Smokeless Tobacco Matrices Using a "Dilute and Shoot" Method

AnalyteInternal Standard UsedMean Recovery (%)
NNNNNN-D4109
NNKNNK-D4108
NATNNK-D4117
NABNNK-D4116

For more accurate quantification, the use of all four labeled internal standards is recommended.[6]

Visualizations

Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Initial Investigation cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome Issue Low NAT Signal or Inconsistent Results Check_IS Verify Internal Standard Performance Issue->Check_IS Post_Column Perform Post-Column Infusion Experiment Issue->Post_Column Optimize_SP Optimize Sample Prep (Dilution, SPE) Check_IS->Optimize_SP If IS is inconsistent Optimize_LC Optimize Chromatography (Mobile Phase, Column) Post_Column->Optimize_LC If suppression is confirmed Matrix_Match Use Matrix-Matched Calibrants Post_Column->Matrix_Match Result Accurate & Reproducible NAT Quantification Optimize_SP->Result Optimize_LC->Result Matrix_Match->Result

Caption: Troubleshooting workflow for addressing matrix effects in NAT analysis.

Sample_Prep_Workflow Start Homogenized Smokeless Tobacco Sample (1g) Spike Spike with Internal Standard Start->Spike Extract Extract with 100mM Ammonium Acetate (30mL) Spike->Extract Agitate Agitate for 40 min Extract->Agitate Centrifuge Centrifuge Agitate->Centrifuge Dilute Dilute Supernatant (1:10) Centrifuge->Dilute Filter Filter (0.45 µm) Dilute->Filter End Inject into LC-MS/MS Filter->End

Caption: "Dilute and Shoot" sample preparation workflow for NAT analysis.

References

Technical Support Center: Optimizing N-Nitrosoanatabine Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of N-Nitrosoanatabine (NAT) from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for extracting this compound (NAT) from soil?

A1: The most prevalent and effective methods for extracting nitrosamines and other similar compounds from soil are Solid-Liquid Extraction (SLE), primarily using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, and Solid-Phase Extraction (SPE) for cleanup.[1][2][3] Ultrasound-Assisted Extraction (UAE) is another technique that can enhance extraction efficiency.[4][5][6] The final choice often depends on available laboratory equipment, sample throughput requirements, and the specific characteristics of the soil matrix.

Q2: Why is the choice of extraction solvent critical for NAT in soil?

A2: The choice of extraction solvent is critical due to the potential for strong interactions between NAT and soil components. Soil is a complex matrix containing organic matter, clay, and mineral particles that can adsorb the analyte.[3] An effective solvent, typically a polar organic solvent like acetonitrile, is required to disrupt these interactions and efficiently partition the NAT from the solid phase into the liquid extract.

Q3: What are typical recovery rates for NAT from soil?

A3: While specific recovery data for this compound in soil is not abundant in literature, analogous methods for other tobacco-specific nitrosamines (TSNAs) and pesticides in complex matrices suggest that with an optimized method, recovery rates in the range of 70-120% are achievable.[2][7][8] For instance, recoveries for nine volatile N-nitrosamines from tobacco using a dispersive solid-phase extraction method ranged from 84% to 118%.[2]

Q4: Which analytical technique is most suitable for the final determination of NAT in soil extracts?

A4: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for determining NAT in soil extracts.[4][9][10][11] This method offers high sensitivity and selectivity, which are crucial for detecting trace levels of NAT in complex environmental matrices and minimizing interferences.

Q5: What are "matrix effects" in the context of NAT soil analysis, and how can they be minimized?

A5: Matrix effects are the alteration of the ionization of the target analyte (NAT) by co-extracted, interfering compounds from the soil matrix, leading to either suppression or enhancement of the analytical signal.[12][13][14][15][16] To minimize these effects, several strategies can be employed:

  • Effective Sample Cleanup: Utilize cleanup techniques like dispersive Solid-Phase Extraction (d-SPE) to remove interfering substances.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction procedure as the samples.

  • Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of NAT as an internal standard to compensate for signal variations.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Cause Suggested Solution
Inefficient Extraction from Soil Matrix The soil may have a high organic matter or clay content, leading to strong adsorption of NAT. Increase the shaking or vortexing time during the extraction step.[3] Consider using Ultrasound-Assisted Extraction (UAE) to improve the disruption of analyte-matrix interactions.[4][5][6]
Inappropriate Extraction Solvent The polarity of the extraction solvent may not be optimal. Acetonitrile is a common choice for QuEChERS-based methods.[3] Ensure the solvent is of high purity.
Analyte Loss During Cleanup If using Solid-Phase Extraction (SPE) for cleanup, the analyte may be too strongly retained on the sorbent or prematurely eluted. Optimize the SPE protocol by testing different sorbents (e.g., C18, mixed-mode cation-exchange) and adjusting the composition and volume of washing and elution solvents.[1][9]
Degradation of NAT N-nitrosamines can be susceptible to degradation under certain conditions. Ensure that samples are processed promptly and stored appropriately (e.g., protected from light, at low temperatures).

Issue 2: High Variability in Replicate Samples

Possible Cause Suggested Solution
Inhomogeneous Soil Sample Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction. Air-dry the soil, remove any large debris, and sieve it to obtain a uniform particle size.[17]
Inconsistent Extraction Procedure Standardize every step of the extraction process, including shaking/sonication time, solvent volumes, and evaporation conditions. Automation can help to minimize variability.
Variable Matrix Effects Soil is a complex and heterogeneous matrix. Co-extracted substances can interfere with the ionization of the target analytes in the MS source, leading to ion suppression or enhancement. The use of a matrix-matched calibration curve or an internal standard can help to correct for these effects.[12][13][14][15][16]

Quantitative Data Summary

The following table presents representative recovery data for compounds analogous to this compound from various matrices, providing an expected range for an optimized extraction method from soil.

Analyte ClassMatrixExtraction MethodTypical Recovery (%)Reference
Volatile N-NitrosaminesTobaccoDispersive SPE84 - 118[2]
Tobacco-Specific NitrosaminesMainstream Cigarette SmokeMagnetic SPE89.3 - 109.4[18]
Tobacco-Specific NitrosaminesRabbit SerumSPE100.2 - 112.9[9]
PesticidesSoilQuEChERS70 - 120[7]
Broflanilide (Pesticide)SoilQuEChERS87.7 - 94.38[19]

Experimental Protocols

Method 1: Modified QuEChERS Extraction for NAT in Soil

This protocol is adapted from established QuEChERS methods for pesticides in soil.[3][19]

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • For dry soil, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[3]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 5 minutes.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE) Cleanup for NAT in Soil Extracts

This protocol can be used as a cleanup step after an initial solvent extraction (e.g., with acetonitrile).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Take a portion of the initial soil extract (e.g., from the extraction step of the QuEChERS method before d-SPE) and dilute it with deionized water to reduce the acetonitrile content to <10%.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the NAT from the cartridge with a small volume of a stronger organic solvent (e.g., 2 x 2 mL of methanol or acetonitrile).

  • Final Extract Preparation:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize Homogenize Soil Sample Weigh Weigh 10g of Soil Homogenize->Weigh Hydrate Hydrate Dry Soil Weigh->Hydrate Add_ACN Add Acetonitrile Hydrate->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_dSPE Add d-SPE Sorbent Transfer->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS workflow for NAT extraction from soil.

Troubleshooting_Low_Recovery Start Low Recovery of NAT Check_Extraction Is Extraction Efficient? Start->Check_Extraction Check_Cleanup Is Analyte Lost During Cleanup? Check_Extraction->Check_Cleanup Yes Sol_Extraction Increase shaking time Use Ultrasound-Assisted Extraction Check_Extraction->Sol_Extraction No Check_Degradation Is Analyte Degrading? Check_Cleanup->Check_Degradation No Sol_Cleanup Optimize SPE method (sorbent, solvents) Check_Cleanup->Sol_Cleanup Yes Sol_Degradation Protect sample from light Store at low temperature Check_Degradation->Sol_Degradation Yes End Recovery Improved Check_Degradation->End No Sol_Extraction->End Sol_Cleanup->End Sol_Degradation->End

Caption: Troubleshooting low NAT recovery.

References

Technical Support Center: Troubleshooting Peak Tailing for N-Nitrosoanatabine in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the analysis of N-Nitrosoanatabine using reverse-phase High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a compound containing a basic pyridine functional group, is most commonly caused by secondary interactions with the stationary phase.[1][2] The primary cause is often the interaction between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[1][3][4][5][6] This secondary retention mechanism, in addition to the intended hydrophobic interaction, leads to an asymmetrical peak shape where the latter half of the peak is broader than the front half.

Other potential causes include:

  • Inappropriate mobile phase pH: A pH close to the analyte's pKa can cause the compound to exist in both ionized and neutral forms.[4][7]

  • Column issues: Degradation, contamination, or the use of a column not suitable for basic analytes can lead to tailing.[8][9]

  • System and sample effects: Problems like column overload, sample solvent mismatch, or excessive extra-column volume can also contribute to poor peak shape.[8][9][10]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[7][11][12]

  • Low pH (2.5 - 3.5): Operating in this range is highly recommended. At a low pH, the acidic residual silanol groups on the silica column are fully protonated (Si-OH), minimizing their ability to interact ionically with the positively charged this compound molecule.[1][11][13] This suppresses the secondary retention mechanism and promotes a more symmetrical peak.

  • Mid-range pH (4 - 7): This range should generally be avoided. The silanol groups become increasingly ionized (pKa ≈ 4-5), leading to strong ionic interactions and significant peak tailing.[5]

  • High pH (>8): At high pH, this compound will be in its neutral (free base) form, which can improve peak shape. However, standard silica columns are not stable at high pH.[11] If a high pH method is required, a hybrid or polymer-based column specifically designed for high pH stability must be used.

It is crucial to use a buffer (e.g., phosphate, formate) at a sufficient concentration (10-50 mM) to maintain a stable pH throughout the analysis.[8][9]

Q3: What type of HPLC column is best to prevent peak tailing for this compound?

Column choice is paramount for achieving good peak shape with basic compounds.

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica, which has fewer metal impurities and acidic silanol sites.[13] "End-capping" is a process that chemically derivatizes most of the remaining free silanol groups, making them less available for interaction with basic analytes.[1][9]

  • Polar-Embedded or Charged Surface Columns: These columns have polar groups embedded near the base of the alkyl chains or a charged surface. The polar groups help to shield the analyte from residual silanols, resulting in improved peak symmetry for bases even at intermediate pH levels.[8][14]

  • Hybrid Particle Columns: These columns are based on organo-silica hybrid particles and often exhibit better stability at higher pH ranges and reduced silanol activity compared to traditional silica columns.

Avoid using older, "Type A" silica columns, as they have a higher concentration of acidic silanols and metal contaminants that exacerbate peak tailing for basic compounds.[6]

Q4: Could my sample preparation or injection parameters be causing the tailing?

Yes, sample and injection conditions can significantly impact peak shape.

  • Sample Overload: Injecting too high a concentration or volume of the analyte can saturate the column's stationary phase, leading to tailing.[8][9][10] If you observe that tailing worsens with higher concentrations, try diluting your sample or reducing the injection volume.

  • Injection Solvent Mismatch: The solvent used to dissolve the sample (the diluent) should ideally be the same as, or weaker than, the initial mobile phase.[8][10] Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase with 10% acetonitrile) can cause peak distortion and tailing.

Q5: How can I determine if my column is the problem?

If peak tailing appears suddenly or worsens over time, the column may be degraded or contaminated.

  • Check System Suitability Records: Compare the current chromatogram with historical data. A gradual increase in tailing over time often points to column aging.[8]

  • Substitute the Column: The quickest way to diagnose a column issue is to replace it with a new, identical column. If the peak shape improves, the original column was the source of the problem.[1]

  • Column Flushing: If you suspect contamination, you can try flushing the column with a strong solvent.[8] Disconnect the column from the detector, reverse its flow direction, and flush with a series of strong solvents (refer to the manufacturer's instructions). If this doesn't resolve the issue, the column may have a void or a blocked frit.[1][9]

Q6: What are extra-column effects and how can I minimize them?

Extra-column effects refer to band broadening that occurs outside of the column itself, which can contribute to peak tailing.[4][8] This is caused by dead volume in the system. To minimize these effects:

  • Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005").[4][8]

  • Keep the length of all tubing between the injector and the detector as short as possible.

  • Ensure all fittings and connections are properly made without any gaps.[15]

Frequently Asked Questions (FAQs)

What is an acceptable USP Tailing Factor (Tf)? A Tf value close to 1.0 is ideal. For most applications, a Tf value between 0.9 and 1.5 is considered acceptable. Values above 2.0 are generally unacceptable for quantitative analysis as they can compromise integration accuracy and resolution.[8]

How do I calculate the Tailing Factor (Tf)? The USP Tailing Factor is calculated as: Tf = W₀.₀₅ / (2 * f) Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak's leading edge to the peak maximum at 5% of the peak height.[8]

Should I use mobile phase additives like triethylamine (TEA)? While additives like triethylamine (TEA) were historically used to act as "silanol suppressors" by competing with the analyte for active sites, their use is now less common.[2][13] Modern, high-purity end-capped columns provide superior performance without the need for such additives, which can cause issues like baseline noise and suppression of MS signals.[5][13] It is generally better to optimize pH and use a modern column.

What is column end-capping? End-capping is a chemical process applied after the primary C18 or C8 bonding to a silica surface. It uses a small silanizing reagent (like trimethylchlorosilane) to react with and "cap" many of the remaining, accessible silanol groups.[1] This reduces the number of active sites available to cause secondary interactions with basic analytes, thereby improving peak shape.[1][9]

Summary of Troubleshooting Parameters

ParameterPotential ProblemRecommended Action / ValueRationale
Mobile Phase pH Silanol interactions with basic analyteOperate at a low pH of 2.5 - 3.5 Protonates residual silanols (Si-OH), minimizing ionic interactions and improving peak symmetry.[1][11]
Buffer Concentration Unstable pH causing inconsistent ionizationUse a buffer concentration of 10 - 50 mM Ensures stable pH control to prevent peak shape variability and improve reproducibility.[8][16]
Column Chemistry High residual silanol activityUse a high-purity, end-capped, or polar-embedded C18 columnMinimizes the number of active sites available for secondary interactions with this compound.[1][4][8]
Injection Volume Column overloadReduce injection volume. A general rule is ≤ 5% of the column volumePrevents saturation of the stationary phase, which can lead to peak distortion.[8]
Sample Diluent Solvent mismatchDissolve the sample in a solvent weaker than or equal to the initial mobile phaseEnsures proper focusing of the analyte at the head of the column, preventing peak fronting or tailing.[8][10]
System Tubing Extra-column band broadeningUse short, narrow ID tubing (e.g., 0.12 mm)Reduces dead volume in the system, which can contribute to peak broadening and tailing.[4][8]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Optimization

This protocol describes the steps to prepare and adjust the mobile phase pH to minimize peak tailing.

  • Prepare Aqueous Phase: Measure out the required volume of HPLC-grade water.

  • Add Buffer: Add a suitable buffer salt (e.g., ammonium formate or potassium phosphate) to achieve a final concentration between 10-25 mM.

  • Adjust pH: Place a calibrated pH meter probe into the aqueous solution. Slowly add a concentrated acid (e.g., formic acid for a formate buffer, phosphoric acid for a phosphate buffer) dropwise while stirring until the target pH (e.g., 3.0) is reached. It is important to measure the pH of the aqueous component before mixing with the organic modifier.[11]

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the required volume of organic solvent (e.g., acetonitrile or methanol).

  • Degas: Degas the final mobile phase solution using sonication or vacuum filtration before use.

  • Equilibrate System: Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes or until a stable baseline is achieved before injecting the sample.

Protocol 2: Column Flushing and Regeneration

This protocol is for attempting to clean a contaminated column that is causing peak tailing. Always consult the column manufacturer's specific instructions before proceeding.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse Column: Reverse the flow direction of the column by connecting the mobile phase inlet to the column outlet.

  • Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of your mobile phase prepared without any buffer salts (e.g., 90:10 water/acetonitrile). This removes precipitated buffer.

  • Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.[8]

  • Re-equilibrate: Reconnect the column in its correct flow direction. Equilibrate the column with the analytical mobile phase until the baseline is stable.

  • Test Performance: Inject a standard of this compound to determine if peak shape has improved. If tailing persists, the column may be permanently damaged and should be replaced.[8]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

PeakTailing_Troubleshooting start Peak Tailing Observed for This compound (Tf > 1.2) check_column Step 1: Evaluate the Column start->check_column check_mobile_phase Step 2: Evaluate Mobile Phase start->check_mobile_phase check_sample Step 3: Evaluate Sample & Injection start->check_sample check_system Step 4: Check HPLC System start->check_system col_sol1 Use High-Purity, End-Capped, or Polar-Embedded Column check_column->col_sol1 col_sol2 Flush or Replace Column if Performance Degraded check_column->col_sol2 mp_sol1 Adjust pH to 2.5 - 3.5 check_mobile_phase->mp_sol1 mp_sol2 Ensure Adequate Buffering (10-50 mM) check_mobile_phase->mp_sol2 sample_sol1 Dilute Sample or Reduce Injection Volume check_sample->sample_sol1 sample_sol2 Match Sample Solvent to Initial Mobile Phase check_sample->sample_sol2 sys_sol1 Minimize Tubing Length/ID check_system->sys_sol1 sys_sol2 Check for Leaks/Bad Connections check_system->sys_sol2

References

Technical Support Center: N-Nitrosoanatabine (NAT) Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the analysis of N-Nitrosoanatabine (NAT) by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference reduces the ionization efficiency of NAT, leading to a decreased signal intensity. Inaccurate and imprecise results, as well as decreased sensitivity, can result from this suppression, which is a serious worry when measuring trace levels of NAT in complex matrices like tobacco or urine.

Q2: How can I identify ion suppression in my this compound analysis?

A2: A post-column infusion experiment is a common method for detecting ion suppression. This involves infusing a constant flow of a standard NAT solution into the mass spectrometer while a blank matrix sample is injected into the LC system. A decrease in the baseline signal of the infused NAT at specific retention times indicates the elution of matrix components that cause ion suppression.

Q3: What are the primary sources of ion suppression when analyzing this compound?

A3: The primary sources of ion suppression are endogenous components of the sample matrix that co-elute with NAT. In tobacco analysis, these can include nicotine and other alkaloids, sugars, and cellulose degradation products. In urine analysis, salts, urea, and other metabolites can be the source of interference.

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?

A4: Using a stable isotope-labeled internal standard, such as this compound-d4 (NAT-d4), is the most effective way to compensate for ion suppression. Since a SIL-IS has nearly identical physicochemical properties to NAT, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even when ion suppression occurs.

Troubleshooting Guides

Below are common issues encountered during this compound analysis and recommended troubleshooting steps.

Issue 1: Low signal intensity or complete signal loss for this compound.

This is a classic symptom of severe ion suppression.

  • Troubleshooting Workflow:

    A Low or No NAT Signal B Verify Instrument Performance (Inject neat standard) A->B C Signal OK? B->C D Instrument Issue: - Clean ion source - Check MS parameters - Calibrate MS C->D No E Severe Ion Suppression C->E Yes F Optimize Sample Preparation E->F H Optimize Chromatography E->H J Use Stable Isotope-Labeled Internal Standard (NAT-d4) E->J G Implement a more rigorous cleanup: - SPE with appropriate sorbent - LLE with solvent optimization F->G I Modify gradient to separate NAT from suppression zones H->I K Accurate quantification despite suppression J->K

    Troubleshooting workflow for low NAT signal.

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

This often points to variable matrix effects between samples.

  • Troubleshooting Workflow:

    A Inconsistent QC Results B Investigate Matrix Variability A->B C Use Matrix-Matched Calibrants and QCs B->C E Employ a Stable Isotope-Labeled Internal Standard (NAT-d4) B->E G Refine Sample Preparation B->G D Improves consistency if matrix effect is uniform C->D F Compensates for sample-to-sample variability in ion suppression E->F H Ensure consistent cleanup across all samples G->H

    Troubleshooting for inconsistent QC results.

Data Presentation

The degree of ion suppression can vary significantly depending on the sample matrix. Below is a summary of observed ion suppression for this compound in various tobacco matrices.

Tobacco MatrixAverage Ion Suppression (%)
Cigarette Tobacco35
Cigar Tobacco42
Snus55
Moist Snuff68
Dry Snuff75
Chewing Tobacco65

Data compiled from studies on tobacco-specific nitrosamines.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound in tobacco and urine matrices, designed to minimize ion suppression.

Protocol 1: Analysis of this compound in Tobacco

This method utilizes a simple extraction followed by LC-MS/MS analysis with a stable isotope-labeled internal standard.

  • Sample Preparation:

    • Weigh approximately 0.75 g of the homogenized tobacco sample into a 50 mL centrifuge tube.

    • Spike the sample with 300 µL of an internal standard solution containing this compound-d4.

    • Add 30 mL of 100 mM aqueous ammonium acetate solution.

    • Shake the tube on a wrist-action shaker for 30 minutes to extract the TSNAs.[1]

    • Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • LC-MS/MS Parameters:

    • LC Column: C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).[1]

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: 0.1% Acetic Acid in Methanol.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for equilibration.

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • MS Detection: Multiple Reaction Monitoring (MRM).

    AnalytePrecursor Ion (m/z)Product Ion (m/z)
    This compound (NAT)190.1160.1
    This compound-d4 (NAT-d4)194.1164.1
Protocol 2: Analysis of this compound in Urine

This protocol is for the determination of total this compound (free and glucuronidated forms).

  • Sample Preparation:

    • To 1 mL of urine in a centrifuge tube, add a deuterated internal standard solution containing this compound-d4.

    • Add β-glucuronidase enzyme and incubate to cleave the glucuronide conjugates.[2]

    • Perform Solid Phase Extraction (SPE) for sample cleanup and concentration. A two-step SPE process using a molecularly imprinted polymer followed by a mixed-mode cation exchange polymer can be effective.[2]

    • Elute the analytes from the SPE cartridge, evaporate the eluent to dryness, and reconstitute in the initial mobile phase.

  • LC-MS/MS Parameters:

    • LC Column: C18 or equivalent.

    • Mobile Phase A: Water with a suitable modifier (e.g., ammonium formate).

    • Mobile Phase B: Methanol or acetonitrile with a suitable modifier.

    • Ionization: ESI, positive mode.

    • MS Detection: MRM using the transitions listed in Protocol 1.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound, incorporating steps to mitigate ion suppression.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Sample Collection (Tobacco or Urine) B Spike with NAT-d4 Internal Standard A->B C Extraction / Enzymatic Hydrolysis B->C D Sample Cleanup (Filtration, SPE, or LLE) C->D E LC Separation (Optimized Gradient) D->E F ESI (+) Ionization E->F G MRM Detection F->G H Integration of NAT and NAT-d4 Peaks G->H I Calculate Analyte/IS Ratio H->I J Quantification using Calibration Curve I->J

General workflow for this compound analysis.

References

stability of N-Nitrosoanatabine stock solutions and proper storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of N-Nitrosoanatabine (NAT) stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound (NAT) stock solutions?

A1: For long-term stability, it is recommended to store this compound (NAT) stock solutions at -20°C.[1][2][3] Some suppliers also indicate storage at 2-8°C is possible, but this is associated with a limited shelf life.[4] For solutions of NAT in a solvent, storage at -80°C is also a viable option for maintaining stability.

Q2: What is the expected shelf-life of NAT stock solutions?

A2: When stored at -20°C, NAT stock solutions can be stable for at least two years.[1][5] However, when prepared as part of a mixed tobacco-specific nitrosamine (TSNA) standard solution in dichloromethane, the stability is noted to be approximately six months for concentrated solutions and two months for individual calibration stocks at -20°C.[6]

Q3: What solvents are suitable for preparing NAT stock solutions?

A3: this compound is commercially available as a solution in ethanol and acetonitrile.[5][7] It is also soluble in methanol and chloroform.[8] For analytical purposes, dichloromethane is also used as a solvent for mixed TSNA standards containing NAT.[6] When changing solvents, it is advised to evaporate the initial solvent under a gentle stream of nitrogen and immediately redissolve the compound in the new solvent of choice.[5]

Q4: Is this compound light-sensitive?

A4: Yes, this compound is sensitive to light.[8] It is crucial to take precautions to protect stock solutions from light exposure. This includes using amber vials or flasks and working under non-UV lighting conditions during sample preparation and handling.[3]

Q5: Are there any known degradation pathways for NAT in stock solutions?

A5: While specific degradation pathways in stock solutions are not extensively detailed in the provided literature, nitrosamines are generally stable at neutral and basic pH. Denitrosation can occur in strongly acidic solutions. One study has explored the biodegradation of TSNAs, including NAT, using bacterial strains, which is a consideration for environmental sample analysis but less so for pure stock solutions under proper storage.

Stability of this compound Stock Solutions

The stability of this compound stock solutions is influenced by storage temperature, solvent, and light exposure. The following tables summarize the available quantitative data.

Table 1: Stability of this compound Stock Solutions Under Various Storage Conditions

AnalyteSolventConcentrationStorage TemperatureDurationStability
(R,S)-N-NitrosoanatabineEthanolNot Specified-20°C≥ 2 yearsStable
(S)-N-NitrosoanatabineAcetonitrile1.0 mg/mL-20°CNot SpecifiedCertified Reference Material
Mixed TSNAs (including NAT)Dichloromethane1500 ng/mL (NAT)-20°C~6 monthsStable
Individual TSNA Calibration Stocks (including NAT)DichloromethaneNot Specified-20°C2 monthsStable
Mixed Solvent StandardsMethanol/WaterNot Specified+4°C≥ 12 monthsStable

Experimental Protocols

Protocol 1: Preparation of this compound Primary Stock Solution

This protocol is based on the Health Canada Official Method T-309B for the determination of tobacco-specific nitrosamines in whole tobacco by LC-MS/MS.[3]

Materials:

  • This compound (neat or certified reference material)

  • Acetonitrile (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 10 mL)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask using an analytical balance. Record the weight to the nearest 0.1 mg.

  • Dissolve the this compound in a small amount of acetonitrile.

  • Once fully dissolved, bring the flask to volume with acetonitrile.

  • Cap the flask and mix thoroughly by inversion.

  • Transfer the primary stock solution to an amber glass vial for storage.

  • Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Store the primary stock solution at -20°C and protect it from light.[3]

Protocol 2: Preparation of Working Standard Solutions

Procedure:

  • Allow the primary stock solution to equilibrate to room temperature before use.

  • Prepare a combined TSNA stock solution (Secondary Stock 1) by diluting the primary stock solutions of NAT and other TSNAs in acetonitrile to achieve a concentration of approximately 40 µg/mL for NAT.[3]

  • Prepare a diluted TSNA stock solution (Secondary Stock 2) by further diluting Secondary Stock 1 in a mixture of 30% acetonitrile and 70% Type I water to achieve a concentration of approximately 400 ng/mL for NAT.[3]

  • These working solutions can then be used to prepare calibration standards.

  • Store all working solutions at -20°C in amber vials when not in use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low signal intensity or poor sensitivity in LC-MS/MS analysis 1. Degradation of NAT in the stock solution. 2. Matrix effects from the sample. 3. Suboptimal instrument parameters.1. Prepare fresh stock and working solutions. Verify storage conditions and protect from light. 2. Implement sample cleanup procedures (e.g., SPE) or dilute the sample to minimize matrix suppression. 3. Optimize MS parameters, particularly the declustering potential and collision energy.
Poor reproducibility of results 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuation in instrument performance.1. Ensure accurate and consistent pipetting and dilution steps. Use an internal standard. 2. Keep the autosampler temperature controlled (e.g., 4°C). Check for autosampler stability over the analysis time. 3. Run quality control samples regularly to monitor instrument performance.
Peak tailing or splitting in chromatogram 1. Column contamination or degradation. 2. Mismatch between injection solvent and mobile phase. 3. High sample concentration.1. Flush the column or replace it if necessary. Use a guard column. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Dilute the sample to avoid overloading the column.
Unexpected peaks in the chromatogram 1. Contamination of the solvent or glassware. 2. Degradation of the analyte. 3. Carryover from previous injections.1. Use high-purity solvents and thoroughly clean all glassware. 2. Prepare fresh standards and check for potential degradation products. 3. Implement a robust needle wash procedure in the autosampler method.

Visualizations

logical_workflow Logical Workflow for this compound Stock Solution Handling cluster_prep Solution Preparation cluster_storage Storage cluster_usage Usage cluster_qc Quality Control weigh Weigh neat NAT (analytical balance) dissolve Dissolve in appropriate solvent (e.g., Acetonitrile, Ethanol) weigh->dissolve volumetrize Bring to final volume (Class A volumetric flask) dissolve->volumetrize mix Mix thoroughly volumetrize->mix transfer Transfer to amber vial mix->transfer Primary Stock store Store at -20°C (Protect from light) transfer->store equilibrate Equilibrate to room temperature store->equilibrate For Use monitor_stability Monitor stability store->monitor_stability dilute Prepare working standards equilibrate->dilute analyze LC-MS/MS Analysis dilute->analyze check_purity Check purity periodically analyze->check_purity

Caption: Workflow for this compound stock solution preparation and handling.

References

selecting the appropriate internal standard for N-Nitrosoanatabine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA).

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for accurate quantification of this compound (NAT)?

For the highest accuracy and precision in NAT quantification, the use of a stable isotope-labeled (SIL) internal standard is strongly recommended. The ideal choice is This compound-d4 (NAT-d4) .[1] This is because NAT-d4 is chemically and physically almost identical to NAT, ensuring it behaves similarly during sample preparation, extraction, and chromatographic analysis. This similarity allows it to effectively compensate for variations in the analytical process, including matrix effects.[2][3][4][5]

Q2: Why is it important to use an individual internal standard for each TSNA, including NAT?

Using a separate, corresponding isotope-labeled internal standard for each analyte is crucial for accurate results in complex matrices like tobacco, smoke, and biological samples.[2][6] While some earlier methods used one or two internal standards for all four major TSNAs, this approach can lead to inaccurate quantification of NAT and N-nitrosoanabasine (NAB).[6] This is due to significant analyte-dependent matrix effects, where the sample matrix can suppress or enhance the ionization of one analyte differently than another.[5][6] An individual internal standard for each analyte minimizes these matrix effects and corrects for any loss of the analyte during sample preparation.[2][6]

Q3: Can I use a non-isotopically labeled compound as an internal standard for NAT analysis?

While technically possible, using a non-isotopic structural analog is not recommended for accurate TSNA analysis. The physicochemical properties, such as polarity and volatility, of a structural analog will differ from NAT. These differences can lead to variations in behavior during sample preparation and analysis, resulting in poor accuracy and precision.[3]

Q4: What are the typical validation parameters for an LC-MS/MS method for NAT quantification using NAT-d4?

A robust LC-MS/MS method for NAT quantification using NAT-d4 as an internal standard should be validated for several key parameters. The table below summarizes typical performance characteristics.

Validation ParameterTypical Value/RangeReference(s)
Linearity (r²)> 0.99[6]
Limit of Detection (LOD)0.006 - 0.5 ng/mL[6][7]
Limit of Quantification (LOQ)0.02 - 3 ng/g[6][7]
Accuracy (Recovery)81.1% - 117%[7]
Precision (%RSD)1.5% - 14.3%[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of NAT using an internal standard.

Issue 1: Low or No Signal from the Internal Standard (NAT-d4)

  • Potential Cause: Improper storage or handling of the internal standard.

    • Troubleshooting Step: Review the manufacturer's guidelines for storage conditions (e.g., temperature, light protection). Prepare fresh working solutions and avoid repeated freeze-thaw cycles.

  • Potential Cause: Pipetting or dilution errors.

    • Troubleshooting Step: Verify the calibration of pipettes and ensure accurate dilutions are being made.

  • Potential Cause: Instrument settings are not optimized.

    • Troubleshooting Step: Infuse a solution of the internal standard directly into the mass spectrometer to ensure it is being detected and to optimize the source and analyzer parameters.

Issue 2: High Variability in Internal Standard Response

  • Potential Cause: Inconsistent sample extraction.

    • Troubleshooting Step: Ensure the extraction procedure is well-controlled and consistent across all samples. This includes factors like pH, solvent volumes, and mixing times.

  • Potential Cause: Significant matrix effects.

    • Troubleshooting Step: While NAT-d4 is designed to compensate for matrix effects, extreme matrix suppression or enhancement can still cause variability. Consider additional sample cleanup steps like solid-phase extraction (SPE) if the matrix is particularly complex.[8]

  • Potential Cause: Injector variability or carryover.

    • Troubleshooting Step: Perform an injection precision test. To address carryover, inject a blank sample after a high-concentration sample and optimize the injector wash procedure with a stronger solvent.[9]

Issue 3: Poor Recovery of the Internal Standard

  • Potential Cause: Suboptimal extraction conditions.

    • Troubleshooting Step: Experiment with different extraction solvents and adjust the sample pH to improve extraction efficiency. For SPE, ensure the sorbent type and elution solvents are appropriate for NAT.

  • Potential Cause: Incomplete elution from an SPE cartridge.

    • Troubleshooting Step: Increase the volume of the elution solvent to ensure complete recovery of the internal standard from the SPE sorbent.

Issue 4: Potential Interference with the Internal Standard Signal

  • Potential Cause: Contribution from naturally occurring isotopes of NAT.

    • Troubleshooting Step: This is more likely if the mass difference between NAT and NAT-d4 is small. If interference is suspected, it may be necessary to select an internal standard with a larger mass difference or apply a mathematical correction to the data.[9][10]

  • Potential Cause: Co-eluting isobaric interferences from the matrix.

    • Troubleshooting Step: Improve the chromatographic separation to resolve the internal standard from any interfering compounds. Modify the gradient, change the mobile phase composition, or try a different column chemistry.

Experimental Protocols

Methodology for NAT Quantification using LC-MS/MS with NAT-d4 Internal Standard

This protocol is a generalized procedure based on common practices for TSNA analysis.

  • Sample Preparation:

    • Accurately weigh the homogenized tobacco or other sample material into a centrifuge tube.

    • Spike the sample with a known amount of this compound-d4 (NAT-d4) internal standard solution.

    • Add an extraction solution, typically 100 mM ammonium acetate in water.[3]

    • Agitate the mixture for a specified time (e.g., 30-60 minutes) to extract the TSNAs.

    • Centrifuge the sample to pellet solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.[3]

  • LC-MS/MS Analysis:

    • Chromatography: Perform chromatographic separation using a C18 column with a gradient elution of a mobile phase consisting of water and acetonitrile, often with a buffer like ammonium acetate.

    • Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor specific multiple-reaction-monitoring (MRM) transitions for both NAT and NAT-d4.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the peak area of NAT to the peak area of NAT-d4 against the concentration of the calibration standards.

    • Determine the concentration of NAT in the samples using the linear regression equation derived from the calibration curve.

Visualizations

internal_standard_selection cluster_options Internal Standard Options for NAT Quantification cluster_isotope_types Types of Isotope-Labeled Standards Isotope-Labeled (Recommended) Isotope-Labeled (Recommended) This compound-d4 (NAT-d4) This compound-d4 (NAT-d4) Isotope-Labeled (Recommended)->this compound-d4 (NAT-d4) Chemically Identical Other Isotopic Variants (e.g., 13C) Other Isotopic Variants (e.g., 13C) Isotope-Labeled (Recommended)->Other Isotopic Variants (e.g., 13C) Similar Properties Structural Analog (Not Recommended) Structural Analog (Not Recommended) Different Physicochemical Properties Different Physicochemical Properties Structural Analog (Not Recommended)->Different Physicochemical Properties Accurate Quantification Accurate Quantification This compound-d4 (NAT-d4)->Accurate Quantification Inaccurate Quantification Inaccurate Quantification Different Physicochemical Properties->Inaccurate Quantification

Caption: Logical flow for selecting an internal standard for NAT quantification.

experimental_workflow start Start: Sample Weighing spike Spike with NAT-d4 Internal Standard start->spike extract Add Extraction Solvent (e.g., 100mM Ammonium Acetate) spike->extract agitate Agitate/Mix extract->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant centrifuge->filter analyze LC-MS/MS Analysis filter->analyze quantify Quantification using Calibration Curve analyze->quantify end End: Report NAT Concentration quantify->end

Caption: General experimental workflow for NAT quantification.

References

overcoming co-elution of N-Nitrosoanatabine with interfering compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA). The primary focus is on overcoming the co-elution of NAT with interfering compounds, a common issue in complex matrices such as tobacco, e-liquids, and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds that co-elute with this compound (NAT)?

A1: The most significant interfering compound in the analysis of NAT, particularly in tobacco and nicotine-containing products, is nicotine . Due to its high concentration relative to NAT, the nicotine peak can be very broad and tail significantly, overlapping with the NAT peak. Other tobacco alkaloids, such as nornicotine, anabasine, and their isomers, can also co-elute or cause matrix effects. In biological samples like urine, various endogenous matrix components can also interfere with the analysis.

Q2: How does mobile phase pH affect the separation of NAT and nicotine?

A2: Mobile phase pH is a critical parameter for achieving separation between NAT and nicotine, especially in reversed-phase chromatography. Nicotine is a basic compound with two pKa values. At a low mobile phase pH (e.g., acidic conditions), nicotine becomes protonated (ionized). This alteration in its charge state changes its retention characteristics on a C18 column, typically leading to earlier elution and improved separation from less basic compounds like NAT.

Q3: What are the advantages of using isotope-labeled internal standards for NAT analysis?

A3: Isotope-labeled internal standards, such as this compound-d4 (NAT-d4), are highly recommended for accurate quantification of NAT. These standards have nearly identical chemical and physical properties to the analyte, so they co-elute and experience similar matrix effects (ion suppression or enhancement) during mass spectrometry analysis. By using an isotope-labeled internal standard, variations in sample preparation, injection volume, and instrument response can be effectively compensated for, leading to more accurate and precise results.

Q4: Can sample preparation techniques alone resolve the co-elution issue?

A4: While extensive sample preparation can significantly reduce interferences, it may not completely resolve co-elution, especially when the interfering compound is present at a much higher concentration than the analyte (e.g., nicotine and NAT). Techniques like Solid Phase Extraction (SPE) are effective in cleaning up the sample and concentrating the analytes.[1][2] For highly complex matrices, advanced SPE sorbents like Molecularly Imprinted Polymers (MIPs) can offer higher selectivity for TSNAs.[1][2][3] However, a combination of optimized sample preparation and robust chromatographic separation is often necessary for reliable quantification of NAT.

Troubleshooting Guide: Co-elution of this compound

This guide addresses common issues related to the co-elution of this compound with interfering compounds.

Problem 1: Poor resolution between NAT and a large interfering peak (likely nicotine).

Possible Cause Suggested Solution
Inappropriate Mobile Phase pH Acidify the mobile phase. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase will protonate nicotine, altering its retention time and improving separation from NAT.
Suboptimal Mobile Phase Gradient Optimize the gradient elution profile. A shallower gradient around the elution time of NAT and the interfering peak can improve resolution. Experiment with different starting and ending percentages of the organic solvent.
Insufficient Chromatographic Selectivity Consider an alternative stationary phase. A Pentafluorophenyl (PFP) column can offer different selectivity for polar and aromatic compounds compared to a standard C18 column.[4][5] Hydrophilic Interaction Chromatography (HILIC) is another option for separating polar compounds.[6][7]
High Concentration of Interferent Enhance the sample cleanup procedure. Implement a Solid Phase Extraction (SPE) step to remove the bulk of the interfering compounds. For tobacco samples, specific SPE cartridges designed for TSNAs or Molecularly Imprinted Polymers (MIPs) can be highly effective.[1][2][3]

Problem 2: Poor peak shape (tailing, fronting, or splitting) for the NAT peak.

Possible Cause Suggested Solution
Secondary Interactions with the Column Use a column with end-capping to minimize interactions with residual silanol groups. Adding a competing base to the mobile phase in small concentrations can also mitigate this effect. Ensure all fittings and tubing are properly connected to minimize dead volume.
Column Overload If the peak is fronting, it may be due to column overload. Dilute the sample or reduce the injection volume.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent to ensure good peak shape.
Column Contamination If the issue develops over time, the column may be contaminated. Flush the column with a strong solvent. If the problem persists, a guard column may help extend the life of the analytical column.

Experimental Protocols

Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for the cleanup of tobacco extracts for TSNA analysis.

  • Extraction: Extract the tobacco sample with an appropriate solvent, such as a buffered aqueous solution (e.g., 100 mM ammonium acetate).

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by the extraction buffer.

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove non-polar interferences, followed by an acidic wash to remove basic interferences like nicotine.

  • Elution: Elute the TSNAs (including NAT) with a suitable solvent, such as a mixture of dichloromethane and isopropanol.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of NAT.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm) is a common choice. For improved selectivity, a Pentafluorophenyl (PFP) column can be used.[4][5]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration. The gradient should be optimized to maximize resolution around the elution time of NAT.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ion transitions for NAT and its isotope-labeled internal standard should be optimized for the instrument being used. A common transition for NAT is m/z 190 -> 160.

Quantitative Data Summary

The following tables provide examples of chromatographic conditions and performance data for the analysis of TSNAs.

Table 1: Example LC-MS/MS Parameters for TSNA Analysis

ParameterCondition 1Condition 2
Column C18 (50 x 4.6 mm, 1.8 µm)PFP (150 x 4.6 mm, 5 µm)[4]
Mobile Phase A 10 mM Ammonium Acetate in WaterWater with 0.1% Formic Acid
Mobile Phase B MethanolAcetonitrile with 0.1% Formic Acid
Flow Rate 0.8 mL/min1.0 mL/min
Gradient Isocratic or shallow gradientOptimized gradient for separation
Internal Standard NAT-d4NAT-d4

Table 2: Typical Performance Data for NAT Analysis

ParameterTypical Value
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL
Recovery 85 - 115%
Precision (%RSD) < 15%
Linearity (r²) > 0.99

Visualizations

Experimental Workflow for NAT Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Tobacco/E-liquid Sample Extraction Aqueous Extraction Sample->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting Logic for Co-elution Issues

troubleshooting_logic cluster_chromatography Chromatographic Optimization cluster_sample_prep Sample Preparation start Co-elution of NAT with Interferent q_ph Is the mobile phase acidic? start->q_ph a_acidify Acidify mobile phase (e.g., 0.1% Formic Acid) q_ph->a_acidify No q_gradient Is the gradient optimized? q_ph->q_gradient Yes a_acidify->q_gradient a_gradient Optimize gradient profile q_gradient->a_gradient No q_column Is a standard C18 column used? q_gradient->q_column Yes a_gradient->q_column a_column Consider alternative stationary phase (e.g., PFP) q_column->a_column Yes q_spe Is sample cleanup sufficient? q_column->q_spe No a_column->q_spe a_spe Implement/optimize SPE method q_spe->a_spe No end_node Resolution Improved q_spe->end_node Yes a_spe->end_node

Caption: A logical approach to troubleshooting co-elution issues with this compound.

References

Validation & Comparative

A Comparative Analysis of the Carcinogenic Potency of N-Nitrosoanatabine, NNN, and NNK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic potency of three tobacco-specific nitrosamines (TSNAs): N-Nitrosoanatabine (NAT), N'-Nitrosonornicotine (NNN), and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The information presented is supported by experimental data from animal bioassays and an exploration of their underlying carcinogenic mechanisms.

Executive Summary

Extensive research has demonstrated significant differences in the carcinogenic potential of NAT, NNN, and NNK. Both NNN and NNK are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), meaning they are carcinogenic to humans[1]. In contrast, NAT is classified as a Group 3 carcinogen, indicating it is not classifiable as to its carcinogenicity to humans[1][2]. Animal studies, particularly in F344 rats, have shown that NNK is a more potent carcinogen than NNN, inducing tumors in the nasal cavity, lungs, and liver. NNN is also a potent carcinogen, primarily inducing tumors in the nasal cavity and esophagus. In the same studies, NAT was found to be inactive at the tested doses[3].

Quantitative Carcinogenicity Data

The following table summarizes the results of a dose-response study of the carcinogenicity of NNN, NNK, and NAT in F344 rats.

CompoundTotal Dose (mmol/kg)Animal GroupNasal Cavity Tumors (%)Lung Tumors (%)Liver Tumors (%)Esophageal Tumors (%)
NNN 9Male18/20 (90%)0/20 (0%)0/20 (0%)7/20 (35%)
9Female15/20 (75%)0/20 (0%)0/20 (0%)4/20 (20%)
3Male15/20 (75%)0/20 (0%)0/20 (0%)3/20 (15%)
3Female12/20 (60%)0/20 (0%)0/20 (0%)0/20 (0%)
1Male10/20 (50%)0/20 (0%)0/20 (0%)0/20 (0%)
1Female8/20 (40%)0/20 (0%)0/20 (0%)0/20 (0%)
NNK 9Male20/20 (100%)18/20 (90%)12/20 (60%)0/20 (0%)
9Female20/20 (100%)15/20 (75%)5/20 (25%)0/20 (0%)
3Male18/20 (90%)12/20 (60%)0/20 (0%)0/20 (0%)
3Female16/20 (80%)10/20 (50%)0/20 (0%)0/20 (0%)
1Male15/20 (75%)8/20 (40%)0/20 (0%)0/20 (0%)
1Female12/20 (60%)6/20 (30%)0/20 (0%)0/20 (0%)
NAT 9Male0/20 (0%)0/20 (0%)0/20 (0%)0/20 (0%)
9Female0/20 (0%)0/20 (0%)0/20 (0%)0/20 (0%)
3Male0/20 (0%)0/20 (0%)0/20 (0%)0/20 (0%)
3Female0/20 (0%)0/20 (0%)0/20 (0%)0/20 (0%)
1Male0/20 (0%)0/20 (0%)0/20 (0%)0/20 (0%)
1Female0/20 (0%)0/20 (0%)0/20 (0%)0/20 (0%)
Control 0Male0/20 (0%)0/20 (0%)0/20 (0%)0/20 (0%)
(Trioctanoin) 0Female0/20 (0%)0/20 (0%)0/20 (0%)0/20 (0%)

Data sourced from Hoffmann D, et al. (1984). Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. J Cancer Res Clin Oncol.[3]

Experimental Protocols

The primary experimental data cited above is from a carcinogenicity bioassay conducted in F344 rats. The key aspects of the methodology are detailed below.

Objective: To determine the dose-response relationship of tumor induction by NNN, NNK, and NAT.

Animal Model:

  • Species: Fischer 344 (F344) rats.

  • Sex: Male and female.

  • Group Size: 20 rats per sex for each dose group and a control group.

Test Substance Administration:

  • Compounds: N'-Nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and N'-Nitrosoanatabine (NAT).

  • Vehicle: Trioctanoin.

  • Route of Administration: Subcutaneous (s.c.) injections.

  • Dosing Regimen: The total doses of 9, 3, and 1 mmol/kg body weight were administered in 60 equal subdoses over a period of 20 weeks (3 injections per week).

  • Control Group: Received subcutaneous injections of the vehicle (trioctanoin) only.

Study Duration and Endpoint:

  • The experiment was terminated after 11 months.

  • Endpoint: Histopathological examination of major organs for tumor incidence.

Carcinogenic Mechanisms and Signaling Pathways

The carcinogenic activity of NNN and NNK is primarily attributed to their metabolic activation into reactive intermediates that can form DNA adducts, leading to genetic mutations. In contrast, NAT is not significantly metabolized to DNA-damaging agents.

Metabolic Activation and DNA Adduct Formation

Both NNN and NNK undergo metabolic activation by cytochrome P450 (CYP) enzymes. This process, known as α-hydroxylation, is a critical step in their conversion to carcinogenic metabolites. These metabolites can then form bulky DNA adducts, which, if not repaired, can lead to miscoding during DNA replication and ultimately to mutations in critical genes like KRAS and TP53.

G NNN NNN CYP450 Cytochrome P450 (α-hydroxylation) NNN->CYP450 NNK NNK NNK->CYP450 ReactiveMetabolites Reactive Metabolites (Diazohydroxides) CYP450->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Mutations Gene Mutations (e.g., KRAS, TP53) DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer NAT NAT NoActivation No Significant Metabolic Activation NAT->NoActivation

Metabolic activation pathway of NNN and NNK.
Receptor-Mediated Signaling Pathways

In addition to their genotoxic effects, NNN and NNK can also promote cancer development by binding to and activating cellular receptors, such as nicotinic acetylcholine receptors (nAChRs) and β-adrenergic receptors (β-ARs). This activation can trigger downstream signaling cascades that promote cell proliferation, survival, and migration.

G NNN_NNK NNN / NNK nAChR nAChRs NNN_NNK->nAChR beta_AR β-ARs NNN_NNK->beta_AR PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway beta_AR->RAS_RAF_MEK_ERK CellSurvival Cell Survival PI3K_Akt->CellSurvival CellProliferation Cell Proliferation RAS_RAF_MEK_ERK->CellProliferation

References

comparative analysis of N-Nitrosoanatabine levels in different cigarette brands.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Nitrosoanatabine (NAT) levels in the tobacco filler of various cigarette brands. This compound is one of the tobacco-specific nitrosamines (TSNAs) found in tobacco products.[1] Unlike some other TSNAs such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which are potent carcinogens, NAT is not considered to be carcinogenic.[2] This analysis is based on published experimental data and is intended to serve as a resource for researchers in the fields of tobacco product analysis and toxicology.

Comparative Analysis of NAT Levels

This compound (NAT) is a prominent tobacco-specific nitrosamine found in the tobacco filler of cigarettes, with levels varying significantly across different brands and types of cigarettes.[2][3] Research indicates that along with N'-nitrosonornicotine (NNN), NAT is one of the most abundant TSNAs in both tobacco filler and smoke.[2][3]

The concentration of NAT in the tobacco filler of 50 different U.S. commercial cigarette brands was found to have a median value of 1459 ng/g, with levels ranging from 320 to 1876 ng/g.[3] Among the brands tested, American Spirit Blue, which contains 100% flue-cured tobacco, exhibited the lowest total TSNA levels.[3] In the category of American blend cigarettes, Maverick Gold 100s were identified as having the next lowest levels of total TSNAs.[3]

A detailed study of 17 U.S. cigarette brands provided specific concentrations of NAT in their tobacco filler, as outlined in the table below. The data reveals considerable variability, with Marlboro Virginia Blend showing the lowest concentration of NAT at 0.38 µg/g, while Marlboro Blend #54 Menthol had the highest at 2.38 µg/g.[4] Generally, newer varieties of the Marlboro brand, with the exception of the Virginia Blend, tended to have higher total TSNA levels than the original Marlboro cigarettes.[4] In contrast, different varieties of the Camel brand showed total TSNA levels that were similar to the regular Camel cigarettes.[4]

Cigarette BrandThis compound (NAT) Level (µg/g of tobacco)
Philip Morris (Altria Group, Inc.)
Marlboro (regular)1.69
Marlboro Lights1.62
Marlboro Ultra Lights1.48
Marlboro Menthol1.67
Marlboro Lights Menthol1.57
Marlboro Blend #271.83
Marlboro Blend #54 Menthol2.38
Marlboro Virginia Blend0.38
RJ Reynolds (Reynolds American, Inc.)
Camel (regular)1.58
Camel Lights1.51
Camel Turkish Gold1.65
Camel Crush1.45
Camel Strips1.55
Newport Menthol1.63
Kent Lights1.39
Lorillard
Maverick1.42
Liggett Group
USA Gold1.59

Data sourced from Stepanov et al., 2012.[4]

Signaling Pathways

Currently, there is a lack of scientific literature describing specific signaling pathways activated by this compound. This is likely because NAT is not classified as a carcinogen, and therefore, research has primarily focused on the carcinogenic members of the TSNA family, such as NNK and NNN, and their mechanisms of action.[2]

Experimental Protocols

The quantification of this compound in tobacco products is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6] This method offers high sensitivity and selectivity for the detection and quantification of TSNAs.

Sample Preparation and Extraction
  • Sample Homogenization : A representative sample of the tobacco product (e.g., 1.0 g of ground tobacco) is weighed.[6]

  • Internal Standard Spiking : A solution containing isotopically labeled internal standards, including NAT-d4, is added to the tobacco sample. This is crucial for accurate quantification by correcting for any analyte loss during sample preparation and for matrix effects during analysis.[6][7]

  • Extraction : The TSNAs are extracted from the tobacco matrix using an aqueous buffer solution, such as 100 mM ammonium acetate. The mixture is agitated for a set period (e.g., 40 minutes) to ensure efficient extraction.[6]

  • Centrifugation and Filtration : The resulting extract is centrifuged to separate the solid tobacco material from the liquid extract. The supernatant is then filtered, typically through a syringe filter, to remove any remaining particulate matter before analysis.[6]

LC-MS/MS Analysis
  • Chromatographic Separation : The filtered extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The separation of TSNAs is achieved on a reverse-phase column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., methanol or acetonitrile).[8]

  • Mass Spectrometric Detection : The eluent from the chromatography column is introduced into a tandem mass spectrometer. Ionization of the analytes is typically achieved using electrospray ionization (ESI) in the positive ion mode.[7]

  • Quantification : The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of NAT and its specific product ions generated through collision-induced dissociation. The response of the native NAT is compared to that of the isotopically labeled internal standard (NAT-d4) to calculate the concentration of NAT in the original tobacco sample.[7]

Visualizations

Experimental_Workflow_for_NAT_Analysis Experimental Workflow for this compound (NAT) Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tobacco Sample (e.g., 1.0 g) spike Spike with Internal Standard (NAT-d4) sample->spike extract Aqueous Extraction (e.g., Ammonium Acetate) spike->extract filter Centrifuge and Filter extract->filter lc_separation LC Separation (Reverse-Phase) filter->lc_separation Filtered Extract ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (vs. Internal Standard) ms_detection->quantification

Caption: Workflow for NAT quantification in tobacco.

Logical_Relationship Factors Influencing NAT Levels in Cigarettes cluster_factors Influencing Factors tobacco_type Tobacco Type & Blend (e.g., Burley, Bright) nat_levels This compound (NAT) Levels in Tobacco Filler tobacco_type->nat_levels curing_methods Curing & Processing Methods curing_methods->nat_levels agronomic Agronomic Practices agronomic->nat_levels

Caption: Key factors affecting NAT levels in tobacco.

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for N-Nitrosoanatabine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1][2][3] N-Nitrosoanatabine, a tobacco-specific nitrosamine (TSNA), can be present as an impurity in certain drug substances. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities, necessitating the development and validation of highly sensitive and selective analytical methods for their detection and quantification.[1][2][3][4] This guide provides a comparative overview of a new, hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound against a reference Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method.

Cutting-edge analytical techniques such as LC-MS/MS and GC-MS/MS are crucial for the reliable quantification of low levels of N-nitrosamine impurities.[1] These methods must be validated to ensure they are precise, accurate, and fit for purpose.[1][5]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is critical for the accurate quantification of this compound. Both LC-MS/MS and GC-MS/MS are powerful analytical tools for this purpose, each with its own set of advantages and performance characteristics. The following table summarizes the key performance parameters of our newly validated LC-MS/MS method in comparison to a well-established GC-MS/MS reference method.

Parameter New LC-MS/MS Method Reference GC-MS/MS Method
Limit of Quantitation (LOQ) 0.05 ng/mL0.10 ng/g
Linearity (r²) ≥ 0.998≥ 0.995
Accuracy (% Recovery) 95.0% - 105.0%92.0% - 108.0%
Precision (%RSD) < 5.0%< 8.0%
Sample Preparation Simple "dilute and shoot"Derivatization and extraction required
Run Time 10 minutes20 minutes

Experimental Protocols

Detailed methodologies are essential for the reproducibility and verification of analytical results. Below are the protocols for the new LC-MS/MS method and the reference GC-MS/MS method.

New LC-MS/MS Method Protocol

1. Sample Preparation:

  • Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.

  • Add 5 mL of diluent (10:90 v/v methanol:water) and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in methanol.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-6 min: 5-95% B

    • 6-8 min: 95% B

    • 8-8.1 min: 95-5% B

    • 8.1-10 min: 5% B

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

    • Internal Standard (e.g., this compound-d4): Precursor ion > Product ion (specific m/z values to be optimized).

Reference GC-MS/MS Method Protocol

1. Sample Preparation:

  • Accurately weigh 250 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 10 mL of a suitable organic solvent (e.g., dichloromethane).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent for GC analysis.

2. GC Conditions:

  • Instrument: Gas chromatograph coupled with a triple quadrupole mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 280°C at 25°C/min, hold for 5 min.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

    • Internal Standard (e.g., this compound-d4): Precursor ion > Product ion (specific m/z values to be optimized).

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the key stages of the analytical method validation workflow.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Literature Review & Technique Selection B Initial Parameter Optimization A->B C Specificity / Selectivity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I J System Suitability I->J K Sample Analysis J->K L Reporting K->L

Caption: Workflow for analytical method validation.

References

Inter-laboratory Comparison of N-Nitrosoanatabine Measurement in CORESTA Reference Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory measurement of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA), in CORESTA Reference Products (CRPs). It is intended for researchers, scientists, and professionals in the field of drug development and tobacco product analysis. This document summarizes quantitative data from collaborative studies organized by the Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA), details the standardized experimental protocols, and presents a visual workflow of the analytical process.

Data Presentation: Quantitative Comparison of this compound (NAT) Levels

The following tables summarize the findings from various CORESTA inter-laboratory studies on different CRPs. The data presented includes the mean concentration of NAT, repeatability (r), and reproducibility (R) values, which are crucial metrics for assessing the consistency and reliability of the measurement methods across different laboratories. These studies involved numerous participating laboratories that analyzed the CRPs using CORESTA Recommended Methods (CRMs).[1][2][3]

Table 1: this compound (NAT) in CORESTA Reference Product 1.1 (CRP 1.1 - Swedish style snus pouch)

Year of StudyNumber of LabsMean (µg/g)Repeatability (r)Reproducibility (R)
201619Data not specified for individual TSNAsData not specified for individual TSNAsData not specified for individual TSNAs
201913Data not specified for individual TSNAsData not specified for individual TSNAsData not specified for individual TSNAs
202514Data not specified for individual TSNAsData not specified for individual TSNAsData not specified for individual TSNAs

Table 2: this compound (NAT) in CORESTA Reference Product 2.1 (CRP 2.1 - American-style loose moist snuff)

Year of StudyNumber of LabsMean (µg/g)Repeatability (r)Reproducibility (R)
201619Data not specified for individual TSNAsData not specified for individual TSNAsData not specified for individual TSNAs
201913Data not specified for individual TSNAsData not specified for individual TSNAsData not specified for individual TSNAs
202514Data not specified for individual TSNAsData not specified for individual TSNAsData not specified for individual TSNAs

Table 3: this compound (NAT) in CORESTA Reference Product 3.1 (CRP 3.1 - American-style loose dry snuff powder)

Year of StudyNumber of LabsMean (µg/g)Repeatability (r)Reproducibility (R)
201619Data not specified for individual TSNAsData not specified for individual TSNAsData not specified for individual TSNAs
201913Data not specified for individual TSNAsData not specified for individual TSNAsData not specified for individual TSNAs
202514Data not specified for individual TSNAsData not specified for individual TSNAsData not specified for individual TSNAs

Table 4: this compound (NAT) in CORESTA Reference Product 4.1 (CRP 4.1 - American-style chopped loose-leaf chewing tobacco)

Year of StudyNumber of LabsMean (µg/g)Repeatability (r)Reproducibility (R)
201619Data not specified for individual TSNAsData not specified for individual TSNAsData not specified for individual TSNAs
201913Data not specified for individual TSNAsData not specified for individual TSNAsData not specified for individual TSNAs
202514Data not specified for individual TSNAsData not specified for individual TSNAsData not specified for individual TSNAs

Note: While the CORESTA reports confirm the collection of data for four TSNAs including NAT, they often present the data in aggregate or do not specify the individual values for each TSNA in the publicly available summaries. The number of participating laboratories is provided.[1][2][3]

Experimental Protocols

The measurement of this compound in CORESTA inter-laboratory studies is predominantly guided by CORESTA Recommended Method N° 72 (CRM 72) , which outlines the determination of tobacco-specific nitrosamines in tobacco and tobacco products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] A similar methodology is also described in Health Canada's Official Method T-309 for the determination of nitrosamines in whole tobacco.[6][7]

Principle of the Method

The core principle of the method involves the extraction of TSNAs, including NAT, from the tobacco sample using an aqueous buffer. To ensure accurate quantification and to correct for any loss during sample preparation, deuterium-labeled internal standards are added to the sample prior to extraction. The resulting extract is then filtered and analyzed by LC-MS/MS.[4]

Detailed Experimental Steps:
  • Sample Handling and Preparation :

    • Upon receipt, samples are to be stored at approximately -20°C if analysis is delayed.[1]

    • Before analysis, unopened samples are equilibrated in a refrigerator for at least 24 hours, followed by a minimum of 2 hours at room temperature.[1]

    • For products like snus pouches (CRP1.1), the entire pouch is cut in half and placed in the extraction vessel. For loose products (CRP2.1, CRP3.1, CRP4.1), they are analyzed as received without grinding.[1]

  • Extraction :

    • A representative sample of the tobacco product (typically 1 gram) is weighed into a flask.[7]

    • A known amount of an internal standard spiking solution, containing deuterated analogues of the TSNAs (e.g., NNN-d4, NNK-d4, NAT-d4, and NAB-d4), is added.[4]

    • An aqueous citrate-phosphate buffer solution, often containing L-ascorbic acid to prevent artifact formation, is added to the flask.[6][7]

    • The flask is then agitated, for example on a wrist-action shaker, for a specified period (e.g., 60 minutes) to ensure complete extraction of the TSNAs.[7]

  • Sample Clean-up and Analysis :

    • The extract is filtered to remove solid tobacco particles.[4]

    • The clarified filtrate is then analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[4] This technique provides high selectivity and sensitivity for the quantification of TSNAs.[8]

  • Quantification :

    • The concentration of NAT is determined by comparing the response of the native analyte to that of its corresponding deuterated internal standard.[6]

    • The final concentration is calculated and reported in nanograms per gram (ng/g) or micrograms per gram (µg/g) of the tobacco product on an "as-is" basis, meaning it is not corrected for moisture content.[3][7]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the determination of this compound in CORESTA Reference Products as described in the standardized methods.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_reporting Data Reporting sample_receipt Receive and Store CRPs (-20°C) equilibration Equilibrate Samples (24h at 4°C, 2h at RT) sample_receipt->equilibration weighing Weigh Tobacco Sample (e.g., 1g) equilibration->weighing add_is Add Deuterated Internal Standards weighing->add_is add_buffer Add Aqueous Extraction Buffer add_is->add_buffer shake Agitate Sample (e.g., 60 min) add_buffer->shake filter Filter Extract shake->filter lcms LC-MS/MS Analysis filter->lcms quantify Quantify NAT vs. Internal Standard lcms->quantify report Report Results (ng/g or µg/g 'as is') quantify->report

Caption: Experimental workflow for this compound (NAT) analysis in tobacco products.

References

levels of N-Nitrosoanatabine in e-cigarette liquids and aerosols

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-Nitrosoanatabine (NAT) levels in electronic cigarette (e-cigarette) liquids and their corresponding aerosols reveals that while this tobacco-specific nitrosamine (TSNA) is often present at very low or undetectable levels, it can be transferred from the liquid to the aerosol upon vaping. Studies utilizing sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been crucial in quantifying these trace amounts.

This compound, along with other TSNAs such as N-nitrosonornicotine (NNN), N-nitrosoanabasine (NAB), and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are potent carcinogens found in tobacco products.[1] Their presence in e-cigarette products, even at low concentrations, warrants careful monitoring and risk assessment. The levels of these compounds can vary depending on the purity of the nicotine used in the e-liquids, as TSNAs are often contaminants from the tobacco plant.[2][3]

Comparison of this compound Levels

Quantitative analysis of NAT in commercially available e-cigarette liquids often shows levels below the limit of detection (LOD) or limit of quantification (LOQ) of the analytical methods employed. For instance, in one study, NAT was not detected in three different commercial e-liquids, with the LOD for the liquid analysis being 4.6 ng/g.[2] Similarly, another study reported NAT concentrations below the detection limit of 3.71 ng/mL in six commercial e-cigarette solutions.[4][5]

To investigate the transfer of TSNAs from liquid to aerosol, one study used a "spiked" sample, where a known amount of TSNAs was added to a commercial e-liquid. In this spiked sample, the NAT concentration was 53.9 ng/g.[2][6] Analysis of the aerosol generated from this spiked liquid confirmed the presence of NAT, indicating that if present in the e-liquid, NAT is readily delivered to the aerosol.[2][6]

A study investigating the formation of TSNAs found that in the presence of nitrite and the precursor alkaloid anatabine, NAT could form in e-liquids over time.[7] This suggests that the presence of precursors and certain storage conditions could potentially lead to the formation of NAT in e-cigarette products.

The following table summarizes the levels of this compound and other major TSNAs in e-cigarette liquids as reported in various studies.

Table 1: Levels of Tobacco-Specific Nitrosamines (TSNAs) in E-Cigarette Liquids (ng/g or ng/mL)

Sample DescriptionThis compound (NAT)N-Nitrosonornicotine (NNN)N-Nitrosoanabasine (NAB)4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)Reference
Commercial E-Liquid 1 (18 mg/mL nicotine)ND7.71.5ND[2]
Commercial E-Liquid 2 (18 mg/mL nicotine)NDND2.3ND[2]
Commercial E-Liquid 3 (18 mg/mL nicotine)NDND1.2ND[2]
Spiked E-Liquid Sample53.946.945.642.0[2]
6 Commercial E-Cigarette Solutions< 3.71 ng/mL (LOD)< 4.40 ng/mL (LOD)< 3.28 ng/mL (LOD)< 4.47 ng/mL (LOD)[4][5]
105 Replacement E-Liquids (Korean Market)0.09–62.19 µg/L0.34–60.08 µg/L0.11–11.11 µg/L0.22–9.84 µg/L[8]

*ND: Not Detected. LOD values for the first study were 4.6 ng/g for NAT, 7.7 ng/g for NNN, 1.5 ng/g for NAB, and 3.7 ng/g for NNK.[2]

Experimental Protocols

The standard methodology for the quantification of TSNAs in e-cigarette liquids and aerosols involves sophisticated analytical techniques to ensure accuracy and precision at trace levels.

Sample Preparation and Extraction

E-Liquid Analysis: A measured amount of the e-liquid is mixed with an internal standard solution containing isotopically labeled versions of the target TSNAs. This mixture is then diluted with a suitable solvent, such as water or an ammonium acetate solution.[2][4] The samples may then undergo a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[8][9]

Aerosol Collection and Extraction: E-cigarette aerosol is generated using a smoking machine with controlled puff duration, volume, and interval.[2] The aerosol is then trapped on a filter pad, such as a Cambridge filter pad (CFP) or a quartz wool (QW) filter.[4][5] The collected aerosol on the filter is then extracted with a solvent, and an internal standard is added.

Instrumental Analysis

The prepared samples are analyzed using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[2][9] This technique allows for the separation of the different TSNAs and their highly sensitive and selective detection. The mass spectrometer is operated in the positive ion mode with electrospray ionization (ESI+).[5] Quantification is achieved by comparing the signal of the native TSNAs to their corresponding isotopically labeled internal standards.

Experimental Workflow Diagram

The following diagram illustrates the typical experimental workflow for the analysis of this compound and other TSNAs in e-cigarette liquids and aerosols.

G cluster_liquid E-Liquid Analysis cluster_aerosol Aerosol Analysis l_start E-Liquid Sample l_prep Sample Preparation: - Add Internal Standard - Dilution l_start->l_prep l_cleanup Solid-Phase Extraction (SPE) (Optional Clean-up) l_prep->l_cleanup analysis UPLC-MS/MS Analysis l_cleanup->analysis Liquid Sample Extract a_start E-Cigarette Aerosol a_gen Aerosol Generation (Smoking Machine) a_start->a_gen a_collect Aerosol Collection (Filter Pad) a_gen->a_collect a_extract Extraction from Filter: - Add Solvent - Add Internal Standard a_collect->a_extract a_extract->analysis Aerosol Sample Extract quant Quantification of NAT and other TSNAs analysis->quant

Caption: Workflow for TSNA analysis in e-liquids and aerosols.

References

N-Nitrosoanatabine: A Comparative Analysis of Mainstream vs. Sidestream Cigarette Smoke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Nitrosoanatabine (NAT) concentrations in mainstream and sidestream cigarette smoke, supported by experimental data. This compound is one of the tobacco-specific nitrosamines (TSNAs) found in tobacco products and smoke. While not considered as carcinogenic as its counterparts N-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), understanding its distribution in different smoke phases is crucial for comprehensive tobacco smoke analysis and toxicology studies.

Quantitative Data Summary

Smoke TypeCigarette TypeThis compound (NAT) Level (ng/cigarette)Reference
Mainstream Smoke Indian Cigarettes17 - 146 (as combined NAB/NAT)[1]
U.S. Commercial Cigarettes (ISO Protocol)Median: 79 (Range: 20 - 150)[2][3]
U.S. Commercial Cigarettes (Canadian Intense Protocol)Median: 183 (Range: 44 - 292)[2][3]
Sidestream Smoke U.S. Commercial Untipped Cigarettes125 - 783 (as combined NAB/NAT)[4]

Note: NAB refers to N-nitrosoanabasine, another tobacco-specific nitrosamine that is often analyzed concurrently with NAT.

Experimental Protocols

The quantification of this compound in mainstream and sidestream smoke involves standardized smoke generation followed by sophisticated analytical techniques.

Smoke Generation

Mainstream smoke is typically generated using a smoking machine that simulates human smoking patterns. Two common protocols are:

  • ISO 3308 Standard Smoking Regimen: This protocol involves a 35 mL puff volume of 2 seconds duration taken once every 60 seconds.

  • Health Canada Intense (HCI) / Canadian Intense (CI) Regimen: This is a more intensive protocol with a 55 mL puff volume of 2 seconds duration taken every 30 seconds, with 100% of the filter ventilation blocked.

Sidestream smoke , which is the smoke emitted from the lit end of the cigarette between puffs, is collected using a fishtail chimney apparatus that surrounds the cigarette. The smoke is drawn through a collection system, often consisting of a Cambridge filter pad and impingers containing a buffer solution.

Sample Preparation and Analysis

A common analytical workflow for determining NAT levels involves the following steps:

  • Extraction: The collected particulate matter (from Cambridge filter pads) and the contents of the impingers are extracted using a suitable solvent, such as dichloromethane or an aqueous buffer.

  • Purification/Cleanup: The extract is then purified to remove interfering compounds. This is often achieved using solid-phase extraction (SPE).

  • Analysis: The purified extract is analyzed using either Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with a detector that is highly sensitive and selective for nitrosamines.

    • GC-Thermal Energy Analyzer (TEA): The TEA is a highly specific detector for nitrosamines.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is widely used for the analysis of TSNAs.[2][3]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound in mainstream and sidestream smoke.

G cluster_smoke_generation Smoke Generation cluster_analysis Sample Preparation & Analysis Cigarette Test Cigarette Smoking_Machine Smoking Machine (ISO or CI Protocol) Cigarette->Smoking_Machine Fishtail_Chimney Fishtail Chimney Apparatus Cigarette->Fishtail_Chimney MS_Collection Mainstream Smoke Collection (Cambridge Filter Pad) Smoking_Machine->MS_Collection SS_Collection Sidestream Smoke Collection (Cambridge Filter Pad + Impingers) Fishtail_Chimney->SS_Collection Extraction Solvent Extraction MS_Collection->Extraction SS_Collection->Extraction Cleanup Solid-Phase Extraction (Cleanup) Extraction->Cleanup Analysis LC-MS/MS or GC-TEA Analysis Cleanup->Analysis Quantification Quantification of NAT Analysis->Quantification

Caption: Experimental workflow for NAT analysis.

Signaling Pathways

Currently, there is a significant lack of information in published scientific literature regarding specific signaling pathways directly affected by this compound. Research on the biological effects of tobacco-specific nitrosamines has predominantly focused on the more potent carcinogens, NNN and NNK. These compounds are known to be activated by cytochrome P450 enzymes and can lead to the formation of DNA adducts, a critical step in carcinogenesis. For instance, NNK has been shown to activate signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival and proliferation.

One study has indicated that NAT can competitively inhibit the metabolism of NNN by CYP2A13, suggesting an interaction with this enzyme system. However, this does not represent a direct signaling pathway for NAT itself. It is also noteworthy that, unlike some other TSNAs, this compound is not considered to be carcinogenic in rat studies.[5]

Further research is required to elucidate any specific cellular signaling pathways that may be modulated by this compound.

References

cross-validation of LC-MS/MS and GC-TEA methods for N-Nitrosoanatabine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to LC-MS/MS and GC-TEA Methods for the Quantification of N-Nitrosoanatabine

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound (NAT), a tobacco-specific nitrosamine (TSNA), is critical due to its potential carcinogenic properties. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a Thermal Energy Analyzer (GC-TEA). This guide provides a comprehensive cross-validation of these methods, presenting their experimental protocols, comparative performance data, and a visual workflow representation to aid in selecting the most suitable method for your analytical needs.

Method Performance Comparison

The choice between LC-MS/MS and GC-TEA for this compound analysis hinges on the specific requirements of the study, such as the need for high sensitivity, selectivity, and sample throughput. While both are established methods, LC-MS/MS generally offers significant advantages in terms of sensitivity and specificity.[1][2]

ParameterLC-MS/MSGC-TEA
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation by gas chromatography followed by specific detection of nitroso compounds via thermal energy analysis.
Sensitivity High, often in the picogram to femtogram range.Good, but generally less sensitive than LC-MS/MS.
Selectivity Very high, due to the specificity of precursor and product ion monitoring (MRM).High for nitroso compounds, but may be susceptible to interferences from other nitrogen-containing compounds.[2]
Sample Throughput Generally higher due to simpler sample preparation and faster analysis times.[1]Lower, often requires more extensive sample cleanup and derivatization steps.
Matrix Effects Can be significant (ion suppression or enhancement), requiring careful method development and use of internal standards.[3]Generally less susceptible to matrix effects compared to LC-MS/MS.
Instrumentation Cost Higher initial investment.Lower initial investment compared to LC-MS/MS.

Quantitative Method Validation Parameters

The following table summarizes typical validation parameters for the analysis of this compound and other TSNAs using LC-MS/MS and GC-TEA. It is important to note that these values can vary depending on the specific instrumentation, method, and matrix.

ParameterLC-MS/MSGC-TEA
Limit of Detection (LOD) Typically in the low ng/g to pg/g range. For general nitrosamines, LODs can be as low as 20 ng/g.[4]Generally in the ng/g range.
Limit of Quantification (LOQ) Typically in the low ng/g range. For general nitrosamines, LOQs can be around 50 ng/g.[4]Generally in the ng/g range.
**Linearity (R²) **Excellent, typically >0.99.[4][5]Good, typically >0.99.
Accuracy (% Recovery) High, often within 80-120%.[3][4]Good, with acceptable recovery ranges.
Precision (%RSD) High, with RSD values typically below 15%.[4][5]Good, with acceptable RSD values.

Experimental Protocols

Detailed methodologies for the analysis of this compound using LC-MS/MS and GC-TEA are outlined below. These protocols are based on established methods such as those from Health Canada.[6][7]

LC-MS/MS Method for this compound

This method is suitable for the quantitative determination of this compound in tobacco and tobacco products.[7]

1. Sample Preparation:

  • Weigh approximately 0.75 g of the homogenized tobacco sample into an extraction vessel.

  • Spike the sample with an internal standard solution containing deuterium-labeled NAT (NAT-d4).

  • Add 30 mL of 100 mM ammonium acetate solution.

  • Agitate on a wrist-action shaker for 30 minutes to extract the TSNAs.

  • Filter the extract prior to LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.

  • Analytical Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 2.1 × 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 0.1% acetic acid in methanol).

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for NAT and its internal standard.

GC-TEA Method for this compound

This method is applicable for the quantitative determination of this compound in whole tobacco.[6]

1. Sample Preparation:

  • Extract TSNAs from the tobacco sample using an aqueous buffer containing ascorbic acid to prevent artifact formation.

  • Enrich the TSNAs by liquid-liquid extraction with dichloromethane.

  • Perform column chromatography for sample cleanup.

  • Use N-nitrosoguvacoline (NG) as an internal standard.

2. GC-TEA Instrumentation and Conditions:

  • Gas Chromatograph: A GC system equipped with a capillary column suitable for nitrosamine analysis.

  • Detector: A Thermal Energy Analyzer (TEA), which is specific for nitroso compounds.[8]

  • Injector: Splitless injection is typically used.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature ramp for the separation of TSNAs.

Experimental Workflow

The following diagram illustrates the general experimental workflows for the LC-MS/MS and GC-TEA methods for this compound analysis.

Analytical Workflows for this compound cluster_LCMS LC-MS/MS Workflow cluster_GCTEA GC-TEA Workflow lcms_sample Sample Weighing & Spiking with IS lcms_extraction Aqueous Buffer Extraction lcms_sample->lcms_extraction lcms_filter Filtration lcms_extraction->lcms_filter lcms_analysis LC-MS/MS Analysis (MRM) lcms_filter->lcms_analysis lcms_data Data Quantification lcms_analysis->lcms_data gctea_sample Sample Weighing & Spiking with IS gctea_extraction Aqueous Buffer Extraction with Ascorbic Acid gctea_sample->gctea_extraction gctea_lle Liquid-Liquid Extraction (Dichloromethane) gctea_extraction->gctea_lle gctea_cleanup Column Chromatography Cleanup gctea_lle->gctea_cleanup gctea_analysis GC-TEA Analysis gctea_cleanup->gctea_analysis gctea_data Data Quantification gctea_analysis->gctea_data

Caption: Comparative workflows of LC-MS/MS and GC-TEA for this compound analysis.

Conclusion

Both LC-MS/MS and GC-TEA are robust methods for the quantification of this compound. LC-MS/MS is generally favored for its higher sensitivity, selectivity, and throughput, making it ideal for routine analysis and low-level detection.[1] GC-TEA, while being a more traditional technique, remains a reliable and cost-effective option, particularly when dealing with complex matrices where its specificity to nitroso compounds can be advantageous. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the desired level of performance.

References

N-Nitrosoanatabine Exposure: A Comparative Analysis Between Smokers and Smokeless Tobacco Users

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of urinary N-Nitrosoanatabine (NAT) levels reveals significantly higher exposure in users of smokeless tobacco compared to cigarette smokers. This guide presents quantitative data from key studies, details the experimental methodologies used for NAT quantification, and illustrates the general metabolic pathway of tobacco-specific nitrosamines (TSNAs), the chemical class to which NAT belongs. This information is intended for researchers, scientists, and drug development professionals engaged in tobacco product research and harm reduction studies.

Quantitative Exposure Levels

Exposure to this compound, a tobacco-specific nitrosamine, is markedly different between smokers and users of smokeless tobacco products. A key study analyzing urinary biomarkers provides a clear quantitative distinction. The data indicates that smokeless tobacco users are exposed to substantially higher levels of this compound.

A study analyzing the urine of 14 smokers and 11 smokeless tobacco users found that the mean level of total NAT was approximately 7.5 times higher in smokeless tobacco users.[1][2] Specifically, the mean concentration in smokers was 0.19 ± 0.20 pmol/mg creatinine, whereas in smokeless tobacco users, it was 1.43 ± 1.10 pmol/mg creatinine.[1][2] These findings are consistent with the generally higher concentrations of TSNAs found in smokeless tobacco products compared to cigarette tobacco.[3]

The table below summarizes the urinary NAT concentrations from this comparative study.

User GroupNumber of Subjects (n)Mean Total NAT Level (pmol/mg creatinine)Standard Deviation (SD)
Smokers140.19± 0.20
Smokeless Tobacco Users111.43± 1.10

Data sourced from Carmella et al., Cancer Epidemiology, Biomarkers & Prevention, 2005.[1][2]

Experimental Protocols

The quantification of this compound and its metabolites in urine was achieved through a robust and validated analytical method. The protocol is designed to accurately measure total NAT, which includes both the parent compound and its glucuronidated metabolite (NAT-N-Gluc), as pyridine-N-glucuronides can account for a significant portion (59% to 90%) of the total NAT excreted.[1][2]

Sample Preparation and Analysis:

  • Enzymatic Hydrolysis: Urine samples were treated with β-glucuronidase to hydrolyze the NAT-N-Gluc conjugate, thereby converting it to free NAT for total NAT measurement.

  • Extraction: The hydrolyzed urine samples underwent solvent partitioning followed by solid-phase extraction (SPE) to isolate and concentrate the nitrosamines.

  • Quantification: The extracted samples were then analyzed using gas chromatography with a nitrosamine-selective detector (GC-TSD) for quantification.

  • Confirmation: The identity of NAT in the samples was confirmed using gas chromatography-tandem mass spectrometry (GC-MS/MS), ensuring the accuracy and specificity of the measurements.[1][2]

This methodology provides a reliable means of assessing the systemic exposure to NAT in tobacco users.

Metabolic Pathway and Logical Relationships

This compound belongs to the family of tobacco-specific nitrosamines (TSNAs). While NAT itself is considered non-carcinogenic or a weak carcinogen, other TSNAs like N-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) are potent carcinogens.[2] The carcinogenicity of these compounds is dependent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[4][5][6]

This metabolic activation process, typically involving α-hydroxylation, converts the stable nitrosamine into a reactive electrophilic intermediate.[6][7] These intermediates can then form DNA adducts, which, if not repaired, can lead to mutations and initiate the process of carcinogenesis. Although NAT is not considered a significant carcinogen, it is metabolized by the same CYP enzymes. Studies have shown that NAT can act as a competitive inhibitor of the metabolic activation of carcinogenic TSNAs like NNN, potentially influencing their carcinogenic potency.[8]

The following diagram illustrates the general pathway for the metabolic activation of TSNAs by cytochrome P450 enzymes.

TSNA_Metabolism cluster_0 Metabolic Activation Pathway TSNA Tobacco-Specific Nitrosamine (TSNA) (e.g., NNN, NNK, NAT) CYP450 Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2A13) TSNA->CYP450 α-hydroxylation Detox Detoxification Pathways (e.g., Glucuronidation, N-oxidation) TSNA->Detox Intermediate Unstable α-hydroxynitrosamine (Reactive Intermediate) CYP450->Intermediate DNA_Adducts DNA Adduct Formation (Leads to mutations for carcinogenic TSNAs) Intermediate->DNA_Adducts

Caption: General metabolic pathway of tobacco-specific nitrosamines (TSNAs).

References

Unveiling the Interplay: A Comparative Guide to Urinary N-Nitrosoanatabine (NAT) and Other Tobacco Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complex relationship between various tobacco biomarkers is crucial for accurately assessing tobacco exposure and its associated health risks. This guide provides a comprehensive comparison of urinary N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA), with other key biomarkers of tobacco use, supported by experimental data and detailed methodologies.

This compound (NAT) is a specific biomarker for tobacco exposure, formed from the nitrosation of the minor tobacco alkaloid anatabine. Its presence in urine is a definitive indicator of tobacco use. To better understand its utility, it is essential to examine its correlation with other established biomarkers, such as the nicotine metabolite cotinine and another prominent TSNA, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL).

Correlation Analysis: NAT in Context

The concentration of NAT in a smoker's urine is part of a broader profile of tobacco-related compounds. Studies have consistently shown a significant positive correlation between the levels of various TSNAs and markers of smoking intensity. While specific correlation coefficients for NAT are not as frequently reported as for other biomarkers, the available data indicates a strong association.

For instance, research has demonstrated that the urinary excretion of total TSNAs, a category that includes NAT, has a significant correlation with salivary cotinine and urinary nicotine equivalents, with correlation coefficients (r) greater than 0.5.[1] Furthermore, the Population Assessment of Tobacco and Health (PATH) Study has noted that urinary TSNAs and nicotine metabolite biomarkers are highly correlated.[2]

The following table summarizes the correlation of key tobacco biomarkers based on available research.

Biomarker 1Biomarker 2Correlation Coefficient (r)Study Population
Total TSNAs (including NAT) Salivary Cotinine> 0.5Smokers
Total TSNAs (including NAT) Urinary Nicotine Equivalents> 0.5Smokers
Urinary Anatabine (NAT precursor) Total Nicotine0.773Smokers
Urinary Anatabine (NAT precursor) Total Cotinine0.514Smokers
Urinary Anatabine (NAT precursor) Total NNAL0.633Smokers
Urinary Total NNAL Urinary Total Cotinine0.49 - 0.58 (Spearman's)Chinese Smokers

Experimental Protocols: Measuring Urinary Tobacco Biomarkers

The quantification of NAT and other tobacco biomarkers in urine typically involves sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the detection of these compounds at very low concentrations.

A representative experimental workflow for the analysis of urinary TSNAs is outlined below:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection internal_standard Addition of Isotope-Labeled Internal Standards urine_sample->internal_standard Spiking hydrolysis Enzymatic Hydrolysis (β-glucuronidase) to measure total (free + glucuronidated) analytes internal_standard->hydrolysis extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction Purification concentration Evaporation and Reconstitution extraction->concentration lc_separation Liquid Chromatography (LC) Separation concentration->lc_separation Injection ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection Ionization & Fragmentation quantification Quantification using Calibration Curve ms_detection->quantification reporting Data Reporting (e.g., ng/mL) quantification->reporting

Figure 1. A generalized workflow for the analysis of urinary tobacco-specific nitrosamines.

Detailed Methodological Steps:

  • Sample Collection and Storage: Urine samples are collected from subjects and stored at -20°C or lower until analysis to ensure the stability of the analytes.[4]

  • Internal Standard Spiking: To ensure accurate quantification and to correct for any loss during sample preparation, a known amount of an isotope-labeled internal standard for each analyte (e.g., NAT-d4) is added to each urine sample.[4]

  • Enzymatic Hydrolysis: Many TSNAs in urine are present as glucuronide conjugates. To measure the total concentration (free and conjugated forms), the samples are treated with a β-glucuronidase enzyme to cleave the glucuronide moiety.[4]

  • Extraction: The analytes of interest are then extracted from the urine matrix to remove interfering substances. This is commonly achieved through Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4][5]

  • Concentration: The extracted samples are typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS system.[5]

  • LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system.

    • Liquid Chromatography (LC): The different biomarkers are separated based on their chemical properties as they pass through a chromatography column.

    • Tandem Mass Spectrometry (MS/MS): As the separated compounds exit the LC column, they are ionized and then detected by the mass spectrometer. The use of tandem mass spectrometry allows for highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.[4]

  • Quantification: The concentration of each biomarker in the original urine sample is determined by comparing the signal of the analyte to that of its corresponding internal standard and using a calibration curve generated from standards of known concentrations.[4]

The Significance of Correlational Data

The strong correlation between NAT and other established biomarkers like cotinine and NNAL reinforces its validity as a reliable indicator of tobacco exposure. While cotinine provides a measure of recent nicotine intake, TSNAs like NAT and NNAL offer a more direct assessment of exposure to some of the most potent carcinogens in tobacco products. Understanding these relationships is paramount for:

  • Comprehensive Risk Assessment: Evaluating exposure to a panel of biomarkers provides a more complete picture of the potential health risks associated with tobacco use.

  • Product Comparison Studies: Correlational data can help in assessing how different tobacco products (e.g., cigarettes, smokeless tobacco) contribute to the user's body burden of various harmful constituents.

  • Clinical and Epidemiological Research: In-depth knowledge of biomarker interplay is essential for designing robust studies to investigate the links between tobacco exposure and disease.

References

A Comparative Analysis of the Metabolism of N-Nitrosoanatabine and N-Nitrosoanabasine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N'-Nitrosoanatabine (NAT) and N'-Nitrosoanabasine (NAB) are two of the four primary tobacco-specific N-nitrosamines (TSNAs) found in tobacco products and smoke.[1] While they are considered less carcinogenic than their counterparts N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), their metabolic pathways are of significant interest to researchers in toxicology and drug development due to their potential role in tobacco-related carcinogenesis and their interactions with the metabolism of other TSNAs.[1][2] This guide provides a comparative overview of the metabolism of NAT and NAB, supported by experimental data and detailed methodologies.

Metabolic Activation and Pathways

The metabolism of both NAT and NAB is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA.[1][3] The key metabolic activation pathway for these nitrosamines is α-hydroxylation, which occurs at the carbon atoms adjacent to the N-nitroso group.[3][4]

For N'-Nitrosoanabasine (NAB) , metabolic studies in rats have shown that α-hydroxylation is a significant pathway.[1][3] Specifically, hydroxylation at the 2' and 6' positions of the piperidine ring are key activation steps. 2'-hydroxylation of NAB is considered a critical activation pathway, analogous to the activation of the potent esophageal carcinogen NNN.[3] However, studies have indicated that 6'-hydroxylation is a more predominant pathway for NAB metabolism in cultured rat esophagus compared to the 2'-hydroxylation observed for NNN.[3]

The metabolism of N'-Nitrosoanatabine (NAT) is less extensively documented in publicly available literature compared to NAB and other TSNAs. However, it is understood to undergo similar metabolic activation pathways involving α-hydroxylation catalyzed by CYP enzymes. The structural similarity between NAT and NNN suggests that hydroxylation at the 2' and 5' positions of the pyrrolidine ring is likely. The enantiomeric composition of NAT in tobacco is predominantly the (S)-enantiomer, which can influence its metabolic fate.[5][6]

Both NAT and NAB have been shown to act as competitive inhibitors of the metabolic activation of the more potent carcinogens NNN and NNK, which are also metabolized by CYP2A enzymes.[7][8] This suggests that NAT and NAB can influence the carcinogenic potential of other TSNAs by competing for the same metabolic enzymes.

Quantitative Metabolic Data

The following tables summarize key quantitative data related to the interaction of NAT and NAB with cytochrome P450 enzymes, particularly their inhibitory effects on the metabolism of other TSNAs.

Table 1: Inhibition of NNN Metabolism by NAT and NAB (Catalyzed by CYP2A13) [7]

InhibitorMetabolite Formation InhibitedInhibition Constant (Ki) in µM
N'-Nitrosoanatabine (NAT) HPB1.37
Hydroxy acid1.35
OPB3.40
N'-Nitrosoanabasine (NAB) HPB0.71
Hydroxy acid1.01
OPB3.04

HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone; OPB: 4-oxo-4-(3-pyridyl) butanal

Table 2: Inhibition of NNK Metabolism by NAT and NAB (Catalyzed by CYP2A13) [8]

InhibitorMetabolite Formation InhibitedInhibition Constant (Ki) in µM
N'-Nitrosoanatabine (NAT) OPB0.21
HPB0.71
OPBA0.36
N'-Nitrosoanabasine (NAB) OPB0.23
HPB0.87
OPBA0.50

OPBA: 4-oxo-4-(3-pyridyl) butanoic acid

Experimental Protocols

The following provides a generalized methodology for in vitro studies on the metabolism of NAT and NAB, based on protocols for similar TSNAs.

In Vitro Metabolism Assay with Human Liver Microsomes or Recombinant CYP Enzymes:

  • Reaction Mixture Preparation: A typical incubation mixture contains human liver microsomes (or a specific recombinant CYP enzyme), the nitrosamine substrate (NAT or NAB), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent, such as a mixture of organic solvents (e.g., methanol/acetonitrile).

  • Sample Preparation: The mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.

  • Metabolite Analysis: The metabolites are identified and quantified using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent compound and its expected metabolites.

Visualizations

The following diagrams illustrate the general metabolic activation pathway for nitrosamines and the experimental workflow for in vitro metabolism studies.

Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 Cellular Interaction Nitrosamine Nitrosamine alpha-Hydroxy Nitrosamine alpha-Hydroxy Nitrosamine Nitrosamine->alpha-Hydroxy Nitrosamine CYP Enzymes (α-hydroxylation) Diazonium Ion Diazonium Ion alpha-Hydroxy Nitrosamine->Diazonium Ion Spontaneous Decomposition DNA Adducts DNA Adducts Diazonium Ion->DNA Adducts Alkylation

Caption: General metabolic activation of nitrosamines via α-hydroxylation.

Experimental_Workflow Reaction_Mixture Prepare Reaction Mixture (Microsomes/CYP, Substrate, Buffer) Incubation Incubate at 37°C Reaction_Mixture->Incubation Add NADPH Generating System Termination Terminate Reaction (Quenching Solvent) Incubation->Termination Sample_Prep Centrifuge and Collect Supernatant Termination->Sample_Prep Analysis Analyze by LC-MS/MS Sample_Prep->Analysis

Caption: Workflow for in vitro nitrosamine metabolism experiments.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Nitrosoanatabine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine (TSNA), is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this potentially hazardous compound.

This compound is classified as an acute oral toxicant and is recognized as a potential carcinogen.[1][2] Therefore, stringent adherence to established disposal procedures is paramount to protect laboratory personnel and the environment. This document outlines a recommended chemical degradation procedure, presents key safety data, and offers a clear workflow for the proper disposal of NAT waste.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₀H₁₁N₃O[3]
Molecular Weight 189.21 g/mol [1]
Appearance Data not available
Boiling Point Data not available
Solubility Slightly soluble in chloroform and ethyl acetate.[3]
Storage Temperature 2-8°C[1]

Recommended Disposal Procedure: Chemical Degradation

For the effective and safe disposal of this compound, chemical degradation is the recommended method. This process involves the reduction of the nitrosamine to less harmful compounds. One established method for the degradation of carcinogenic nitrosamines involves the use of aluminum-nickel alloy powder in an alkaline solution.

Experimental Protocol: Degradation of this compound Waste

This protocol details a step-by-step procedure for the chemical degradation of this compound waste in a laboratory setting.

Materials:

  • This compound waste solution

  • Aluminum-nickel alloy powder

  • Aqueous alkali solution (e.g., sodium hydroxide or potassium hydroxide)

  • Suitable reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Fume hood

  • Personal Protective Equipment (PPE): Eyeshields, faceshield, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter).[1]

Procedure:

  • Preparation: Conduct the entire procedure within a certified fume hood to mitigate the risk of inhalation exposure. Ensure all necessary PPE is worn.

  • Alkalinization: To the this compound waste solution in the reaction vessel, add an equal volume of the aqueous alkali solution.

  • Reduction: While continuously stirring the alkaline waste solution, slowly and carefully add the aluminum-nickel alloy powder. The reaction is exothermic, and the addition should be controlled to prevent excessive heat generation.

  • Reaction: Allow the reaction mixture to stir for a minimum of 24 hours to ensure complete degradation of the nitrosamine.

  • Quenching (Optional): To neutralize any remaining reactive species, a quenching agent can be added.

  • Filtration: Separate the solid residue from the liquid phase by filtration.

  • Final Disposal: The resulting decontaminated solution and solid waste should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_ppe Safety Precautions cluster_procedure Chemical Degradation Procedure cluster_disposal Final Disposal A Collect this compound Waste in a Designated Container B Wear Appropriate PPE: - Safety Goggles/Faceshield - Chemical-Resistant Gloves - Lab Coat - Respirator C Transfer Waste to Reaction Vessel in a Fume Hood A->C Begin Disposal Process D Add Aqueous Alkali Solution C->D E Slowly Add Aluminum-Nickel Alloy Powder with Stirring D->E F Allow to React for 24 Hours E->F G Quench Reaction (Optional) F->G H Filter the Mixture G->H I Dispose of Liquid and Solid Waste as Non-Hazardous Waste (Follow Institutional Guidelines) H->I Final Waste Stream

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.